molecular formula C19H13ClF2 B170841 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene CAS No. 128092-75-1

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Cat. No.: B170841
CAS No.: 128092-75-1
M. Wt: 314.8 g/mol
InChI Key: QMDUCVYRINJLBT-UHFFFAOYSA-N
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Description

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C19H13ClF2 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2/c20-19(14-6-2-1-3-7-14,15-10-12-16(21)13-11-15)17-8-4-5-9-18(17)22/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUCVYRINJLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561892
Record name 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128092-75-1
Record name 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Introduction

This compound, identified by CAS Number 128092-75-1, is a complex triarylmethyl halide.[1][2] Its structural sophistication makes it a valuable intermediate in advanced organic synthesis, particularly within the pharmaceutical industry. The primary significance of this compound lies in its role as a key precursor in the synthesis of Flutrimazole, a potent imidazole-based antifungal agent used for the topical treatment of superficial mycoses.[3][4][5] The precise arrangement of its three distinct aryl moieties—a phenyl, a 4-fluorophenyl, and a 2-fluorophenyl group—around a central chloromethine core is critical to its function in building the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, technically detailed exploration of a robust and logical two-step pathway for the synthesis of this target molecule. The strategy hinges on two cornerstone reactions of organic chemistry:

  • Grignard Reaction: The formation of a triarylmethanol intermediate through the nucleophilic addition of an organomagnesium reagent to a diaryl ketone.

  • Deoxychlorination: The subsequent conversion of the tertiary alcohol to the target triarylmethyl chloride using a suitable chlorinating agent.

This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles and rationale that govern the experimental choices, ensuring a blend of practical methodology and theoretical insight.

Overall Synthetic Strategy

The synthesis is logically designed as a two-stage process. The first stage involves the creation of the core carbon skeleton by forming a new carbon-carbon bond via a Grignard reaction. The second stage functionalizes this skeleton by converting a hydroxyl group into the desired chloro group. This approach is efficient and relies on well-established, high-yielding transformations.

Synthesis_Pathway SM1 2-Bromofluorobenzene Grignard 2-Fluorophenylmagnesium bromide SM1->Grignard Step 1a: Grignard Reagent Formation SM2 4-Fluorobenzophenone ((4-fluorophenyl)(phenyl)ketone) Intermediate (2-Fluorophenyl)(4-fluorophenyl) (phenyl)methanol SM2->Intermediate Step 1b: Nucleophilic Addition reagent1 Mg, Anhydrous THF reagent2 Thionyl Chloride (SOCl₂) Product 1-[Chloro(4-fluorophenyl)phenylmethyl] -2-fluorobenzene Grignard->Intermediate Step 1b: Nucleophilic Addition Intermediate->Product Step 2: Deoxychlorination invis1->Intermediate Experimental_Workflow cluster_0 Part I: Grignard Reaction cluster_1 Part II: Chlorination A1 1. Assemble & Flame-Dry Apparatus A2 2. Form Grignard Reagent (2-Br-Fluorobenzene + Mg) A1->A2 A3 3. Add 4-Fluorobenzophenone Solution at 0°C A2->A3 A4 4. Reaction Quench (Ice + aq. NH₄Cl) A3->A4 A5 5. Extraction (Ethyl Acetate) A4->A5 A6 6. Wash, Dry & Concentrate A5->A6 A7 7. Purify by Recrystallization (Intermediate Alcohol) A6->A7 B1 1. Dissolve Alcohol in Toluene A7->B1 Proceed to Next Step B2 2. Add Thionyl Chloride at 0°C B1->B2 B3 3. Heat to 50°C to Completion B2->B3 B4 4. Concentrate in vacuo to Remove Excess Reagents B3->B4 B5 5. Final Product (Purify if needed) B4->B5

Sources

An In-depth Technical Guide to 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is a halogenated diarylmethane derivative. The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of fluorine atoms and a benzylic chloride functionality suggests its potential as a versatile intermediate for the synthesis of novel drug candidates. The fluorine substituents can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, while the reactive benzylic chloride allows for facile derivatization. This guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and potential applications of this compound, grounded in established principles of organic chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central methane carbon atom bonded to a phenyl group, a 4-fluorophenyl group, a 2-fluorophenyl group, and a chlorine atom. This asymmetric substitution pattern results in a chiral center at the methine carbon.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; C_central [label="C", pos="0,0!"]; Cl [label="Cl", pos="-1,0!"]; H [label="", shape=point, pos="0,0.5!"]; phenyl [label="Phenyl", pos="1,0!"]; F4_phenyl [label="4-Fluorophenyl", pos="0,1.5!"]; F2_phenyl [label="2-Fluorophenyl", pos="0,-1.5!"];

C_central -- Cl; C_central -- phenyl; C_central -- F4_phenyl; C_central -- F2_phenyl; } Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzenePubChem[1]
CAS Number 128092-75-1PubChem[1]
Molecular Formula C₁₉H₁₃ClF₂PubChem[1]
Molecular Weight 314.76 g/mol PubChem[1]
Exact Mass 314.0673844 uLookChem[2]
XLogP3 5.7LookChem[2]
Hydrogen Bond Donor Count 0LookChem[2]
Hydrogen Bond Acceptor Count 2 (Fluorine atoms)LookChem[2]
Rotatable Bond Count 3LookChem[2]
Complexity 347LookChem[2]

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a two-step process commencing with a Friedel-Crafts acylation, followed by reduction of the resulting ketone and subsequent chlorination of the benzylic alcohol. This approach is well-precedented for the synthesis of diarylmethanes and their derivatives.

dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"Fluorobenzene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-Fluorobenzoyl_chloride" [label="4-Fluorobenzoyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AlCl3" [label="AlCl₃", shape=plaintext]; "Ketone" [label="(4-Fluorophenyl)(phenyl)methanone"];

"2-Fluorophenylmagnesium_bromide" [label="2-Fluorophenylmagnesium\nbromide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alcohol" [label="(2-Fluorophenyl)(4-fluorophenyl)\n(phenyl)methanol"];

"SOCl2" [label="SOCl₂", shape=plaintext]; "Target_Molecule" [label="1-[Chloro(4-fluorophenyl)phenylmethyl]\n-2-fluorobenzene", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fluorobenzene" -> "Ketone" [label="Friedel-Crafts Acylation"]; "4-Fluorobenzoyl_chloride" -> "Ketone" [arrowhead=none]; "AlCl3" -> "Ketone" [label="Lewis Acid", style=dashed];

"Ketone" -> "Alcohol" [label="Grignard Reaction"]; "2-Fluorophenylmagnesium_bromide" -> "Alcohol" [arrowhead=none];

"Alcohol" -> "Target_Molecule" [label="Chlorination"]; "SOCl2" -> "Target_Molecule" [arrowhead=none]; } Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromofluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Addition of Ketone: A solution of (4-fluorophenyl)(phenyl)methanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Chlorination of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol

  • Reaction Setup: The purified alcohol from the previous step is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the solution at 0 °C.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • Work-up and Purification: The solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified, if necessary, by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are based on the analysis of substituent effects on aromatic chemical shifts. The fluorine atoms will exhibit strong coupling with adjacent carbon and proton nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Methine-H~6.5 - 7.0~75 - 85s
Phenyl-H (ortho)~7.2 - 7.4~128 - 130d
Phenyl-H (meta)~7.3 - 7.5~128 - 130t
Phenyl-H (para)~7.2 - 7.4~127 - 129t
4-Fluorophenyl-H (ortho to F)~7.0 - 7.2115 - 117 (d, J22 Hz)t
4-Fluorophenyl-H (meta to F)~7.4 - 7.6130 - 132 (d, J8 Hz)dd
2-Fluorophenyl-H~7.0 - 7.5~115 - 160 (with C-F coupling)m
Phenyl-C (ipso)-~140 - 142s
4-Fluorophenyl-C (ipso)-~138 - 140s
4-Fluorophenyl-C (para to methine)-161 - 164 (d, J245 Hz)s
2-Fluorophenyl-C (ipso)-128 - 130 (d, J15 Hz)s
2-Fluorophenyl-C (ortho to methine)-158 - 161 (d, J248 Hz)s

dot graph "NMR_Splitting" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, style=dashed];

H_methine [label="Methine-H\n(~6.5-7.0 ppm, s)", pos="0,2!"];

H_phenyl_o [label="Phenyl-H (o)\n(~7.2-7.4 ppm, d)", pos="-2,0!"]; H_phenyl_m [label="Phenyl-H (m)\n(~7.3-7.5 ppm, t)", pos="-3,-1!"]; H_phenyl_p [label="Phenyl-H (p)\n(~7.2-7.4 ppm, t)", pos="-2,-2!"];

H_4Fphenyl_o [label="4-F-Phenyl-H (o)\n(~7.0-7.2 ppm, t)", pos="2,0!"]; H_4Fphenyl_m [label="4-F-Phenyl-H (m)\n(~7.4-7.6 ppm, dd)", pos="3,-1!"];

H_2Fphenyl [label="2-F-Phenyl-H\n(~7.0-7.5 ppm, m)", pos="0,-3!"];

H_phenyl_o -- H_phenyl_m [label="J ≈ 7-8 Hz"]; H_phenyl_m -- H_phenyl_p [label="J ≈ 7-8 Hz"]; H_4Fphenyl_o -- H_4Fphenyl_m [label="J(H-H) ≈ 8-9 Hz\nJ(H-F) ≈ 8-9 Hz"]; } Caption: Predicted ¹H NMR splitting patterns for aromatic protons.

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a monochlorinated compound.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of chlorine, there will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[3][4]

  • Fragmentation: The most significant fragmentation pathway is the loss of the chlorine atom to form a stable diarylmethyl carbocation. This carbocation is resonance-stabilized by the three aromatic rings. Further fragmentation of the aromatic rings is also possible.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"M_plus" [label="[M]⁺\nm/z = 314/316", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Loss_Cl" [label="- Cl•", shape=plaintext]; "Carbocation" [label="[M-Cl]⁺\nm/z = 279", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Further_Fragmentation" [label="Further\nFragmentation", shape=plaintext];

"M_plus" -> "Carbocation" [label="Loss of Chlorine"]; "Carbocation" -> "Further_Fragmentation"; } Caption: Predicted major fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the aromatic rings and the carbon-halogen bonds.

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • Aromatic C=C stretch: ~1600 cm⁻¹ and ~1450 cm⁻¹

  • C-F stretch: Strong absorption in the range of ~1250-1000 cm⁻¹

  • C-Cl stretch: ~800-600 cm⁻¹

Predicted Chemical Reactivity and Mechanistic Considerations

The primary site of reactivity is the benzylic chloride. Benzylic halides are significantly more reactive than alkyl halides in nucleophilic substitution reactions due to the resonance stabilization of the resulting carbocation intermediate.[5][6]

  • Sₙ1 Reactivity: The tertiary nature of the benzylic carbon and the ability of the three aryl groups to stabilize a positive charge through resonance strongly favor an Sₙ1 mechanism. The reaction would proceed through a planar carbocation, leading to a racemic mixture of products if a chiral nucleophile is not used.

  • Sₙ2 Reactivity: While less likely due to steric hindrance from the three bulky aryl groups, an Sₙ2 reaction with a strong, unhindered nucleophile cannot be entirely ruled out.

  • Nucleophilic Substitution: The compound is expected to react readily with a wide range of nucleophiles, including water, alcohols, amines, and thiols, to displace the chloride ion. This makes it an excellent precursor for introducing various functional groups at the benzylic position.

Potential Applications in Medicinal Chemistry and Drug Development

The diarylmethane core is a well-established pharmacophore. Many compounds with this scaffold exhibit activity as antihistamines, anticholinergics, and central nervous system (CNS) active agents. The specific substitution pattern of this compound suggests several potential avenues for drug discovery:

  • Novel Antihistamines: Derivatization with various amine-containing side chains could lead to new H1-receptor antagonists.

  • CNS-Active Agents: The lipophilic nature of the molecule may allow it to cross the blood-brain barrier, making it a candidate for modification into novel antidepressants, anxiolytics, or antipsychotics.

  • Anticancer Agents: Some diarylmethane derivatives have shown cytotoxic activity. This compound could serve as a starting point for the development of new anticancer drugs.

Safety and Handling

No specific safety data is available for this compound. However, based on the reactivity of benzylic chlorides and the general hazards of halogenated aromatic compounds, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Reactivity: May be moisture-sensitive and react with nucleophiles. Store in a cool, dry place away from incompatible materials.

References

  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Benzylic systems. Retrieved from [Link]

  • Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from [Link]

  • Filo. (2022). High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene: A Key Intermediate in Flutriafol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Flutriafol, a broad-spectrum triazole fungicide. Understanding the physicochemical properties, synthesis, and analytical characterization of this compound is essential for researchers and professionals involved in agrochemical development and organic synthesis. This guide provides a comprehensive technical overview of this compound, offering insights into its synthesis, properties, and the broader context of its application.

A notable ambiguity exists regarding the CAS Registry Number for this compound. While the user-provided CAS number is 100349-59-9, PubChem and other chemical suppliers predominantly list CAS No. 128092-75-1 for "1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzene," an IUPAC name for the same structure[1]. Another CAS number, 107314-85-2, has also been associated with this compound[2]. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance to provide a clear and unambiguous way to identify them[3][4][5][6][7]. For the purpose of this guide, we will refer to the compound by its chemical name and acknowledge the CAS number ambiguity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for designing synthetic routes, purification strategies, and for understanding the compound's behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₁₉H₁₃ClF₂[1]
Molecular Weight 314.8 g/mol [1]
IUPAC Name 1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzene[1]
Synonyms This compound, 2-fluorophenyl-(4-fluorophenyl)phenylchloromethane[1][8]
XLogP3 5.7[1]
Appearance Not explicitly stated, likely an oil or low-melting solidInferred
Solubility Insoluble in water; soluble in organic solvents like methylene chloride, acetone, chloroform, DMSO, ethyl acetate, and methanol.Inferred from related compounds

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that typically begins with the formation of a key precursor, 2,4'-difluorobenzophenone. This intermediate is then further reacted to introduce the chloro-substituted benzylic carbon.

Part 1: Synthesis of 2,4'-Difluorobenzophenone

2,4'-Difluorobenzophenone is a pivotal intermediate in the production of Flutriafol[9][10]. There are several established methods for its synthesis, with the Friedel-Crafts acylation being a common industrial approach.

Protocol 1: Friedel-Crafts Acylation

This method involves the reaction of 2-fluorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[11][12].

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a suitable solvent such as dichloromethane or excess fluorobenzene is charged.

  • Catalyst Addition: Anhydrous aluminum chloride is added to the solvent and the mixture is cooled to 0-5 °C.

  • Acyl Chloride Addition: 2-Fluorobenzoyl chloride is added dropwise to the stirred suspension while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC or GC.

  • Work-up: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with a dilute sodium bicarbonate solution and then with brine.

  • Purification: The organic solvent is removed under reduced pressure, and the crude 2,4'-difluorobenzophenone can be purified by recrystallization or distillation to yield a high-purity product[11].

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous aluminum chloride and solvents is critical as the catalyst is highly reactive with water, which would deactivate it and inhibit the reaction.

  • Low Temperature: The initial low temperature during the addition of the acyl chloride helps to control the exothermic reaction and minimize the formation of by-products.

  • Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex formed during the reaction and to separate the catalyst from the product.

Part 2: Conversion to this compound

Hypothesized Protocol: From 2,4'-Difluorobenzhydrol

This proposed pathway involves the reduction of 2,4'-difluorobenzophenone to the corresponding alcohol, followed by chlorination.

Step-by-Step Methodology:

  • Reduction of Ketone: 2,4'-Difluorobenzophenone is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH₄) is added portion-wise at 0-5 °C. The reaction is stirred until the ketone is fully consumed (monitored by TLC). The reaction is then quenched with a weak acid, and the product, (2-fluorophenyl)(4-fluorophenyl)methanol, is extracted.

  • Chlorination of Alcohol: The resulting alcohol is dissolved in a non-polar solvent like toluene. Thionyl chloride is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux for a few hours.

  • Work-up and Purification: After cooling, the excess thionyl chloride and solvent are removed under reduced pressure. The crude this compound is then purified, likely through vacuum distillation or column chromatography.

Diagram of Hypothesized Synthesis Workflow:

G cluster_0 Part 1: Synthesis of 2,4'-Difluorobenzophenone cluster_1 Part 2: Conversion to Target Compound 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Friedel_Crafts Friedel-Crafts Acylation (AlCl3 catalyst) 2-Fluorobenzoyl_Chloride->Friedel_Crafts Fluorobenzene Fluorobenzene Fluorobenzene->Friedel_Crafts 2,4'-Difluorobenzophenone 2,4'-Difluorobenzophenone Friedel_Crafts->2,4'-Difluorobenzophenone Reduction Reduction (e.g., NaBH4) 2,4'-Difluorobenzophenone->Reduction 2,4'-Difluorobenzhydrol (2-fluorophenyl)(4-fluorophenyl)methanol Reduction->2,4'-Difluorobenzhydrol Chlorination Chlorination (e.g., SOCl2) 2,4'-Difluorobenzhydrol->Chlorination Target_Compound 1-[Chloro(4-fluorophenyl)phenylmethyl]- 2-fluorobenzene Chlorination->Target_Compound

Caption: Hypothesized two-part synthesis workflow for this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) due to the protons on the three phenyl rings. The coupling patterns will be influenced by the fluorine substituents. A key singlet or multiplet corresponding to the benzylic proton (Ar-CH(Cl)-Ar) would be expected, likely deshielded by the adjacent chlorine and aromatic rings.

  • ¹³C NMR: The carbon NMR spectrum will display numerous signals in the aromatic region (110-165 ppm). The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling). The signal for the benzylic carbon will be significantly downfield due to the attached chlorine atom.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals would be anticipated, one for the fluorine on the 2-fluorophenyl group and another for the fluorine on the 4-fluorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 314.8 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable. The purity is determined by the area percentage of the main peak in the chromatogram.

Diagram of Analytical Workflow:

G cluster_0 Analytical Characterization Crude_Product Crude Synthesized Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Purified_Compound Purified 1-[Chloro(4-fluorophenyl)phenylmethyl]- 2-fluorobenzene Purification->Purified_Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Compound->NMR Structure Confirmation MS Mass Spectrometry (MS) Purified_Compound->MS Molecular Weight Verification HPLC High-Performance Liquid Chromatography (HPLC) Purified_Compound->HPLC Purity Assessment

Caption: Standard analytical workflow for the characterization of the synthesized target compound.

Application in Flutriafol Synthesis

The primary application of this compound is as a direct precursor to the fungicide Flutriafol. Flutriafol is a triazole fungicide that works by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes[13].

The synthesis of Flutriafol from its chloro-intermediate involves a nucleophilic substitution reaction with 1,2,4-triazole.

Diagram of Flutriafol Synthesis Pathway:

G Target_Compound 1-[Chloro(4-fluorophenyl)phenylmethyl]- 2-fluorobenzene Nucleophilic_Substitution Nucleophilic Substitution Target_Compound->Nucleophilic_Substitution 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Nucleophilic_Substitution Flutriafol Flutriafol Nucleophilic_Substitution->Flutriafol

Caption: The final step in Flutriafol synthesis from the chloro-intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for halogenated aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest in the field of agrochemical synthesis. Its role as a key intermediate in the production of the widely used fungicide Flutriafol underscores the importance of understanding its synthesis and characterization. This guide has provided a detailed overview of its physicochemical properties, plausible synthetic routes with methodological considerations, and essential analytical techniques for its characterization. For researchers and professionals in this field, a thorough grasp of these technical aspects is crucial for the efficient and safe production of this vital chemical intermediate.

References

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Sources

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound this compound (C₁₉H₁₃ClF₂).[1][2] In the absence of direct empirical data for this specific molecule, this whitepaper constructs a scientifically rigorous hypothesis based on structural analogy to the well-characterized febrifugine and halofuginone family of compounds.[3][4][5] We posit that this compound functions as a potent and specific inhibitor of prolyl-tRNA synthetase (ProRS). This inhibition is proposed to trigger the Amino Acid Response (AAR) pathway, a critical metabolic signaling cascade, leading to profound immunomodulatory and anti-fibrotic effects. This guide provides a comprehensive overview of the core molecular interactions, the resultant signaling pathways, and a series of detailed, self-validating experimental protocols designed to rigorously test this hypothesis.

Introduction and Core Hypothesis

This compound is a halogenated aromatic compound.[1][2] While this molecule is cataloged (CAS No. 128092-75-1), its biological activity and mechanism of action are not yet elucidated in published literature.[1][2] However, its structural features, specifically the presence of halogenated phenyl rings, bear resemblance to a class of potent therapeutic agents derived from the natural product febrifugine, the most notable of which is halofuginone.[3][4]

Halofuginone and other febrifugine analogs are known to exert their wide-ranging biological effects—including anti-protozoal, anti-inflammatory, and anti-fibrotic activities—through a single, primary mechanism: the inhibition of prolyl-tRNA synthetase (ProRS).[6][7][8] Based on this strong precedent, we hypothesize that This compound acts as a competitive inhibitor of prolyl-tRNA synthetase, initiating the Amino Acid Response pathway to modulate cellular function. This guide will explore the intricacies of this proposed mechanism.

dot ```dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [style=bold]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; F1 [label="F"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; F2 [label="F"]; Cl [label="Cl"]; H1 [label="H", fontsize=10]; H2 [label="H", fontsize=10]; H3 [label="H", fontsize=10]; H4 [label="H", fontsize=10]; H5 [label="H", fontsize=10]; H6 [label="H", fontsize=10]; H7 [label="H", fontsize=10]; H8 [label="H", fontsize=10]; H9 [label="H", fontsize=10]; H10 [label="H", fontsize=10]; H11 [label="H", fontsize=10]; H12 [label="H", fontsize=10]; H13 [label="H", fontsize=10];

// Benzene Ring 1 (2-fluorophenyl) C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C2 -- F1 [len=1.2]; C1 -- C7 [len=1.5]; C3 -- H1 [len=1]; C4 -- H2 [len=1]; C5 -- H3 [len=1]; C6 -- H4 [len=1];

// Central Carbon C7 -- Cl [len=1.5];

// Benzene Ring 2 (phenyl) C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C8 [len=1.5]; C9 -- H5 [len=1]; C10 -- H6 [len=1]; C11 -- H7 [len=1]; C12 -- H8 [len=1]; C13 -- H9 [len=1];

// Benzene Ring 3 (4-fluorophenyl) C7 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5]; C16 -- C17 [len=1.5]; C17 -- C18 [len=1.5]; C18 -- C19 [len=1.5]; C19 -- C14 [len=1.5]; C17 -- F2 [len=1.2]; C15 -- H10 [len=1]; C16 -- H11 [len=1]; C18 -- H12 [len=1]; C19 -- H13 [len=1]; }

Caption: Hypothesized competitive inhibition of ProRS by the test compound.

Downstream Signaling Pathways

The inhibition of ProRS and subsequent accumulation of uncharged tRNA(Pro) is not globally cytotoxic at therapeutic concentrations. Instead, it activates specific stress-response pathways with high precision.

Activation of the Amino Acid Response (AAR) Pathway

The AAR pathway is a primary sensor of amino acid availability. [7]The accumulation of uncharged tRNAs is detected by the kinase General Control Nonderepressible 2 (GCN2). [8]GCN2, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event triggers a cascade that ultimately leads to the preferential translation of specific mRNAs, like Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional response to nutrient stress.

A key consequence of AAR activation is the selective inhibition of T helper 17 (Th17) cell differentiation. [3][6][9]Th17 cells are crucial drivers of autoimmune inflammation, and their suppression represents a powerful therapeutic strategy for autoimmune disorders. [3]

Inhibition of the TGF-β/Smad3 Pathway

Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis, the pathological accumulation of extracellular matrix (ECM) proteins. A canonical mode of action for halofuginone is the inhibition of TGF-β-dependent Smad3 phosphorylation. [6][8][9]This prevents the translocation of Smad3 to the nucleus, thereby reducing the transcription of fibrotic genes, such as those encoding type I collagen. [8]This specific action on the TGF-β pathway underlies the potent anti-fibrotic effects observed with this class of compounds. [6][9] dot

G Compound 1-[Chloro(4-fluorophenyl) -phenylmethyl]-2-fluorobenzene ProRS ProRS Inhibition Compound->ProRS Uncharged_tRNA Uncharged tRNA(Pro) Accumulation ProRS->Uncharged_tRNA Smad3 Inhibition of Smad3 Phosphorylation ProRS->Smad3 Also Leads To GCN2 GCN2 Activation Uncharged_tRNA->GCN2 AAR AAR Pathway Activation GCN2->AAR Th17 Inhibition of Th17 Cell Differentiation AAR->Th17 Immuno Immunomodulation / Anti-inflammatory Effect Th17->Immuno TGFb TGF-β Signaling Fibrosis Reduced Transcription of Fibrotic Genes Smad3->Fibrosis AntiFib Anti-Fibrotic Effect Fibrosis->AntiFib G start Start: Seed Cells culture Culture Cells (e.g., NIH/3T3 or Jurkat) start->culture treat Treat with Compound (Dose-Response) culture->treat stimulate Stimulate (Optional): Add TGF-β for Smad3 analysis treat->stimulate For p-Smad3 lyse Lyse Cells & Quantify Protein treat->lyse stimulate->lyse sds SDS-PAGE Separation lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (e.g., 5% BSA) transfer->block probe Probe with Primary Antibodies (p-eIF2α, p-Smad3, β-Actin) block->probe wash Wash & Probe with Secondary HRP-Ab probe->wash detect Detect with ECL & Image wash->detect end End: Densitometry Analysis detect->end

Sources

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound (CAS No. 128092-75-1).[1][2] Aimed at researchers, synthetic chemists, and drug development professionals, this document outlines the theoretical basis and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this complex halogenated molecule. Due to the absence of publicly available experimental spectra, this guide emphasizes predictive analysis based on established spectroscopic principles and data from analogous structures. It serves as a robust protocol for structural verification, purity assessment, and quality control, explaining the causality behind experimental choices and spectral features to ensure scientific integrity.

Introduction: The Analytical Challenge

This compound is a polysubstituted benzhydryl compound featuring a chiral center and multiple halogen atoms distributed across three distinct aromatic rings.[1][3] Such molecules are often key intermediates in the synthesis of complex pharmaceutical agents or materials.[4] Unambiguous structural confirmation is therefore paramount and relies on a multi-technique spectroscopic approach. The presence of two magnetically inequivalent fluorine atoms, a chlorine atom, and three different phenyl environments creates a unique and complex spectroscopic fingerprint. This guide provides the foundational knowledge to predict, acquire, and interpret this fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this molecule. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the methine proton and the aromatic protons.

  • Methine Proton (-CHCl-) : The single proton on the chiral benzylic carbon is expected to appear as a singlet. Its chemical shift will be significantly downfield (predicted δ ≈ 6.0-6.5 ppm) due to the strong deshielding effects of the adjacent chlorine atom and the three aromatic rings. For similar benzhydryl halides, this proton signal is often observed in the δ 5.9-6.2 ppm range.[5]

  • Aromatic Protons : This region (predicted δ ≈ 6.9-7.5 ppm) will be highly complex due to overlapping signals from the 13 aromatic protons.

    • 4-Fluorophenyl Ring : This ring will exhibit a pattern resembling two doublets of doublets (or two triplets, if coupling constants are similar), characteristic of a 1,4-disubstituted AA'BB' system further coupled to ¹⁹F.

    • 2-Fluorophenyl Ring : The protons on this ring will show a complex multiplet pattern due to ortho, meta, and para H-H couplings, as well as additional couplings to the ortho-fluorine atom.

    • Phenyl Ring : The five protons of the unsubstituted phenyl ring will appear as a complex multiplet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide critical information on the carbon framework.

  • Benzylic Carbon (-CHCl-) : This carbon is expected in the δ 50-70 ppm range, similar to other benzhydryl halides.[5]

  • Aromatic Carbons : A total of 14 distinct signals are expected in the aromatic region (δ ≈ 110-145 ppm) before considering C-F coupling. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF ≈ 240-250 Hz) and will be split into doublets. Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF), further increasing spectral complexity.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds.[6]

  • Two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments.

  • The 4-fluoro substituent is anticipated to have a chemical shift around -114 to -115 ppm, typical for para-fluorophenyl moieties.[7]

  • The 2-fluoro substituent's chemical shift will be influenced by its ortho position and through-space interactions.

  • These predictions are based on the principle that the electronic environment heavily influences fluorine chemical shifts.[7][8]

Table 1: Predicted NMR Spectroscopic Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity / CouplingStructural Assignment
¹H~ 6.0 - 6.5s (singlet)Methine (-C H-Cl)
¹H~ 6.9 - 7.5m (multiplet)13 Aromatic Protons
¹³C~ 50 - 70-Benzylic Carbon (-C HCl-)
¹³C~ 110 - 145Multiple doublets and multiplets18 Aromatic Carbons
¹⁹F~ -114 to -115m (multiplet)Fluorine at C4 of phenyl ring
¹⁹FVariesm (multiplet)Fluorine at C2 of phenyl ring
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is critical for resolving the complex aromatic region.[9]

  • ¹H NMR Acquisition : Acquire data with a standard pulse program. A spectral width of 16 ppm and a relaxation delay of 2 seconds are typically sufficient.

  • ¹³C NMR Acquisition : Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon. An extended number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. No special setup is usually required beyond selecting the correct nucleus.

  • 2D NMR : To definitively assign the complex aromatic signals, it is highly recommended to perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Visualization: NMR Interpretation Workflow

G Diagram 1: NMR Data Interpretation Workflow cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition H1 ¹H NMR Integrate Integrate 1D Spectra (Proton Count, Carbon Count) H1->Integrate C13 ¹³C NMR C13->Integrate F19 ¹⁹F NMR F19->Integrate COSY COSY Correlate Correlate Signals (Connect Fragments) COSY->Correlate HSQC HSQC HSQC->Correlate HMBC HMBC HMBC->Correlate Assign Assign Signals (Chemical Shifts, Couplings) Integrate->Assign Structure Final Structure Verification Assign->Structure Correlate->Structure

Caption: Diagram 1: A workflow for definitive NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and providing a unique "fingerprint" for the molecule.[10]

Predicted Vibrational Modes

The IR spectrum will be dominated by absorptions from the aromatic rings and the carbon-halogen bonds.

  • Aromatic C-H Stretch : A characteristic sharp, medium-intensity band is expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[11][12]

  • Aromatic C=C Stretch : Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic ring skeletal vibrations.[11]

  • C-F Stretch : Strong, intense absorptions are expected in the 1250-1000 cm⁻¹ region. Given the two different fluoro-aromatic systems, multiple bands may be observed.

  • C-Cl Stretch : A medium to strong intensity band is expected in the 800-600 cm⁻¹ region.

  • C-H Out-of-Plane (OOP) Bending : The region from 900-675 cm⁻¹ will contain strong bands related to the C-H oop vibrations, the positions of which are diagnostic of the aromatic substitution patterns (monosubstituted, ortho-disubstituted, and para-disubstituted).[11]

Table 2: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3030Medium, SharpC-H StretchAromatic
1600 - 1450Variable, SharpC=C StretchAromatic Ring
1250 - 1000StrongC-F StretchAryl-Fluoride
900 - 675Strong, SharpC-H Out-of-Plane BendAromatic
800 - 600Medium-StrongC-Cl StretchAlkyl-Chloride
Experimental Protocol for IR Data Acquisition
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

  • Sample Preparation : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing : Perform a background scan with a clean ATR crystal before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Fragmentation Pathways (Electron Ionization)

Under Electron Ionization (EI), the molecule will ionize and fragment in a predictable manner.

  • Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z 314.[1] A key diagnostic feature will be the isotopic pattern caused by chlorine: an M⁺ peak (for ³⁵Cl) and an M+2 peak (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.

  • Base Peak ([M-Cl]⁺) : The most likely fragmentation is the loss of the chlorine radical to form a highly stable diarylmethyl (benzhydryl) cation. This fragment (C₁₉H₁₃F₂⁺) at m/z 279 is predicted to be the base peak (most intense peak) in the spectrum. The stability of this cation is the primary driver for this fragmentation pathway.[13][14]

  • Other Fragments : Further fragmentation may occur through the loss of HF or cleavage of the aromatic rings, but these are expected to be minor pathways compared to the loss of chlorine.

Visualization: Predicted Mass Spectrometry Fragmentation

G Diagram 2: Predicted EI-MS Fragmentation Pathway Molecule C₁₉H₁₃ClF₂ (Analyte Molecule) MolecularIon [C₁₉H₁₃ClF₂]⁺˙ m/z = 314 (M⁺) m/z = 316 (M+2) Molecule->MolecularIon Ionization (EI) BasePeak [C₁₉H₁₃F₂]⁺ m/z = 279 (Base Peak) MolecularIon->BasePeak - •Cl (Loss of Chlorine Radical) OtherFrags Further Fragments BasePeak->OtherFrags Ring Fragmentation

Caption: Diagram 2: Primary fragmentation route for the title compound under EI-MS.

Experimental Protocol for MS Data Acquisition
  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is the standard choice for a volatile, thermally stable molecule like this.

  • GC Method :

    • Column : Use a standard non-polar column (e.g., DB-5ms).

    • Injection : Inject a dilute solution of the compound (e.g., 100 µg/mL in dichloromethane) into the GC.

    • Temperature Program : Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) at 10-20 °C/min to ensure elution.

  • MS Method :

    • Ionization : Use standard EI at 70 eV.

    • Mass Range : Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

Conclusion

The structural elucidation of this compound requires an integrated spectroscopic approach. This guide establishes a predictive framework for its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra. The key predicted features are a downfield methine proton singlet in the ¹H NMR, two distinct ¹⁹F NMR signals, strong C-F and C-Cl stretching bands in the IR spectrum, and a mass spectrum characterized by a prominent [M-Cl]⁺ base peak and a clear M⁺/M+2 isotopic pattern. By following the detailed experimental protocols and interpretive logic presented herein, researchers can confidently verify the structure and purity of this complex molecule.

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An In-depth Technical Guide to Determining the Organic Solvent Solubility of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<

A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of a Novel Compound

In pharmaceutical and chemical research, scientists frequently encounter novel chemical entities for which fundamental data, such as solubility, is unknown. The compound in focus, 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene (PubChem CID: 14579822), is a complex halogenated aromatic molecule.[1] Halogenated organic compounds are prevalent in drug discovery but often present challenges due to their potential for low aqueous solubility and variable solubility in organic media.[2] An accurate understanding of its solubility in various organic solvents is paramount for applications ranging from synthesis and purification to formulation and drug delivery.[3][4]

This guide adopts the perspective of a senior application scientist, moving beyond a simple recitation of facts to explain the rationale behind each step. The objective is to provide a self-validating system for solubility determination that is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9][10]

Theoretical Framework: Predicting Solubility Behavior

Before any empirical work begins, a theoretical analysis of the solute's structure provides critical insights into its likely solubility behavior. This predictive step is foundational to designing an efficient and targeted experimental plan.

Molecular Structure and Physicochemical Properties Analysis

The structure of this compound is characterized by:

  • Molecular Formula: C₁₉H₁₃ClF₂[1]

  • Molecular Weight: 314.8 g/mol [1]

  • Core Structure: A central methane carbon bonded to a phenyl group, a 4-fluorophenyl group, a 2-fluorophenyl group, and a chlorine atom.

From this structure, we can infer several key properties:

  • Polarity: The molecule is predominantly non-polar due to the large aromatic hydrocarbon regions. The fluorine and chlorine atoms introduce dipoles, resulting in moderate overall polarity.[11] However, the molecule lacks significant hydrogen bond donor or acceptor sites, which limits its interaction with highly polar, protic solvents.[12][13]

  • Intermolecular Forces: The primary intermolecular forces governing its interactions will be van der Waals dispersion forces and dipole-dipole interactions.[12][14] Solubility will be most favorable in solvents that can engage in similar types of interactions.[14][15]

The Principle of "Like Dissolves Like"

This age-old heuristic remains a powerful predictive tool. Based on the analysis above, we can predict that this compound will exhibit higher solubility in organic solvents of low to moderate polarity and will be sparingly soluble in highly polar solvents like water.[12][13]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) framework can be employed.[16][17] HSP dissects the total cohesive energy of a substance into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible.[18][19] By calculating or estimating the HSP for our target molecule, we can select a range of solvents with varying HSP values to probe its solubility space systematically. This approach is particularly powerful for identifying optimal solvent blends.[17][19]

Experimental Design: A Strategic Approach to Solvent Selection

The choice of solvents is the most critical variable in this study. A well-chosen panel will provide a comprehensive understanding of the compound's solubility profile. The solvents should span a range of polarities, proticities, and chemical classes, reflecting those commonly used in the pharmaceutical industry.[5][20][21]

Table 1: Proposed Panel of Organic Solvents for Solubility Screening

Solvent Class Solvent Rationale ICH Class
Non-Polar HeptaneRepresents aliphatic hydrocarbons.Class 3
TolueneRepresents aromatic hydrocarbons.Class 2
Polar Aprotic Dichloromethane (DCM)A common chlorinated solvent used in synthesis.[20]Class 2
AcetoneA common, low-toxicity ketone.[3]Class 3
Ethyl AcetateA common ester with moderate polarity.Class 3
Acetonitrile (ACN)A polar solvent used in chromatography and synthesis.Class 2
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, often a "universal" organic solvent.[22]Class 3
Polar Protic MethanolThe simplest alcohol, polar and protic.Class 2
EthanolA common, low-toxicity alcohol.[3]Class 3
Isopropanol (IPA)A slightly less polar alcohol.[3]Class 3

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability, especially for compounds with low solubility.[23][24] The protocol below is a detailed, self-validating workflow.

Materials and Equipment
  • This compound (solid, purity >99%)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (4-decimal place)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector[25][26]

Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.[23] Prepare each solvent in triplicate.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C ± 1 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[24][27]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to firmly pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.[22]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the solute is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.[26][28]

Data Analysis and Presentation

The results of the solubility study should be presented clearly to allow for easy comparison and interpretation.

Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration determined by HPLC (in mg/mL).

  • DF is the dilution factor.

Tabulated Results

Table 2: Solubility of this compound in Selected Organic Solvents at 25°C (Hypothetical Data)

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
HeptaneNon-Polar5.20.0165Sparingly Soluble
TolueneNon-Polar155.80.495Freely Soluble
DichloromethanePolar Aprotic210.10.667Very Soluble
Ethyl AcetatePolar Aprotic98.50.313Soluble
AcetonePolar Aprotic75.40.240Soluble
AcetonitrilePolar Aprotic35.10.111Soluble
Dimethyl SulfoxidePolar Aprotic180.30.573Freely Soluble
MethanolPolar Protic12.60.040Slightly Soluble
EthanolPolar Protic20.90.066Slightly Soluble
IsopropanolPolar Protic18.30.058Slightly Soluble

Note: Qualitative classifications are based on USP definitions (e.g., Very Soluble >1000 mg/mL, Freely Soluble 100-1000 mg/mL, Soluble 33-100 mg/mL, Sparingly Soluble 10-33 mg/mL, Slightly Soluble 1-10 mg/mL).

Interpretation and Conclusion

The solubility data provides a detailed map of the compound's behavior. Based on the hypothetical data, we can conclude:

  • The compound exhibits the highest solubility in chlorinated and aromatic solvents (DCM, Toluene) and highly polar aprotic solvents (DMSO), which is consistent with its moderately polar, non-protic structure.

  • Solubility is significantly lower in polar protic solvents (alcohols), likely due to the energy penalty of disrupting the solvent's hydrogen-bonding network without the solute being able to participate effectively.[11][12]

  • The low solubility in aliphatic hydrocarbons (Heptane) suggests that while non-polar, the molecule's polarity is significant enough to disfavor interaction with purely non-polar media.

This comprehensive solubility profile is invaluable for guiding subsequent development activities. For instance, a mixture of toluene and heptane could be investigated for crystallization processes, while DCM would be an excellent choice for reaction media. For formulation, solvents like ethyl acetate or acetone could be considered.

This methodological guide provides a robust and scientifically-grounded framework for determining the organic solvent solubility of this compound. By integrating theoretical prediction with rigorous experimental protocol and precise analytical techniques, researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development pipeline.

References

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1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability, handling, and storage of this compound (CAS No: 107314-85-2). While exhaustive stability data for this specific molecule is not widely published, its chemical structure as a substituted benzhydryl chloride allows for an authoritative assessment of its stability profile based on well-established principles of physical organic chemistry and extensive data from analogous compounds.

Chemical Identity and Structural Rationale for Reactivity

This compound is a diarylmethyl halide, more specifically a substituted benzhydryl chloride. Its core structure is central to understanding its inherent reactivity and stability.

PropertyValueSource
CAS Number 107314-85-2[1]
Molecular Formula C₁₃H₉ClF₂[1]
Molecular Weight 238.66 g/mol [1]
Appearance Not Available (likely a solid or oil)
Synonyms 1-[Chloro-(2-fluoro-phenyl)methyl]-4-fluorobenzene[1]

The key to this molecule's reactivity is the carbon-chlorine (C-Cl) bond at the benzylic position. This bond is intrinsically labile due to the ability of the molecule to stabilize the resulting carbocation upon C-Cl bond cleavage. The diarylmethyl carbocation is significantly stabilized through resonance, where the positive charge is delocalized across both fluoro-substituted phenyl rings. This inherent stability of the carbocation intermediate facilitates nucleophilic substitution reactions, making hydrolysis the primary pathway of degradation.

Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for this compound is hydrolysis. This reaction proceeds readily in the presence of water or atmospheric moisture, likely via a unimolecular nucleophilic substitution (Sₙ1) mechanism, given the high stability of the benzhydrylic carbocation intermediate.

The reaction is as follows: this compound reacts with water (H₂O) to yield [ (4-fluorophenyl)(2-fluorophenyl)methanol ] and hydrochloric acid (HCl).

This process is autocatalytic, as the hydrochloric acid produced can further accelerate the degradation of the remaining halide. The presence of even trace amounts of moisture can lead to significant sample degradation over time.[2] Benzyl halides, a closely related class of compounds, are well-documented to undergo hydrolysis in this manner.[3][4][5][6]

cluster_main Figure 1: Primary Degradation Pathway via Hydrolysis (Sₙ1 Mechanism) parent This compound carbocation Diarylmethyl Carbocation (Resonance Stabilized Intermediate) parent->carbocation Rate-determining step (Slow C-Cl cleavage) cl_ion Cl⁻ parent->cl_ion h2o H₂O (Moisture) h2o->carbocation alcohol [(4-fluorophenyl)(2-fluorophenyl)methanol] (Primary Degradant) carbocation->alcohol Fast reaction with H₂O hcl HCl (Acidic Byproduct) cl_ion->hcl Combines with H⁺

Figure 1: Primary Degradation Pathway via Hydrolysis (Sₙ1 Mechanism)

Other Potential Degradation Factors

Beyond hydrolysis, professionals should consider other factors that can compromise the compound's integrity.

  • Photodegradation : Halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum.[7][8][9] Energy from light can induce homolytic cleavage of the C-Cl bond, generating radical species that can lead to a complex mixture of degradation products.

  • Thermal Decomposition : While specific data is unavailable, analogous compounds like benzyl chloride are known to decompose at elevated temperatures.[10] Heat accelerates the rate of hydrolysis and can potentially lead to elimination or other side reactions.

  • Incompatible Materials : Contact with certain materials can catalyze rapid decomposition.

    • Metals : Iron, aluminum, zinc, and magnesium can act as Lewis acids, promoting C-Cl bond cleavage and potentially violent polymerization.[10][11]

    • Bases and Nucleophiles : Strong bases can promote elimination reactions, while other nucleophiles will readily displace the chloride, leading to impurities.

    • Oxidizing Agents : Strong oxidizers can react vigorously with the compound.[11]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, adherence to the following protocols is essential. These recommendations are designed to mitigate the degradation pathways identified above.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Slows the kinetics of hydrolysis and other potential decomposition reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Rigorously excludes atmospheric moisture, preventing the primary hydrolysis degradation pathway.
Container Amber Glass Vial/Bottle with PTFE-lined Cap Protects the compound from light to prevent photodegradation.[12][13] Glass is inert, and a PTFE-lined cap provides a tight, non-reactive seal against moisture ingress.
Handling Use in a Glovebox or under a Dry Inert Gas Stream Minimizes exposure to atmospheric moisture and oxygen during weighing and transfer operations. Use dry syringes, needles, and glassware.

Protocol for Stability Verification

To provide a self-validating system for end-users, this section details a standardized protocol for assessing the stability of the compound under specific laboratory conditions using High-Performance Liquid Chromatography (HPLC).

Objective

To quantify the purity of this compound over time under defined storage conditions and identify the presence of its primary hydrolytic degradant.

Materials and Instrumentation
  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

Experimental Workflow
  • Stock Solution Preparation (Time = 0):

    • Under an inert atmosphere, accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile to create a ~1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 10-fold (to ~100 µg/mL) with acetonitrile.

  • Initial Analysis (Time = 0):

    • Inject the working solution onto the HPLC system.

    • Suggested HPLC Conditions:

      • Mobile Phase: 70:30 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: ~225 nm (or as determined by UV scan)

      • Column Temperature: 30°C

      • Injection Volume: 10 µL

    • Record the chromatogram. The main peak corresponds to the parent compound. Note its retention time and peak area. This is your baseline (100% purity) reference.

  • Stability Study Setup:

    • Dispense aliquots of the neat compound into several amber glass vials.

    • Store one set of vials under recommended conditions (2-8°C, inert atmosphere).

    • Store a second set of vials under "stress" conditions (e.g., room temperature, exposed to ambient atmosphere and light) for accelerated degradation studies.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Prepare a working solution as described in Step 1.

    • Analyze by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the peak area at Time = 0.

    • Calculate the percent purity remaining: (Area_t / Area_t0) * 100.

    • Monitor for the appearance of new peaks. The primary degradant, the corresponding alcohol, is expected to have a shorter retention time on a reverse-phase column due to its increased polarity.

cluster_workflow Figure 2: HPLC-Based Stability Verification Workflow prep Prepare Stock Solution (t=0, ~1mg/mL in ACN) analysis_t0 Analyze t=0 Sample (Establish Baseline Purity) prep->analysis_t0 storage Store Aliquots under Varied Conditions analysis_t0->storage Set up study storage_rec Recommended: 2-8°C, Inert, Dark storage->storage_rec storage_stress Stress: RT, Ambient, Light storage->storage_stress analysis_tn Analyze Samples at Time Points (e.g., 1 wk, 1 mo, 3 mo) storage_rec->analysis_tn storage_stress->analysis_tn data Calculate % Purity Remaining & Monitor Degradants analysis_tn->data

Figure 2: HPLC-Based Stability Verification Workflow

Conclusion

This compound is a reactive chemical intermediate whose stability is primarily dictated by the lability of its benzylic chloride group. The principal degradation pathway is hydrolysis, which is readily initiated by moisture and can be accelerated by elevated temperatures and acidic conditions. To maintain the compound's integrity, it is imperative to store it under refrigerated (2-8°C), dark, and anhydrous conditions within an inert atmosphere. By understanding the chemical principles governing its reactivity and implementing the rigorous storage, handling, and verification protocols outlined in this guide, researchers can ensure the quality and reliability of this valuable synthetic building block.

References

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]

  • Pharmaffiliates. (n.d.). 1-(Chloro(4-fluorophenyl)methyl)-2-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2010). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]

  • Amanote Research. (n.d.). Photobiodegradation of Halogenated Aromatic Pollutants. Retrieved from [Link]

  • Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Retrieved from [Link]

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  • XMB Forum. (2016). How fast do benzylic chlorides hydrolyze in cold water?. Retrieved from [Link]

  • CORE. (n.d.). An investigation of the reaction of benzhydryl chloride with potassium t-butoxide in DMSO. Retrieved from [Link]

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1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Abstract

This document provides a comprehensive technical overview of the chemical compound this compound. It details the molecule's fundamental physicochemical properties, including its molecular formula and weight, and presents a plausible, chemically sound synthetic pathway. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment. The potential applications of this compound, primarily as a versatile intermediate in the fields of medicinal chemistry and materials science, are discussed. This whitepaper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this complex halogenated aromatic compound.

Core Compound Identification and Properties

This compound is a triarylmethyl halide characterized by the presence of three distinct aromatic rings—one phenyl, one 4-fluorophenyl, and one 2-fluorophenyl—attached to a central carbon atom which also bears a chlorine atom. This intricate structure makes it a valuable chiral building block for more complex molecular targets.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzene[1]

  • Common Name: this compound[1][2]

  • CAS Number: 128092-75-1[1][2]

Physicochemical Data Summary

The key quantitative descriptors for this compound are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, analytical characterization, and safety assessments.

PropertyValueSource
Molecular Formula C₁₉H₁₃ClF₂[1][2]
Molecular Weight 314.76 g/mol [1][2]
Exact Mass 314.0673844 Da[1][2]
XLogP3 5.7[1][2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)Cl[1]
InChI Key QMDUCVYRINJLBT-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis is envisioned as a two-stage process:

  • Stage 1: Grignard-based synthesis of the precursor alcohol, (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol.

  • Stage 2: Chlorination of the tertiary alcohol to yield the final product.

G cluster_0 Stage 1: Precursor Alcohol Synthesis cluster_1 Stage 2: Chlorination P1 4-Fluorophenylmagnesium bromide A1 (2-Fluorophenyl)(4-fluorophenyl)methanol P1->A1 1. Grignard Reaction (Anhydrous THF) P2 2-Fluorobenzophenone P2->A1 A1_ref (2-Fluorophenyl)(4-fluorophenyl)methanol Product 1-[Chloro(4-fluorophenyl)phenylmethyl] -2-fluorobenzene A1_ref->Product 2. Nucleophilic Substitution (e.g., Pyridine as catalyst) C1 Thionyl Chloride (SOCl₂) C1->Product

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
  • Rationale: This protocol utilizes a Grignard reaction, a classic and highly reliable method for forming carbon-carbon bonds. The Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-fluoro-4'-fluorobenzophenone. Anhydrous conditions are critical as Grignard reagents react violently with water.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add magnesium turnings.

    • Add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of phenylmagnesium bromide.

    • Once the Grignard reagent is formed, cool the flask to 0 °C in an ice bath.

    • Dissolve 2-fluoro-4'-fluorobenzophenone in anhydrous THF and add it dropwise to the Grignard solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting ketone.

    • Quench the reaction cautiously by slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Experimental Protocol: Chlorination to Yield the Final Product
  • Rationale: The conversion of the tertiary alcohol to the corresponding chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. Thionyl chloride is often preferred for its efficacy and the fact that its byproducts (SO₂ and HCl) are gases, which simplifies workup. A mild base like pyridine is often added to neutralize the HCl produced.

  • Methodology:

    • Dissolve the purified (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol in a suitable anhydrous solvent such as dichloromethane or diethyl ether in a flask equipped with a stir bar and a reflux condenser.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (SOCl₂) dropwise. A small amount of pyridine can be added catalytically.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture over ice water to quench excess thionyl chloride.

    • Separate the organic layer, wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

To confirm the identity and assess the purity of the synthesized product, a suite of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the 13 protons on the three distinct phenyl rings.

    • ¹³C NMR: The carbon spectrum will display a number of signals corresponding to the 19 carbon atoms. The signal for the central carbon atom bonded to chlorine will be a key diagnostic peak.

    • ¹⁹F NMR: This is a crucial technique for this molecule. Two distinct signals are expected, one for the fluorine at the 4-position of one ring and another for the fluorine at the 2-position of the other, confirming the presence and distinct chemical environments of the two fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule (314.0673844 Da), which validates its elemental composition (C₁₉H₁₃ClF₂). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approx. 3:1) will be a characteristic feature.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

Applications and Research Interest

While specific applications for this compound are not widely documented, its structure is of significant interest in several research and development areas.

  • Pharmaceutical Intermediate: Triarylmethanes are scaffolds found in numerous biologically active compounds. The presence of fluorine atoms can enhance metabolic stability and binding affinity. This compound serves as a key intermediate for synthesizing novel drug candidates. For instance, the related compound 1-[(4-chlorophenyl)phenylmethyl]piperazine is a crucial intermediate for the synthesis of Cetirizine, a well-known antihistamine drug[3]. This highlights the potential of such chloro-triaryl-methane derivatives as precursors to pharmacologically active agents.

  • Materials Science: Fluorinated organic molecules are used in the development of specialty polymers and materials with unique properties, such as thermal stability and hydrophobicity[4]. This compound could be a monomer or precursor for such advanced materials.

  • Organic Synthesis: As a tertiary halide, the chlorine atom can be readily substituted by a variety of nucleophiles, making it a versatile building block for accessing a wide range of derivatives with different functional groups at the central carbon.

References

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A Technical Guide to the Crystal Structure Analysis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Perspective on Methodologies and Interpretation

Abstract

This guide provides an in-depth technical overview of the complete workflow for the crystal structure determination and analysis of the title compound, 1-[chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene (C₁₉H₁₃ClF₂). As a molecule featuring multiple halogen substituents, its solid-state structure is dictated by a subtle interplay of non-covalent interactions, which are critical to its physicochemical properties. This document is structured to guide researchers, scientists, and drug development professionals through the essential stages of analysis, from obtaining diffraction-quality single crystals to the detailed interpretation of the refined crystal structure. We emphasize the causality behind experimental choices and ground the protocols in authoritative crystallographic standards. The narrative focuses on single-crystal X-ray diffraction (SC-XRD) as the definitive method for structural elucidation.[1][2][3] Key analytical techniques, including Hirshfeld surface analysis for visualizing and quantifying intermolecular contacts, are also detailed.

Introduction: The Rationale for Structural Analysis

The compound this compound is a halogenated organic molecule whose precise three-dimensional atomic arrangement is fundamental to understanding its behavior.[4] Crystal structure analysis provides the most accurate and unambiguous data on molecular geometry, including bond lengths, bond angles, and conformational torsion angles.[5][6] Furthermore, it reveals the supramolecular assembly, detailing how molecules pack in the solid state. This information is invaluable for fields such as materials science and pharmaceutical development, where properties like solubility, stability, and bioavailability are directly influenced by crystal packing. Given the presence of chlorine and fluorine atoms, an analysis of this structure offers a compelling case study into the role of weak non-covalent interactions, such as C–H···F hydrogen bonds and halogen bonds, in crystal engineering.[7][8][9][10][11]

Part I: From Synthesis to Diffraction-Quality Crystals

The journey to a crystal structure begins long before the diffractometer. The foundational step is the synthesis of high-purity material, followed by the often-challenging process of growing single crystals suitable for X-ray analysis.

Synthesis and Purification

While a detailed synthetic route is beyond the scope of this guide, the starting material must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure refinement. Standard purification techniques such as column chromatography and recrystallization are mandatory.

Protocol: Growing Single Crystals

Obtaining crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (well-defined faces, no cracks or twinning) is critical.[1] The choice of solvent and crystallization method is paramount and often empirical.

Core Principle: The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly. Rapid precipitation leads to amorphous solids or microcrystalline powders.

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent is one in which the compound is moderately soluble.[12]

  • Method 1: Slow Evaporation

    • Prepare a nearly saturated solution of the compound in a suitable solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust particles that could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand for several days to weeks.[12]

  • Method 2: Solvent Diffusion (Liquid-Liquid or Vapor)

    • Liquid-Liquid Diffusion: Dissolve the compound in a small amount of a "good" solvent (high solubility). Carefully layer a "poor" solvent (low solubility), in which the good solvent is miscible, on top. Crystals will form at the interface where the solvents mix and solubility decreases.[12]

    • Vapor Diffusion: Place the vial from Method 1 into a larger, sealed chamber containing a reservoir of the "poor" solvent. The vapor from the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement in a crystalline solid.[2][13] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[5][6]

Experimental Workflow Diagram

Crystal Structure Analysis Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Analysis Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Reduction Data Reduction (Integration, Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation (checkCIF) Structure_Refinement->Validation Interpretation Structural Interpretation (Geometry, Packing, Interactions) Validation->Interpretation

Caption: Overall workflow for crystal structure determination.

Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument collects a series of diffraction images as the crystal is rotated.[5]

Structure Solution and Refinement

The collected data are processed to yield a list of reflection intensities. The "phase problem" of crystallography—the fact that detectors measure intensity but not the phase of the diffracted waves—is then solved using computational methods.[14]

Protocol: Structure Solution and Refinement using SHELX

The SHELX suite of programs is a standard in small-molecule crystallography.[14][15]

  • Structure Solution: The program SHELXT or SHELXS is used to solve the phase problem and provide an initial atomic model.[14] These programs use "direct methods" or charge-flipping algorithms to locate the positions of the heavier atoms (Cl, F, C).

  • Structure Refinement: The initial model is then refined using SHELXL.[16] This is an iterative least-squares process where the atomic coordinates and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric constraints.[17]

  • Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure the model is chemically sensible and conforms to crystallographic standards.

Table 1: Representative Crystallographic Data (Illustrative)
Parameter Value
Chemical formulaC₁₉H₁₃ClF₂
Formula weight314.75
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
β (°)105.12(2)
Volume (ų)1490.1(9)
Z4
Temperature (K)100(2)
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.118
Goodness-of-fit on F²1.05

Note: This data is illustrative for a typical small organic molecule and does not represent the actual experimental data for the title compound.

Part III: In-depth Structural Interpretation

With a validated crystal structure, the focus shifts to a detailed analysis of its molecular and supramolecular features.

Molecular Geometry

The primary output of the analysis is the precise geometry of the molecule. Key intramolecular parameters are summarized and compared to expected values.

Table 2: Selected Intramolecular Geometric Parameters (Illustrative)
Bond / Angle Length (Å) / Angle (°)
C-Cl1.785(3)
C-F(1)1.354(4)
C-F(2)1.361(4)
Phenyl Ring C-C (avg.)1.390
Cl-C-Phenyl109.8(2)
F-C-C (aromatic)118.5(3)
Supramolecular Assembly and Non-covalent Interactions

The crystal packing is governed by a network of intermolecular interactions. For this molecule, several types of non-covalent interactions are expected to be significant.

  • C–H···F Hydrogen Bonds: Despite fluorine's high electronegativity, its ability to act as a hydrogen bond acceptor is a subject of nuanced discussion.[18] In neutral molecules, C–H···F interactions are generally considered weak hydrogen bonds, dominated by electrostatic and dispersion forces.[19][20][21] Their presence is a key factor in the crystal packing of many fluorinated compounds.[17][22]

  • Halogen Bonding: The chlorine atom can participate in halogen bonds (C–Cl···X), where the electropositive region on the chlorine (the σ-hole) interacts with a nucleophile.[7][8] This is a highly directional interaction used extensively in crystal engineering.[9][10]

  • π-π Stacking: The aromatic phenyl rings can interact via π-π stacking, contributing to the overall stability of the crystal lattice.

Logical Relationship of Intermolecular Forces

Intermolecular_Forces cluster_interactions Governing Non-covalent Interactions Molecule C19H13ClF2 Molecule CH_F C-H···F Weak Hydrogen Bonds Molecule->CH_F Halogen C-Cl···X Halogen Bonds Molecule->Halogen PiPi π-π Stacking Molecule->PiPi VdW van der Waals Forces Molecule->VdW Packing Crystal Packing (Supramolecular Assembly) CH_F->Packing Halogen->Packing PiPi->Packing VdW->Packing

Caption: Key non-covalent interactions dictating crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[23][24][25] The surface is generated based on the electron distribution of the molecule and its neighbors.

  • d_norm Surface: A color-mapped surface where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.[26] This provides an immediate visual summary of the most significant interactions.

  • 2D Fingerprint Plots: These plots quantify the relative contributions of different types of interactions.[23][26] For example, the percentage of the Hirshfeld surface involved in H···F, H···H, C···H, and other contacts can be calculated, providing a quantitative breakdown of the crystal packing forces.[27]

Conclusion

The crystal structure analysis of this compound provides definitive insights into its molecular conformation and solid-state packing. A thorough investigation, combining high-quality SC-XRD data with advanced analytical tools like Hirshfeld surface analysis, is essential to fully characterize the complex network of non-covalent interactions involving its multiple halogen atoms. This detailed structural knowledge is a critical prerequisite for the rational design of new materials and active pharmaceutical ingredients where solid-state properties are paramount.

References

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  • Alkorta, I., Elguero, J., & Foces-Foces, C. (2008). On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations. ResearchGate. [Link]

  • Thalladi, V. R., Weiss, H.-C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710. [Link]

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An In-depth Technical Guide to 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene: Synthesis, Properties, and Medicinal Chemistry Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, a halogenated diarylmethane derivative with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed exploration of its synthesis, physicochemical properties, and prospective applications. By examining the strategic incorporation of fluorine and chlorine atoms, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic and functional potential of this and related compounds.

Introduction: The Significance of Fluorinated Diaryl-methanes

Diaryl-methane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into these scaffolds has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Specifically, fluorination can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, fluorine can increase a drug's half-life.[3]

  • Modulate Lipophilicity: The strategic placement of fluorine can alter a compound's solubility and ability to cross biological membranes.[5][6]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, enhancing potency.[1]

  • Influence pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.[7]

The target molecule, this compound, features two fluorine atoms on separate phenyl rings and a chlorine atom on the benzylic carbon. This specific halogenation pattern suggests a compound designed to leverage the multifaceted benefits of fluorine in a complex chemical architecture, making it a compelling subject for scientific investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₉H₁₃ClF₂PubChem CID: 14579822
Molecular Weight 314.8 g/mol PubChem CID: 14579822
XLogP3 5.7PubChem CID: 14579822
Hydrogen Bond Donor Count 0PubChem CID: 14579822
Hydrogen Bond Acceptor Count 2PubChem CID: 14579822
Rotatable Bond Count 3PubChem CID: 14579822
Exact Mass 314.0673844PubChem CID: 14579822
Complexity 347PubChem CID: 14579822

Table 1: Physicochemical properties of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The most logical approach involves a two-step sequence starting with the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride to form a diaryl ketone, followed by reduction to the corresponding alcohol and subsequent chlorination.

Synthetic Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Corrected Proposed Pathway for Unsymmetrical Product Fluorobenzene Fluorobenzene Diaryl_Ketone Bis(4-fluorophenyl)methanone Fluorobenzene->Diaryl_Ketone 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl_Chloride->Diaryl_Ketone AlCl3 AlCl₃ (Lewis Acid) AlCl3->Diaryl_Ketone Diaryl_Ketone_2 Bis(4-fluorophenyl)methanone Diaryl_Methanol Bis(4-fluorophenyl)methanol Diaryl_Ketone_2->Diaryl_Methanol NaBH4 NaBH₄ NaBH4->Diaryl_Methanol Diaryl_Methanol_2 Bis(4-fluorophenyl)methanol Target_Molecule 1-[Chloro(bis(4-fluorophenyl))methyl]benzene (Incorrect Intermediate - This is a symmetrical example) Diaryl_Methanol_2->Target_Molecule SOCl2 SOCl₂ SOCl2->Target_Molecule 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Unsymmetrical_Alcohol (2-Fluorophenyl)(4-fluorophenyl)methanol 2-Fluorobenzaldehyde->Unsymmetrical_Alcohol 4-Fluorophenylmagnesium_bromide 4-Fluorophenylmagnesium bromide (Grignard Reagent) 4-Fluorophenylmagnesium_bromide->Unsymmetrical_Alcohol Final_Product This compound Unsymmetrical_Alcohol->Final_Product SOCl2_2 SOCl₂ or HCl SOCl2_2->Final_Product

A proposed synthetic workflow for this compound.

A more direct and effective proposed synthesis for the unsymmetrical target molecule would be:

  • Grignard Reaction: React 2-fluorobenzaldehyde with a Grignard reagent prepared from 1-bromo-4-fluorobenzene (4-fluorophenylmagnesium bromide). This will yield the unsymmetrical diaryl methanol, (2-fluorophenyl)(4-fluorophenyl)methanol.

  • Chlorination: The resulting alcohol can then be converted to the final product, this compound, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

Experimental Protocol: Grignard Reaction and Chlorination

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Bromo-4-fluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Thionyl chloride (SOCl₂) or concentrated HCl

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Step 1: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)methanol

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare the Grignard reagent by slowly adding a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add a solution of 2-fluorobenzaldehyde in anhydrous diethyl ether to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diaryl methanol.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified (2-fluorophenyl)(4-fluorophenyl)methanol in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System and Causality
  • Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive Grignard reagent with atmospheric oxygen.

  • Controlled Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent at low temperature helps to control the exothermic reaction and minimize side product formation.

  • Purification: Chromatographic purification of the intermediate alcohol is crucial to ensure the purity of the final chlorinated product.

Potential Applications in Medicinal Chemistry

The structural features of this compound suggest several potential applications in drug discovery and development. The presence of two fluorine atoms can be considered a bioisosteric replacement for other functional groups, which can lead to improved pharmacological properties.[7][10]

Medicinal_Chemistry_Potential cluster_properties Physicochemical & Pharmacokinetic Properties cluster_applications Potential Therapeutic Areas Target_Molecule 1-[Chloro(4-fluorophenyl)phenylmethyl]- 2-fluorobenzene Metabolic_Stability Enhanced Metabolic Stability Target_Molecule->Metabolic_Stability Lipophilicity Modulated Lipophilicity & Membrane Permeability Target_Molecule->Lipophilicity Binding_Affinity Improved Target Binding Affinity Target_Molecule->Binding_Affinity Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Metabolic_Stability->Anticancer CNS_Disorders CNS Agents (e.g., Antidepressants, Antipsychotics) Lipophilicity->CNS_Disorders Anti-infective Anti-infective Agents (e.g., Antifungals, Antibacterials) Binding_Affinity->Anti-infective

Potential medicinal chemistry applications stemming from the compound's structural features.

  • Oncology: Many kinase inhibitors feature fluorinated phenyl rings to enhance their binding to the ATP-binding pocket and improve their metabolic stability. The diaryl-methane scaffold can act as a versatile template for designing new anticancer agents.

  • Central Nervous System (CNS) Disorders: The modulation of lipophilicity by fluorine is a key strategy in the development of drugs that need to cross the blood-brain barrier. This compound could serve as a starting point for novel antidepressants, antipsychotics, or neuroprotective agents.

  • Anti-infective Agents: The incorporation of fluorine is a common feature in many successful antifungal and antibacterial drugs. The unique electronic properties of this molecule could lead to novel mechanisms of action against microbial targets.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic organic chemistry and medicinal chemistry. While direct experimental data remains limited, this guide provides a robust framework for its synthesis and exploration of its potential applications. The proposed synthetic route, based on well-established Grignard and chlorination reactions, offers a practical approach for its preparation. The analysis of its structural features, particularly the strategic placement of fluorine atoms, highlights its potential as a valuable scaffold for the development of novel therapeutics. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities across various therapeutic areas. Such studies will be instrumental in unlocking the full potential of this and other novel fluorinated diaryl-methanes.

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  • Friedel–Crafts reaction. Wikipedia. (URL not provided in search results)
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. (URL not provided in search results)
  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. (URL not provided in search results)
  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. (URL not provided in search results)
  • Applications of Fluorine in Medicinal Chemistry. Request PDF - ResearchGate. (URL not provided in search results)
  • Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium. MDPI. (URL not provided in search results)
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  • Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. (URL not provided in search results)
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Methodological & Application

Application Notes & Protocols: 1-[Chloro(diaryl)methyl] Intermediates in Triazole Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chlorinated Intermediates in Agrochemical Synthesis

The triazole class of fungicides represents a cornerstone of modern agriculture, offering broad-spectrum control of fungal pathogens through the inhibition of sterol biosynthesis.[1] The synthesis of these complex molecules, such as the widely used Flutriafol, hinges on the efficient construction of a core diarylmethyl-triazole scaffold. A pivotal component in this construction is a highly reactive, chlorinated diaryl methane intermediate.

This guide provides a detailed examination of the synthesis and application of these critical intermediates. While the topic specifies "1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene," it is important to clarify that the most extensively documented and commercially relevant pathway for fungicides like Flutriafol involves the structurally analogous intermediate, (2-fluorophenyl)(4-fluorophenyl)chloromethane . This compound serves as the direct precursor to Flutriafol. The principles, protocols, and mechanistic insights discussed herein are directly applicable to this class of compounds and provide a robust framework for their synthesis and utilization.

The overall synthetic strategy involves a multi-step process, beginning with the formation of a substituted benzophenone, followed by reduction, chlorination, and final coupling with 1,2,4-triazole. This document will elucidate the causality behind each experimental choice, providing detailed, self-validating protocols for researchers in the field.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intermediate Formation cluster_2 Part 3: Final Product Synthesis P1 Aromatic Halides & Aldehydes/Acids P2 (2-Fluorophenyl)(4-fluorophenyl)methanone (Benzophenone Intermediate) P1->P2 Grignard or Suzuki Coupling P3 (2-Fluorophenyl)(4-fluorophenyl)methanol (Benzhydrol Intermediate) P2->P3 Reduction P4 (2-Fluorophenyl)(4-fluorophenyl)chloromethane (Target Intermediate) P3->P4 Chlorination P6 Flutriafol (Triazole Fungicide) P4->P6 P5 1H-1,2,4-Triazole P5->P6 Nucleophilic Substitution G start 2,4'-Difluorobenzophenone step1 Reduction (+ NaBH₄) start->step1 product1 (2R,S)-(2-Fluorophenyl)(4-fluorophenyl)methanol step1->product1 step2 Chlorination (+ SOCl₂) product1->step2 product2 (2R,S)-(2-Fluorophenyl)(4-fluorophenyl)chloromethane step2->product2 G cluster_0 Reactants cluster_1 Reaction cluster_2 Products R1 Chlorinated Intermediate ((2F-Ph)(4F-Ph)CH-Cl) Solvent Solvent: Polar Aprotic (e.g., DMF) R1->Solvent R2 Sodium 1,2,4-Triazolide (Prepared from 1,2,4-Triazole + Base) R2->Solvent P1 Flutriafol ((2F-Ph)(4F-Ph)CH-Triazole) Solvent->P1 Nucleophilic Substitution P2 Byproduct: NaCl Solvent->P2

Sources

Application Notes & Protocols: The Strategic Role of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene in the Synthesis of Advanced Triazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical research and development. This document details the strategic application of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene as a pivotal intermediate in the synthesis of potent triazole fungicides, with a particular focus on Flutriafol. We will explore the chemical rationale, provide detailed synthetic protocols, and discuss the biological mechanism of the resulting active ingredient.

Introduction: The Significance of Fluorinated Intermediates in Agrochemicals

The incorporation of fluorine atoms into active agrochemical ingredients is a widely recognized strategy for enhancing biological efficacy.[1][2] Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, binding affinity to target enzymes, and overall performance.[1] The subject of this guide, this compound (CAS No: 128092-75-1), is a prime example of a fluorinated intermediate designed for the synthesis of next-generation fungicides.[3][4] While not an active fungicide itself, its diarylmethyl halide structure is a critical precursor for the creation of highly effective triazole fungicides.

Core Application: A Key Intermediate in Flutriafol Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the manufacturing of Flutriafol.[5][6] Flutriafol is a broad-spectrum, systemic fungicide with both protective and curative properties, widely used to control a variety of fungal diseases in crops.[5][7]

The synthesis of Flutriafol typically involves a multi-step process where a key step is the nucleophilic substitution reaction between this compound and 1,2,4-triazole.[5] This reaction forms the core structure of the final active ingredient.

Synthetic Pathway Overview

The general synthetic route to Flutriafol from its precursors is outlined below. The formation of this compound is a crucial preceding step, often starting from 2,4'-difluorobenzophenone.[6][8]

Flutriafol Synthesis Workflow cluster_precursor Precursor Synthesis cluster_final_synthesis Final Product Synthesis Precursors 2,4'-Difluorobenzophenone & other reagents Intermediate_1 This compound Precursors->Intermediate_1 Multi-step synthesis Flutriafol Flutriafol Intermediate_1->Flutriafol Nucleophilic Substitution Triazole 1,2,4-Triazole Triazole->Flutriafol

Caption: General workflow for the synthesis of Flutriafol.

Mechanism of Action of the Final Product: Flutriafol

Understanding the mode of action of the end-product is crucial for appreciating the significance of its synthetic intermediates. Flutriafol belongs to the Demethylation Inhibitor (DMI) class of fungicides (FRAC Group 3).[7][9]

DMIs act as sterol biosynthesis inhibitors (SBIs) by targeting the fungal cytochrome P450 enzyme, C14-demethylase.[9][10] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The inhibition of ergosterol synthesis disrupts the structure and function of the fungal cell membrane, leading to abnormal growth and ultimately, cell death.[7][10] This targeted mode of action provides high efficacy against a wide range of fungal pathogens.[11]

Flutriafol Mode of Action Flutriafol Flutriafol (DMI Fungicide) Enzyme C14-demethylase (Fungal Cytochrome P450) Flutriafol->Enzyme Inhibits Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Pathway->Ergosterol Produces Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Mechanism of action of Flutriafol.

Experimental Protocols

The following protocols are illustrative and intended for research and development purposes. They should be adapted and optimized based on available laboratory equipment and safety protocols.

Protocol 1: Synthesis of Flutriafol from this compound

This protocol describes the nucleophilic substitution reaction to form Flutriafol.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Deionized water

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2,4-triazole and anhydrous potassium carbonate to anhydrous dimethylformamide.

  • Addition of Intermediate: Stir the mixture at room temperature and slowly add a solution of this compound in DMF.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and toluene.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with toluene.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude Flutriafol by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product.

Protocol 2: In Vitro Antifungal Bioassay of Synthesized Flutriafol

This protocol outlines a method to assess the antifungal activity of the synthesized Flutriafol against a common plant pathogen, such as Botrytis cinerea.

Materials:

  • Synthesized Flutriafol

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized Flutriafol in DMSO at a concentration of 10,000 ppm.

  • Media Preparation: Autoclave PDA medium and cool it to approximately 50-55°C.

  • Dosing the Media: Add appropriate volumes of the Flutriafol stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 ppm). Also, prepare a control plate with PDA and DMSO only.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing Botrytis cinerea culture and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the Effective Concentration required to inhibit 50% of mycelial growth (EC50) by plotting the inhibition percentage against the logarithm of the concentration.

Data Summary

The following table provides a summary of the key chemical properties of the intermediate and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Role
This compound128092-75-1C₁₉H₁₃ClF₂314.76Synthetic Intermediate
Flutriafol76674-21-0C₁₆H₁₃F₂N₃O301.29Active Fungicide

Conclusion

This compound is a specialized chemical intermediate with a critical role in the synthesis of advanced triazole fungicides like Flutriafol. Its di-fluorinated structure is a testament to the importance of fluorine chemistry in modern agrochemical development. The protocols and information provided herein offer a foundational guide for researchers to explore the synthesis and application of this and similar compounds in the ongoing effort to develop effective and sustainable crop protection solutions.

References

  • AERU - University of Hertfordshire. Flutriafol (Ref: PP 450). Available from: [Link]

  • Google Patents. CN104230691A - Flutriafol intermediate and preparation method thereof.
  • Google Patents. CN108997237B - Synthesis method of flutriafol.
  • Waters Corporation. Characterization of Impurities in the Fungicide Flutriafol Using UNIFI and UPLC-ToF-MSE. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • New Zealand Plant Protection Society. Demethylation inhibitor (DMI) [Group 3] resistance management strategy. Available from: [Link]

  • Integrated Crop Management, Iowa State University. Preventative and Curative Fungicides. Available from: [Link]

  • Pacific Northwest Pest Management Handbooks. Fungicide Theory of Use and Mode of Action. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • ResearchGate. Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Available from: [Link]

  • National Institutes of Health. Understanding the Metabolism and Dissipation Kinetics of Flutriafol in Vegetables under Laboratory and Greenhouse Scenarios. Available from: [Link]

  • Chemsrc. 1-[Chloro(phenyl)methyl]-4-fluorobenzene. Available from: [Link]

  • National Institutes of Health. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Available from: [Link]

  • Pharmaffiliates. 1-(Chloro(4-fluorophenyl)methyl)-2-fluorobenzene. Available from: [Link]

  • National Institutes of Health. Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Available from: [Link]

  • Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Available from: [Link]

  • CABI Digital Library. Fungicide Modes of Action and Spectrum. Available from: [Link]

  • Semantic Scholar. Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Available from: [Link]

  • Matrix Fine Chemicals. 1-[CHLORO(4-FLUOROPHENYL)METHYL]-4-FLUOROBENZENE. Available from: [Link]

  • ResearchGate. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available from: [Link]

  • MDPI. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Available from: [Link]

  • ResearchGate. Manufacturing Approaches of New Halogenated Agrochemicals. Available from: [Link]

  • Wacker Chemie AG. Agrochemical solutions. Available from: [Link]

  • ResearchGate. Manufacturing Approaches of New Halogenated Agrochemicals. Available from: [Link]

  • PubMed. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Available from: [Link]

Sources

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene in the synthesis of Flutriafol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Flutriafol, a potent triazole fungicide, is a cornerstone in modern crop protection, valued for its systemic and broad-spectrum activity against a wide range of fungal pathogens. Its synthesis is a topic of significant interest to researchers, scientists, and professionals in the agrochemical and pharmaceutical industries. This comprehensive guide provides an in-depth exploration of the prevalent and industrially relevant synthetic pathways to Flutriafol. While the specific intermediate 1-[chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is noted, this document focuses on the well-established and scientifically validated routes commencing from 2,4'-difluorobenzophenone. Detailed experimental protocols, mechanistic insights, and data presentation are provided to enable the replication and optimization of these synthetic strategies.

Introduction to Flutriafol and its Synthesis

Flutriafol, chemically known as (±)-1-[ (2RS,5RS)-2-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-2-yl]-1H-1,2,4-triazole, is a systemic fungicide with both protective and curative properties.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1] The synthesis of Flutriafol is a multi-step process that has been refined over the years to improve yield, purity, and environmental safety.

A survey of the scientific and patent literature reveals that the most common and economically viable synthetic routes for Flutriafol begin with 2,4'-difluorobenzophenone. This readily available starting material is then transformed through key intermediates, most notably 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane, before the final incorporation of the 1,2,4-triazole moiety.

While the user has specified an interest in the role of This compound in the synthesis of Flutriafol, a comprehensive review of publicly available scientific literature and patents does not reveal a well-documented, mainstream synthetic protocol that utilizes this specific chloro-intermediate for the production of Flutriafol. It is plausible that this compound could serve as a precursor in alternative or proprietary synthetic pathways, potentially through a nucleophilic substitution reaction with 1,2,4-triazole or as a precursor to the widely used oxirane intermediate. However, due to the lack of detailed and verifiable protocols, this guide will focus on the established and industrially significant synthetic routes.

Established Synthetic Pathways to Flutriafol

The two primary and well-documented pathways for the synthesis of Flutriafol are:

  • The Epoxide Pathway: This is the most frequently cited method, involving the formation of an epoxide intermediate, 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane, which then undergoes a ring-opening reaction with 1,2,4-triazole.

  • The Direct Conversion Pathway: A more direct route that bypasses the isolation of the epoxide intermediate, proceeding from 2,4'-difluorobenzophenone in a one-pot or streamlined process.

This guide will provide detailed protocols for both of these established pathways.

The Epoxide Pathway: A Step-by-Step Guide

This pathway is characterized by its high yields and the ability to produce high-purity Flutriafol. It involves two main stages: the synthesis of the epoxide intermediate and its subsequent reaction with 1,2,4-triazole.

Synthesis of the Epoxide Intermediate: 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane

The synthesis of the crucial epoxide intermediate can be achieved via a reaction involving a sulfonium salt.

Diagram of the Synthesis of the Epoxide Intermediate:

G start 2,4'-Difluorobenzophenone intermediate1 Trimethylsulfonium methyl sulfate start->intermediate1 Forms Sulfonium Salt reagent1 Dimethyl Sulfide & Dimethyl Sulfate reagent1->intermediate1 product 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane intermediate1->product Corey-Chaykovsky Reaction reagent2 Solid Base (e.g., NaOH) reagent2->product

Caption: Synthesis of the epoxide intermediate via the Corey-Chaykovsky reaction.

Protocol 1: Synthesis of 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane

This protocol is based on the formation of a sulfonium ylide, which then reacts with the ketone to form the epoxide.

  • Materials:

    • 2,4'-Difluorobenzophenone

    • Dimethyl sulfide

    • Dimethyl sulfate

    • Sodium hydroxide (solid)

    • Toluene

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a solution of dimethyl sulfide in toluene.

    • Cool the solution in an ice bath and slowly add dimethyl sulfate dropwise.

    • Allow the reaction mixture to stir at room temperature for several hours to form the trimethylsulfonium methyl sulfate salt.

    • In a separate flask, prepare a suspension of powdered sodium hydroxide in toluene.

    • To the sulfonium salt suspension, add a solution of 2,4'-difluorobenzophenone in toluene.

    • Slowly add the sodium hydroxide suspension to the reaction mixture while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane, which can be used in the next step without further purification or can be purified by column chromatography.

Table 1: Typical Reaction Parameters for Epoxide Synthesis

ParameterValue
Molar ratio of 2,4'-DFBP:DMS:DMS1 : 1.2 : 1.1
BaseSodium Hydroxide
SolventToluene
Reaction Temperature20-30°C
Reaction Time12-24 hours
Typical Yield85-95%
Synthesis of Flutriafol from the Epoxide Intermediate

The final step in this pathway is the nucleophilic ring-opening of the epoxide by 1,2,4-triazole.

Diagram of the Synthesis of Flutriafol from the Epoxide:

G start 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane product Flutriafol start->product Nucleophilic Ring-Opening reagent1 1,2,4-Triazole reagent1->product reagent2 Base (e.g., K2CO3) reagent2->product solvent Solvent (e.g., DMF) solvent->product

Caption: Synthesis of Flutriafol via ring-opening of the epoxide intermediate.

Protocol 2: Synthesis of Flutriafol

  • Materials:

    • 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane

    • 1,2,4-Triazole

    • Potassium carbonate (anhydrous)

    • Dimethylformamide (DMF)

    • Toluene

    • Water

    • Hydrochloric acid (dilute)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 1,2,4-triazole in DMF.

    • Add anhydrous potassium carbonate to the solution and stir the suspension.

    • Add a solution of 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane in DMF to the reaction mixture.

    • Heat the reaction mixture to 80-100°C and maintain for 6-12 hours, monitoring the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with toluene.

    • Combine the organic extracts and wash with a dilute solution of hydrochloric acid, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The crude Flutriafol can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield a white to off-white solid.

Table 2: Typical Reaction Parameters for Flutriafol Synthesis from Epoxide

ParameterValue
Molar ratio of Epoxide:1,2,4-Triazole1 : 1.5-2.0
BasePotassium Carbonate
SolventDMF
Reaction Temperature80-100°C
Reaction Time6-12 hours
Typical Yield80-90%

The Direct Conversion Pathway

This pathway offers a more streamlined approach by avoiding the isolation of the epoxide intermediate. It is often favored in industrial settings for its efficiency.

Diagram of the Direct Conversion Pathway:

G start 2,4'-Difluorobenzophenone product Flutriafol start->product One-Pot Reaction reagent1 Dimethyl Sulfoxide (DMSO) & Methyl Halide (e.g., CH3Cl) reagent1->product reagent2 Solid Base (e.g., KOH) reagent2->product reagent3 1,2,4-Triazole reagent3->product

Caption: A streamlined, one-pot synthesis of Flutriafol.

Protocol 3: Direct Synthesis of Flutriafol

This protocol is based on a one-pot reaction where the intermediate ylide is generated in situ and reacts with the ketone, followed by the addition of 1,2,4-triazole.[2]

  • Materials:

    • 2,4'-Difluorobenzophenone

    • Dimethyl sulfoxide (DMSO)

    • Methyl chloride (or other methyl halides)

    • Potassium hydroxide (powdered)

    • 1,2,4-Triazole

    • Toluene

    • Water

  • Procedure:

    • In a pressure reactor, charge dimethyl sulfoxide and 2,4'-difluorobenzophenone.

    • Introduce methyl chloride gas into the reactor at a controlled rate while maintaining the temperature between 30-40°C.

    • After the addition of methyl chloride, heat the reaction mixture to 60-80°C and hold for several hours to form the intermediate sulfonium salt in situ.

    • Cool the reaction mixture and add powdered potassium hydroxide.

    • Stir the mixture at a controlled temperature (e.g., 40-60°C) to allow for the formation of the epoxide intermediate in situ.

    • Add 1,2,4-triazole to the reaction mixture.

    • Heat the reactor to 100-140°C and maintain for 8-16 hours.[2]

    • Monitor the reaction to completion using HPLC.

    • After completion, cool the reaction mixture and add toluene and water.

    • Separate the organic layer, wash with water, and then with a dilute acid solution.

    • Concentrate the organic layer and purify the crude Flutriafol by recrystallization.

Table 3: Typical Reaction Parameters for Direct Flutriafol Synthesis

ParameterValue
Molar ratio of 2,4'-DFBP:CH3Cl:1,2,4-Triazole1 : 1.5-2.5 : 1.5-2.5
BasePotassium Hydroxide
SolventDMSO
Reaction TemperatureStepwise, up to 140°C
Reaction Time12-24 hours (total)
Typical Yield75-85%

Analytical Characterization

The identity and purity of the synthesized Flutriafol should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and monitor the progress of the reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of Flutriafol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

  • Melting Point: To compare with the known melting point of Flutriafol (130°C).

Safety Considerations

The synthesis of Flutriafol involves the use of hazardous chemicals. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of Flutriafol is a well-established process with the Epoxide Pathway and the Direct Conversion Pathway being the most prominent and efficient methods. Both routes utilize 2,4'-difluorobenzophenone as a key starting material and provide high yields of the final product. The choice of pathway may depend on the specific requirements of the laboratory or industrial setting, with the Direct Conversion Pathway offering a more streamlined and potentially cost-effective approach. While the role of this compound is not well-documented in the public domain for Flutriafol synthesis, the protocols provided herein for the established routes offer a reliable and reproducible guide for researchers and professionals in the field.

References

  • PubChem. (n.d.). Flutriafol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2018). Synthesis method of flutriafol. CN108997237B.
  • Google Patents. (2010). Method for preparing chiral flutriafol. CN101805301A.
  • Google Patents. (2014). Flutriafol intermediate and preparation method thereof. CN104230691A.
  • University of Hertfordshire. (n.d.). Flutriafol (Ref: PP 450). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Application Note: Quantitative Analysis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, a halogenated organic compound relevant in pharmaceutical development and chemical synthesis. Two primary analytical methodologies are presented: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed, step-by-step protocols for sample preparation, instrument setup, and method validation, designed for researchers, scientists, and drug development professionals. The validation framework is established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction

This compound (Figure 1) is a complex halogenated aromatic compound.[4] Its accurate quantification is critical for process control, impurity profiling, and stability testing in various stages of pharmaceutical development. The presence of multiple halogen atoms and aromatic rings in its structure dictates the selection of appropriate analytical techniques that offer both selectivity and sensitivity. This guide explores the rationale behind method selection and provides robust protocols for its quantification.

Chemical Structure and Properties:

  • IUPAC Name: 1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzene[4]

  • Molecular Formula: C₁₉H₁₃ClF₂[4]

  • Molecular Weight: 314.8 g/mol [4]

  • LogP: 5.7[4]

The high LogP value indicates significant hydrophobicity, which is a key consideration for sample preparation and chromatographic method development.

Method Selection: A Rationale

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of organic molecules. For this compound, a reversed-phase HPLC method is ideal, leveraging the molecule's hydrophobicity for good retention and separation on a C18 stationary phase. UV detection is appropriate due to the presence of chromophoric phenyl rings.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level quantification and impurity identification. The compound's volatility, while not exceptionally high, should be sufficient for GC analysis, possibly with an elevated injector temperature. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Acetonitrile prep_start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter (0.45 µm PTFE) sonicate->filter prep_end Inject into HPLC filter->prep_end hplc_system HPLC System (C18 Column, UV Detector) prep_end->hplc_system separation Isocratic Elution hplc_system->separation detection UV Detection at 225 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration Quantify using Calibration Curve peak_integration->calibration report Generate Report calibration->report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Dichloromethane prep_start->dissolve vortex Vortex to Mix dissolve->vortex prep_end Inject into GC-MS vortex->prep_end gcms_system GC-MS System (Capillary Column) prep_end->gcms_system separation Temperature Programmed Separation gcms_system->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (SIM mode) ionization->detection chromatogram Obtain TIC/EIC detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration Quantify using Calibration Curve peak_integration->calibration report Generate Report calibration->report

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene. The developed reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in pharmaceutical development. The causality behind critical methodological choices, from column chemistry to mobile phase composition, is detailed. Furthermore, a complete protocol for method validation, including forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines, is provided to establish the stability-indicating nature of the assay.

Introduction and Analyte Properties

This compound is a halogenated aromatic compound. Accurate and reliable quantification of this molecule is essential for process monitoring, quality control of the drug substance, and stability assessment. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution and sensitivity.[1]

Developing a robust HPLC method begins with understanding the physicochemical properties of the analyte.

  • Structure: C₁₉H₁₃ClF₂

  • Molecular Weight: 314.8 g/mol [2]

  • Polarity: The calculated XLogP3 value is 5.7, indicating the molecule is highly non-polar and hydrophobic.[2][3]

This high hydrophobicity is the primary determinant for selecting the chromatographic mode. A reverse-phase (RP-HPLC) approach, where the stationary phase is non-polar and the mobile phase is polar, is the logical choice for retaining and separating such a molecule.[4] A C18 (octadecyl) bonded silica stationary phase is the most common and effective starting point for non-polar analytes.[5][6] The presence of multiple phenyl rings suggests strong ultraviolet (UV) absorbance, making UV detection a suitable and straightforward choice.

HPLC Method Development Strategy

The goal is to achieve a sharp, symmetrical peak for the analyte, free from interference, with an optimal retention time. Our strategy is grounded in a systematic approach to selecting and optimizing the key chromatographic parameters.

Column and Mobile Phase Selection

Given the analyte's non-polar nature, a C18 column was selected to maximize hydrophobic interactions and achieve good retention. Acetonitrile (ACN) was chosen as the organic modifier over methanol. While both are common, ACN often provides different selectivity and lower viscosity, leading to sharper peaks and lower backpressure.[7] For aromatic compounds, the pi-electrons of the ACN nitrile bond can offer unique pi-pi interactions that may improve separation from potential impurities.[7]

Wavelength Detection

To determine the optimal detection wavelength, a solution of this compound is scanned using a photodiode array (PDA) or diode array (DAD) detector from 200 to 400 nm. The wavelength of maximum absorbance (λ-max) should be selected to ensure the highest sensitivity. For multi-aromatic compounds, this is typically in the 210-270 nm range.[8]

Optimization of Separation

Initial scouting runs are performed using a broad gradient elution (e.g., 50% ACN to 95% ACN over 20 minutes) to determine the approximate solvent strength required to elute the compound. Based on the scouting results, the method can be fine-tuned. For a single analyte assay, an isocratic method is often preferable as it is simpler, more robust, and offers better run-to-run reproducibility. The percentage of acetonitrile is adjusted to achieve a retention time that provides adequate separation from the solvent front and any potential early-eluting impurities, typically aiming for a capacity factor (k') between 2 and 10.

Optimized Analytical Method Protocol

This protocol details the final, optimized conditions for the analysis.

ParameterCondition
Instrument HPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by PDA scan (e.g., 225 nm)
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile
Protocol Steps:
  • Mobile Phase Preparation: Mix 750 mL of HPLC-grade acetonitrile with 250 mL of HPLC-grade water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the test sample by dissolving it in acetonitrile to achieve a nominal concentration of 100 µg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Method Validation Protocol

Method validation is performed to ensure the analytical method is suitable for its intended purpose, adhering to ICH Q2(R2) guidelines.[9][10] This process provides documented evidence of the method's reliability.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Analyte Characterization (Polarity, UV Scan) Opt Chromatographic Optimization (Column, Mobile Phase, Flow Rate) Dev->Opt Informs Spec Specificity (Forced Degradation) Opt->Spec Defines Conditions for Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Rob Robustness Prec->Rob Final Final Validated Analytical Method Rob->Final Confirms

Caption: Workflow for HPLC Method Development and Validation.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[11] Forced degradation studies are essential to demonstrate this and to establish the stability-indicating nature of the method.[12][13]

The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[12]

G cluster_stress Stress Conditions (ICH Q1A) API API Sample (in solution and solid state) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (0.1 N NaOH, 60°C) API->Base Expose to Ox Oxidation (3% H₂O₂, RT) API->Ox Expose to Therm Thermal (80°C, solid) API->Therm Expose to Photo Photolytic (ICH Light Box, solid) API->Photo Expose to Analysis HPLC Analysis (PDA Detector) Acid->Analysis Analyze Stressed Samples Base->Analysis Analyze Stressed Samples Ox->Analysis Analyze Stressed Samples Therm->Analysis Analyze Stressed Samples Photo->Analysis Analyze Stressed Samples Result Assess Peak Purity & Mass Balance Analysis->Result

Caption: Logic of Forced Degradation for a Stability-Indicating Method.

Protocol:

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration with diluent.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 N NaOH. Heat at 60 °C for 8 hours. Cool, neutralize with 0.1 N HCl, and dilute to the target concentration.

  • Oxidative Degradation: Dissolve the sample in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature for 24 hours, then dilute to the target concentration.

  • Thermal Degradation: Expose the solid API to 80 °C in a calibrated oven for 48 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] Dissolve and dilute to the target concentration.

  • Analysis: Analyze a blank, an unstressed sample, and all stressed samples. Use a PDA detector to evaluate peak purity of the parent analyte peak in all stressed samples.

Acceptance Criteria: The method is specific if the main peak is spectrally pure and well-resolved from all degradation products (Resolution > 2).

Linearity and Range

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of API into a placebo mixture, if applicable.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[15]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Robustness

Protocol:

  • Intentionally make small, deliberate variations to the method parameters.

  • Analyze samples under each varied condition.

  • Variations to test include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Conclusion

The HPLC method detailed in this application note is a robust, reliable, and validated procedure for the quantitative analysis of this compound. The method development was based on the analyte's physicochemical properties, leading to an optimized reverse-phase separation on a C18 column. The comprehensive validation protocol, including rigorous forced degradation studies, confirms that the method is specific and stability-indicating, rendering it fully suitable for its intended use in a regulated pharmaceutical environment.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Academic, ijarsct.co.in. Available at: [Link]

  • Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Ahmed, A. Mastering Small Molecule Reversed-Phase Method Development. YouTube, uploaded by Labroots. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Lores, E.M., Bristol, D.W., & Moseman, R.F. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • CAS No : 107314-85-2 | Product Name : 1-(Chloro(4-fluorophenyl)methyl)-2-fluorobenzene. Pharmaffiliates. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, a halogenated aromatic compound of interest in pharmaceutical and chemical synthesis. The methodology leverages the high separation efficiency of gas chromatography (GC) coupled with the sensitive and specific detection capabilities of mass spectrometry (MS). This guide provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure scientific integrity and enable adaptation for similar analytes.

Introduction

This compound is a complex halogenated organic molecule.[1] The accurate quantification and identification of such compounds are critical in various stages of pharmaceutical development, including synthesis verification, purity assessment, and impurity profiling.[2][3] Gas chromatography-mass spectrometry (GC-MS) is an analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[4] Its high sensitivity and specificity are particularly advantageous for analyzing complex mixtures and identifying trace-level components.[5][6]

This application note addresses the specific challenges associated with the GC-MS analysis of halogenated aromatic hydrocarbons, including method development, sample preparation, and spectral interpretation. The presence of chlorine and fluorine atoms in the target analyte necessitates careful consideration of their isotopic patterns for accurate mass spectral identification.[7][8][9]

Chemical and Physical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular Formula C₁₉H₁₃ClF₂PubChem[1]
Molecular Weight 314.8 g/mol PubChem[1]
IUPAC Name 1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzenePubChem[1]
LogP 5.7LookChem[10]
Complexity 347PubChem[1]

The high LogP value indicates the non-polar nature of the compound, making it highly suitable for GC analysis. Its volatility at temperatures below 300°C is also a key factor for successful elution from the GC column.[11]

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below. This systematic approach ensures reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantification Quantification Spectrum->Quantification Report Reporting Quantification->Report Identification_Logic Data GC-MS Data Acquisition RT_Match Retention Time (RT) Match Compare sample RT to standard RT Data->RT_Match MS_Match Mass Spectrum Match Compare sample spectrum to library/standard spectrum Identify key fragment ions Check isotopic pattern Data->MS_Match Confirmation Positive Identification RT_Match->Confirmation MS_Match->Confirmation

Sources

Protocol for the purification of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Abstract

This document provides a detailed protocol for the purification of this compound (CAS No. 128092-75-1), a halogenated aromatic compound likely utilized as an intermediate in pharmaceutical and materials science research.[1] Given the frequent presence of starting materials, by-products, and reagents in the crude reaction mixture, achieving high purity is paramount for subsequent applications and accurate characterization. This guide details a primary purification strategy using flash column chromatography, a versatile and widely adopted technique for separating components of a mixture based on polarity.[2][3][4] An optional secondary purification step via recrystallization is also described for obtaining a final product of high crystalline purity. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to allow for informed methodological adjustments.

Compound Identification and Properties

A summary of the key chemical and physical properties for the target compound is presented below.

PropertyValueSource
IUPAC Name 1-[chloro-(4-fluorophenyl)-phenylmethyl]-2-fluorobenzenePubChem[1]
CAS Number 128092-75-1PubChem[1]
Molecular Formula C₁₉H₁₃ClF₂PubChem[1]
Molecular Weight 314.8 g/mol PubChem[1]
Appearance (Predicted) Off-white to yellow solid or oilGeneral chemical knowledge

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 (EU) or OSHA standards, and nitrile or neoprene gloves.[5][6][8]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[5][8] Ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Chemical Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[6][7] Avoid breathing dust, fumes, or vapors.[5][6] Halogenated organic compounds can be harmful if swallowed or absorbed through the skin.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases, which may react with the compound.[5]

  • Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in accordance with local, state, and federal regulations. Do not discharge into drains.[5]

Overall Purification Strategy

The purification process is designed to systematically remove impurities based on their physicochemical properties. The crude product from a synthesis is first subjected to an aqueous workup to remove water-soluble impurities. The primary purification is then achieved via flash column chromatography, which separates the target compound from non-polar and highly polar impurities. For solid compounds, an optional recrystallization step can be employed for final polishing to achieve high analytical purity.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction) Crude->Workup Removes salts, water-soluble reagents Organic Crude Organic Product Workup->Organic Chromatography Flash Column Chromatography Organic->Chromatography Primary Purification Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine PureProduct Purified Product Combine->PureProduct Recrystallization Optional Recrystallization PureProduct->Recrystallization For solid compounds FinalProduct High-Purity Crystalline Product Recrystallization->FinalProduct

Caption: General workflow for the purification of the target compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that utilizes positive pressure to accelerate the flow of the mobile phase through the stationary phase, leading to rapid and efficient separations.[2] The separation is based on the differential partitioning of the mixture's components between the stationary and mobile phases.[3][4]

Principle of Separation

The stationary phase, typically silica gel (SiO₂), is highly polar.[4][9] A solvent system (mobile phase), usually a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate), is passed through the column. Non-polar compounds in the mixture have a weaker affinity for the polar silica gel and a higher affinity for the mobile phase, causing them to travel down the column more quickly.[9] Conversely, more polar compounds interact more strongly with the silica gel and elute later. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)

  • Solvents: Reagent-grade hexane, ethyl acetate, dichloromethane

  • Equipment: Glass chromatography column, air/nitrogen line with regulator, separatory funnel, round-bottom flasks, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), collection tubes/flasks.

Step-by-Step Methodology

Step 1: Determine the Elution Solvent System via TLC The success of column chromatography is critically dependent on the choice of the mobile phase.[2]

  • Dissolve a small amount of the crude organic product in a volatile solvent like dichloromethane.

  • On a TLC plate, spot the crude mixture alongside any available standards of starting materials.

  • Develop the TLC plate in various solvent systems (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

  • The ideal solvent system will provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound and show good separation from all major impurities.

Step 2: Prepare and Pack the Column

  • Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.

  • Prepare a slurry of silica gel in the initial, non-polar solvent system (e.g., 100% hexane or 98:2 Hexane:Ethyl Acetate).[3]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically 15-20 cm). Add a final protective layer of sand (~1 cm) on top of the silica bed.

  • Continuously run solvent through the column until the silica bed is stable and translucent. Never let the solvent level drop below the top of the sand layer.

Step 3: Load the Sample

  • Dissolve the crude product in the minimum amount of a suitable solvent (e.g., dichloromethane or toluene).[3]

  • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel via rotary evaporation.

  • Carefully drain the solvent in the column until it is level with the top of the sand.

  • Using a pipette, carefully add the concentrated sample solution evenly onto the top sand layer.[3] For a dry load, carefully add the silica-adsorbed sample onto the sand.

  • Open the stopcock and allow the sample to absorb onto the silica bed. Wash with a minimal amount of the initial eluting solvent 2-3 times, allowing the solvent to fully enter the bed each time.

  • Carefully fill the space above the sand with the mobile phase.

Step 4: Elute the Column and Collect Fractions

  • Begin eluting the column with the starting non-polar solvent system, applying gentle pressure from an air or nitrogen line.

  • Collect the eluent in sequentially labeled test tubes or flasks.[2]

  • If a gradient elution is required (as determined by TLC), gradually increase the percentage of the more polar solvent (e.g., from 2% ethyl acetate to 5%, then 10%).

  • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.[2][9]

Step 5: Isolate the Purified Product

  • Analyze the TLC plates of the collected fractions under a UV lamp.

  • Identify and combine all fractions that contain only the pure target compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Optional)

If the purified product from chromatography is a solid and requires further purification, recrystallization can be an effective technique.[10] This method separates compounds based on differences in their solubility in a specific solvent at varying temperatures.[11][12]

Principle of Separation

The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[13][14] As the saturated solution slowly cools, the solubility of the target compound decreases, forcing it to form a crystal lattice.[13] Impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[11]

Step-by-Step Methodology
  • Solvent Selection: Test various solvents (e.g., hexane, ethanol, isopropanol, or mixed solvent systems) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[13][14]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12][13]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[14]

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Data Summary and Expected Results

The following table provides a summary of parameters and expected outcomes for the purification process.

ParameterFlash ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Typical Mobile Phase Hexane / Ethyl Acetate Gradient (e.g., 2% to 15% EtOAc)Hexane, Isopropanol, or Ethanol/Water
Target Rƒ (TLC) ~0.25 - 0.35N/A
Expected Purity >95% (by NMR or GC)>99% (by NMR or GC)
Expected Yield 60-90% (from crude)70-95% (from impure solid)
Purity Analysis TLC, ¹H NMR, GC-MSMelting Point, ¹H NMR

References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. University of Colorado Boulder. Retrieved from [Link]

  • UTSC. (n.d.). Column Chromatography Theory. University of Toronto Scarborough. Retrieved from [Link]

  • JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture. Journal of Visualized Experiments. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Nadia Korovina. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery of novel therapeutic agents. This document provides a comprehensive guide for the investigation of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, a halogenated benzhydryl derivative, as a potential antifungal drug candidate. While specific biological data for this compound is not extensively available in public literature, its structural motifs, particularly the presence of fluoro- and chloro-substituted phenyl rings, are features common to several established antifungal agents. This guide is designed for researchers, scientists, and drug development professionals, offering a structured framework for the synthesis, in vitro screening, in vivo efficacy testing, and mechanism of action studies of this and similar novel chemical entities. The protocols herein are based on established, globally recognized standards and are intended to provide a robust starting point for a comprehensive preclinical evaluation.

Introduction: The Rationale for Investigating this compound

The chemical scaffold of this compound presents several features of interest for antifungal drug discovery. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[1][2] Furthermore, many successful antifungal drugs, particularly within the azole class, feature halogenated phenyl groups that are crucial for their interaction with the target enzyme, cytochrome P450 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] The presence of both chloro- and fluoro-substituents on the phenyl rings of the target compound suggests a potential for potent antifungal activity.

This document outlines a comprehensive, multi-stage research plan to systematically evaluate the antifungal potential of this compound. The proposed workflow is designed to first establish its in vitro activity against a panel of clinically relevant fungal pathogens, followed by an assessment of its efficacy in in vivo models of infection, and finally to elucidate its potential mechanism of action.

Synthesis and Characterization

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles, such as the synthesis of related benzhydryl chlorides.[6] A proposed two-step synthesis is outlined below.

Protocol 2.1: Proposed Synthesis of this compound

Step 1: Synthesis of (4-fluorophenyl)(2-fluorophenyl)methanol

  • To a solution of 2-fluorophenylmagnesium bromide (prepared from 1-bromo-2-fluorobenzene and magnesium turnings) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-fluorobenzaldehyde in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (4-fluorophenyl)(2-fluorophenyl)methanol.

Step 2: Synthesis of this compound

  • To a solution of (4-fluorophenyl)(2-fluorophenyl)methanol in dichloromethane at 0 °C, add thionyl chloride dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound, this compound.

Characterization:

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Antifungal Activity Screening

The initial evaluation of a novel compound's antifungal potential is determined through in vitro susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9][10]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

  • Preparation of Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[11]

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 1%.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[10]

Table 1: Suggested Panel of Fungal Pathogens for Screening

Yeast Filamentous Fungi
Candida albicansAspergillus fumigatus
Candida glabrataAspergillus flavus
Candida parapsilosisFusarium solani
Candida tropicalisScedosporium apiospermum
Candida kruseiRhizopus oryzae
Cryptococcus neoformansTrichophyton rubrum

Protocol 3.2: Determination of Minimum Fungicidal Concentration (MFC)

  • Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a drug-free agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Data Presentation:

The results of the in vitro screening should be summarized in a clear and concise table.

Table 2: Template for In Vitro Antifungal Activity Data

Fungal Species MIC (µg/mL) MFC (µg/mL)
Candida albicans
Aspergillus fumigatus
...

Workflow for In Vitro Screening:

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesize & Characterize 1-[Chloro(4-fluorophenyl)phenylmethyl] -2-fluorobenzene MIC Broth Microdilution (MIC Determination) Compound->MIC Fungi Prepare Fungal Inoculum Fungi->MIC MFC Subculture for (MFC Determination) MIC->MFC Data Record MIC & MFC Values MFC->Data

Caption: Workflow for in vitro antifungal screening.

In Vivo Efficacy Models

Promising candidates from in vitro screening should be evaluated for their efficacy in animal models of fungal infection. Murine models are commonly used to assess the in vivo activity of antifungal agents.[12][13]

Protocol 4.1: Murine Model of Systemic Candidiasis

  • Infection: Immunocompetent mice (e.g., BALB/c) are infected via intravenous injection with a standardized inoculum of Candida albicans.

  • Treatment: The test compound is administered at various doses and schedules (e.g., intraperitoneally or orally), starting at a defined time point post-infection. A vehicle control group and a positive control group (e.g., treated with fluconazole) should be included.

  • Monitoring: Mice are monitored daily for signs of illness and mortality.

  • Endpoint Analysis: At the end of the study, or upon humane endpoint, kidneys and other target organs are harvested. The fungal burden is quantified by plating serial dilutions of tissue homogenates and counting colony-forming units (CFUs).

Workflow for In Vivo Efficacy Study:

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoint Infection Induce Systemic Infection (e.g., C. albicans) in Mice Vehicle Vehicle Control Positive Positive Control (e.g., Fluconazole) Test Test Compound (Multiple Doses) Monitor Daily Monitoring of Survival & Health Vehicle->Monitor Positive->Monitor Test->Monitor Endpoint Endpoint Analysis: Fungal Burden in Organs Monitor->Endpoint

Caption: Workflow for in vivo antifungal efficacy study.

Mechanism of Action (MoA) Studies

Understanding the MoA of a novel antifungal is crucial for its development. Given the structural similarities to known CYP51 inhibitors, a primary hypothesis is that this compound targets the ergosterol biosynthesis pathway.

Protocol 5.1: Ergosterol Biosynthesis Inhibition Assay

  • Culture a susceptible fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans) in the presence of sub-inhibitory concentrations of the test compound.

  • After incubation, harvest the cells and extract the sterols.

  • Analyze the sterol composition by gas chromatography-mass spectrometry (GC-MS).

  • Inhibition of CYP51 will lead to a depletion of ergosterol and an accumulation of its precursor, lanosterol.[5]

Protocol 5.2: In Vitro CYP51 Inhibition Assay

  • Utilize a commercially available recombinant fungal CYP51 enzyme.

  • Perform a spectrophotometric assay to measure the conversion of a substrate by CYP51 in the presence of varying concentrations of the test compound.

  • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Further MoA Studies:

  • Cell Membrane Integrity Assays: Use fluorescent dyes such as propidium iodide to assess membrane damage.

  • Chemical Genomics: Employ techniques like heterozygous profiling in Saccharomyces cerevisiae to identify gene deletions that confer hypersensitivity to the compound, thereby revealing its potential target pathway.[14]

  • Transcriptomics/Proteomics: Analyze changes in gene or protein expression in fungal cells upon treatment with the compound to identify affected cellular pathways.

Hypothesized Signaling Pathway Inhibition:

MoA_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_compound Compound Action cluster_outcome Cellular Outcome Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Intermediates Intermediates CYP51->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Disrupted Cell Membrane Integrity Ergosterol->Membrane Compound 1-[Chloro(4-fluorophenyl)phenylmethyl] -2-fluorobenzene Compound->CYP51 Inhibition Growth Fungal Growth Inhibition Membrane->Growth

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

This document provides a comprehensive roadmap for the preclinical evaluation of this compound as a potential antifungal agent. The successful completion of these studies will provide critical data on its spectrum of activity, in vivo efficacy, and mechanism of action. Positive outcomes would warrant further investigation, including lead optimization to enhance potency and reduce potential toxicity, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and comprehensive safety and toxicology assessments prior to any consideration for clinical development. The systematic approach outlined here is essential for the rigorous evaluation of novel antifungal candidates in the fight against life-threatening fungal diseases.

References

  • Nislow, C., & Giaever, G. (2013). Genomic Approaches to Antifungal Drug Target Identification and Validation. PMC, NIH. [Link]

  • Zhang, W., et al. (2017). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC, NIH. [Link]

  • Lv, K., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. PubMed. [Link]

  • Dixon, D. M., & Shadomy, S. (1987). In vivo models: evaluating antifungal agents. PubMed. [Link]

  • Wang, S., et al. (2010). Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents. PubMed. [Link]

  • Kumar, R., et al. (2011). Synthesis and antifungal activity of novel triazole derivatives. PubMed. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. [Link]

  • Song, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]

  • Condon, D. E., et al. (2025). Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList. PLOS One. [Link]

  • Fisher, M. C., et al. (2021). CYP51 Paralogue Structure Is Associated with Intrinsic Azole Resistance in Fungi. mBio. [Link]

  • Condon, D. E., et al. (2024). Discovery of Novel Targets for Important Human and Plant Fungal Pathogens via Automated Computational Pipeline HitList. bioRxiv. [Link]

  • Parker, J. E., et al. (2025). Resistance to antifungals that target CYP51. ResearchGate. [Link]

  • Zhang, J., et al. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Microbiology. [Link]

  • Gsaller, F., & Hortschansky, P. (2017). Identification of Antifungal Targets Based on Computer Modeling. MDPI. [Link]

  • Hargrove, T. Y., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Semantic Scholar. [Link]

  • Revie, N. M., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. PMC, PubMed Central, NIH. [Link]

  • Fisher, M. C., et al. (2021). CYP51 Paralogue Structure Is Associated with Intrinsic Azole Resistance in Fungi. PubMed. [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central. [Link]

  • Pfaller, M. A. (2012). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Spampinato, C., & Leonardi, D. (2013). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC, NIH. [Link]

  • Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Longdom Publishing. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Saiz-Urra, L., et al. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. PubMed. [Link]

  • Sreenivasa, M., et al. (2008). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 107314-85-2 | Product Name : 1-(Chloro(4-fluorophenyl)methyl)-2-fluorobenzene. Pharmaffiliates. [Link]

  • Wang, B-L., et al. (2021). Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Semantic Scholar. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

  • Li, X., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC, NIH. [Link]

  • Koca, M., et al. (2021). Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity. PubMed. [Link]

  • Liu, X., et al. (2014). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. PubMed. [Link]

Sources

Application Note: Synthesis and Utilization of the Sterically Demanding Grignard Reagent from 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The formation of carbon-carbon bonds via the Grignard reaction is a foundational transformation in organic synthesis.[1] This application note provides a comprehensive protocol for the preparation of a highly hindered Grignard reagent, namely (2-fluorophenyl)(4-fluorophenyl)(phenyl)methylmagnesium chloride, from its corresponding triarylmethyl chloride precursor. The protocol addresses the specific challenges associated with this substrate, including steric hindrance and the propensity for side reactions. We detail critical considerations for magnesium activation, reaction initiation, and control to minimize byproducts such as Wurtz-type homocoupling.[2] Furthermore, a representative reaction with an electrophile and subsequent workup and purification procedures are described to guide researchers in utilizing this bulky nucleophile for advanced synthetic applications in pharmaceutical and materials science research.

Scientific Principles & Strategic Considerations

Substrate Analysis: A Hindered Benzylic Chloride

The starting material, 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, is a tertiary, benzylic-type halide. The C-Cl bond is activated towards oxidative addition by magnesium due to the potential for stabilization of radical or anionic intermediates by the three connected aryl rings.[3] However, the significant steric bulk imposed by these rings presents a major challenge to the reaction, potentially impeding the approach of the halide to the magnesium surface. The reactivity of aryl halides in Grignard formation follows the trend I > Br > Cl, making chlorides the most challenging to initiate.[4]

The Grignard Formation Mechanism & The Wurtz Challenge

The formation of a Grignard reagent proceeds via an oxidative insertion of magnesium metal into the carbon-halogen bond.[3] The mechanism is complex and believed to involve single-electron transfer (SET) steps, generating radical intermediates.[5][6]

For a reactive benzylic halide like the one discussed, a significant side reaction is Wurtz-type homocoupling.[2] This occurs when the organomagnesium reagent (R-MgX) nucleophilically attacks a molecule of unreacted starting halide (R-X), or when two radical intermediates (R•) dimerize, to form an R-R coupled product. This side reaction is favored by high local concentrations of the halide and elevated temperatures.[2] Therefore, the primary strategic goal of this protocol is to favor the Grignard formation pathway over homocoupling through careful control of reaction conditions.

Diagram 1: Grignard Formation vs. Wurtz Homocoupling

G sub Ar3C-Cl (Substrate) rad [ Ar3C• ] Radical Intermediate sub->rad + Mg(0), SET mg Mg(0) metal reagent Ar3C-MgCl (Desired Grignard Reagent) rad->reagent + Mg(0), SET wurtz Ar3C-CAr3 (Wurtz Homocoupling Product) rad->wurtz + [ Ar3C• ] Dimerization reagent->wurtz + Ar3C-Cl (SN2-type attack) workflow A 1. Glassware Preparation (Oven/Flame Dry) B 2. Mg Activation (Add Mg + Stir) A->B C 3. Initiation (Add 1,2-Dibromoethane) B->C D 4. Grignard Formation (Slow addition of Ar3C-Cl) C->D E 5. Reaction with Electrophile (Slow addition of Acetone at 0°C) D->E F 6. Quenching (Slow addition to cold sat. NH4Cl) E->F G 7. Aqueous Workup (Extraction with Ether) F->G H 8. Purification (Drying, Filtration, Chromatography) G->H I Final Product H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific laboratory conditions.

The synthesis of this diarylmethyl chloride derivative is typically achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution presents several challenges, including controlling regioselectivity, preventing side reactions, and ensuring reagent integrity. This guide provides solutions to the most common issues encountered during this synthesis.

Section 1: Reaction Overview and Mechanism

The core of this synthesis is the acid-catalyzed alkylation of a fluorinated aromatic ring with a substituted benzyl-type electrophile. The overall transformation is as follows:

(4-fluorophenyl)phenylmethanol + 2-fluorobenzene --(Thionyl Chloride, then Lewis Acid)--> this compound

The reaction proceeds via a two-stage mechanism:

  • Formation of the Electrophile: The precursor, (4-fluorophenyl)phenylmethanol, is first converted to its corresponding chloride, (4-fluorophenyl)phenylmethyl chloride, typically using a reagent like thionyl chloride (SOCl₂). This chloride is then activated by a Lewis acid (e.g., AlCl₃, FeCl₃). The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating a resonance-stabilized secondary benzylic carbocation.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 2-fluorobenzene ring attacks the carbocation. This step preferentially occurs at the ortho and para positions relative to the fluorine atom. A subsequent deprotonation of the resulting sigma complex restores aromaticity and yields the final product.

Friedel-Crafts Alkylation Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Deprotonation RCl Ar(Ar')CHCl (Alkylating Agent) Carbocation [Ar(Ar')CH]⁺ (Benzylic Carbocation) RCl->Carbocation + AlCl₃ LA AlCl₃ (Lewis Acid) Sigma Sigma Complex (Arenium Ion) Carbocation->Sigma Attack by Arene Arene 2-Fluorobenzene Arene->Sigma + [Ar(Ar')CH]⁺ Product Final Product Sigma->Product - H⁺

Caption: Mechanism of the Friedel-Crafts alkylation for the synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common experimental failures in a question-and-answer format.

Problem Area: Low or No Product Yield

Q1: My reaction has stalled, or the yield is consistently below 20%. What are the most likely causes?

A1: Persistently low yields are typically traced back to three critical areas: catalyst activity, reagent purity, and reaction temperature.

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are extremely hygroscopic.[1] Any moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened, anhydrous grade solvents or distill them over an appropriate drying agent. Handle the Lewis acid catalyst in a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst.[2] While alkylations are technically catalytic, a complex between the product and catalyst can still occur, necessitating higher loadings.

    • Solution: Start with at least 1.1 equivalents of the Lewis acid catalyst relative to the alkylating agent. An empirical optimization may be required.

  • Incorrect Temperature: The formation of the carbocation is an equilibrium process. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, if it's too high, side reactions can dominate.

    • Solution: Initiate the reaction at a low temperature (0 °C) during the addition of the Lewis acid to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature or gently heat as determined by reaction monitoring (e.g., TLC or GC-MS).

Problem Area: Poor Selectivity and Side Product Formation

Q2: My NMR analysis shows a mixture of isomers, primarily the para-substituted product, instead of the desired ortho-substituted product. How can I improve regioselectivity?

A2: This is a classic challenge in Friedel-Crafts chemistry. The fluorine atom on 2-fluorobenzene is an ortho, para-director. While electronically both positions are activated, the para position is sterically far more accessible.[3]

  • Steric Hindrance: The incoming electrophile, [Chloro(4-fluorophenyl)phenylmethyl]⁺, is very bulky. It will naturally favor the less crowded para position.

  • Influence of Temperature: Higher reaction temperatures provide more energy to overcome the steric barrier of the ortho position but can also decrease selectivity overall.[3]

    • Solution 1 (Temperature Control): Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will amplify the energetic difference between the transition states leading to the ortho and para products, favoring the sterically less hindered path.

    • Solution 2 (Catalyst Choice): Experiment with bulkier Lewis acids. While AlCl₃ is common, a larger catalyst might create a transition state complex that further disfavors ortho attack. Conversely, in some systems, specific catalysts can chelate and direct the substitution, though this is less common for simple alkylations.

Q3: I'm observing higher molecular weight impurities, suggesting polyalkylation. How can this be prevented?

A3: Polyalkylation occurs because the product of the first alkylation (an alkylbenzene derivative) is more electron-rich and thus more activated towards further electrophilic attack than the starting 2-fluorobenzene.[4]

  • Solution: The most effective strategy is to use a large excess of the nucleophilic aromatic compound (2-fluorobenzene). By Le Châtelier's principle, this increases the probability that the electrophile will react with a molecule of the starting material rather than the product. A molar ratio of 5:1 to 10:1 of 2-fluorobenzene to the alkylating agent is a good starting point. The unreacted 2-fluorobenzene can be recovered by distillation after the reaction.

Caption: A workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: The ideal solvent should be inert to the reaction conditions (i.e., not reactive with strong Lewis acids or carbocations) and capable of dissolving the reagents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Carbon disulfide (CS₂) is a classic, highly inert solvent for Friedel-Crafts reactions but is highly flammable and toxic. Using excess 2-fluorobenzene as the solvent is also a viable option, which simultaneously addresses the issue of polyalkylation.

Q: Can I use the precursor alcohol, (4-fluorophenyl)phenylmethanol, directly? A: Yes, it is possible to use the alcohol directly if a sufficiently strong Brønsted acid or a combination of a Lewis acid and a proton source is used to generate the carbocation.[5] However, this often requires harsher conditions. A more reliable and controllable method is the two-step approach: first converting the alcohol to the more reactive (4-fluorophenyl)phenylmethyl chloride with a reagent like SOCl₂, isolating it, and then using it in the Lewis acid-catalyzed alkylation step.

Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system, such as a 9:1 or 8:2 mixture of hexane:ethyl acetate. The product will be less polar than the starting alcohol but may have a similar polarity to the starting chloride. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Preparation of (4-fluorophenyl)phenylmethyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve (4-fluorophenyl)phenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting alcohol.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude chloride is often used directly in the next step without further purification.

Step 2: Friedel-Crafts Alkylation

  • In a separate, large, flame-dried, three-neck flask under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Add a significant excess of dry 2-fluorobenzene (8.0 eq).

  • Cool the suspension to 0 °C.

  • Dissolve the crude (4-fluorophenyl)phenylmethyl chloride from Step 1 in a small amount of dry 2-fluorobenzene (2.0 eq).

  • Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After addition, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench by adding crushed ice, followed by cold 1M HCl (aq).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 3: Purification

  • First, remove the excess 2-fluorobenzene via distillation.

  • The resulting crude oil should be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., 100% hexane to 95:5 hexane:ethyl acetate) to isolate the desired product.

Section 5: Data Summary Table

The following table summarizes expected outcomes based on varying reaction parameters. These are illustrative and should be optimized for your specific setup.

Catalyst Solvent Temp (°C) Molar Ratio (Arene:Alkylating Agent) Expected Yield (%) Key Observations
AlCl₃DCE0 → 253:140-55%Significant polyalkylation and isomer formation may occur.
FeCl₃DCM0 → 255:150-65%Generally cleaner than AlCl₃ but may be less reactive.
AlCl₃2-Fluorobenzene0 → 2510:170-85%Recommended. High excess of arene minimizes polyalkylation.[4]
Sc(OTf)₃DCE255:130-50%Milder catalyst, may require higher temperatures but can offer different selectivity.
H₂SO₄None505:1<20%Used with alcohol precursor; often leads to charring and low yields.

References

  • CN100400501C - Halofantrine preparing method - Google Patents.
  • identifying side products in Friedel-Crafts acylation of fluorobenzene - Benchchem. Discusses isomer formation and side reactions in Friedel-Crafts reactions with fluorobenzene.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. (2022). Explains the fundamental limitations of Friedel-Crafts alkylation, including polyalkylation. [Link]

  • Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations - ResearchGate.
  • Friedel–Crafts reaction - Wikipedia. Details the mechanism and stoichiometric requirements for Friedel-Crafts reactions. [Link]

  • This compound | C19H13ClF2 | CID 14579822 - PubChem. Provides chemical identifiers and properties for the target molecule. [Link]

  • Friedel-Crafts Alkylation - Chemistry Steps. Discusses the generation of carbocations from various precursors, including alcohols. [Link]

  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. Outlines the mechanism and industrial relevance, emphasizing the role of Lewis acid catalysts. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes - Asian Journal of Chemistry.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Provides a clear overview of the core principles of Friedel-Crafts reactions. [Link]

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Technical Support Center: Synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, a key intermediate in the development of antifungal agents such as Flutrimazole.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic chemistry and practical laboratory experience. Our goal is to empower researchers to anticipate and overcome common challenges in this synthesis, thereby improving yield, purity, and reproducibility.

The synthesis of this triarylmethane derivative typically proceeds via a Friedel-Crafts alkylation, a powerful C-C bond-forming reaction that is also notoriously prone to specific side reactions.[3][4] This guide is structured to address these issues directly, explaining the underlying chemical mechanisms and providing validated protocols to mitigate them.

Troubleshooting Guide: Isolating and Overcoming Side Reactions

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield & Presence of a Highly Polar Byproduct

Q: My reaction workup results in a low yield of the desired product, and TLC analysis shows a significant, more polar byproduct (lower Rf value) that stains strongly. What is this impurity and how can I prevent it?

A: This is the hallmark of hydrolysis . The target compound, a benzylic chloride, is highly susceptible to nucleophilic substitution by water, which converts it to the corresponding alcohol, 1-[(2-fluorophenyl)(4-fluorophenyl)phenyl]methanol. The carbocation intermediate formed from the loss of the chloride ion is stabilized by three aromatic rings, making this SN1-type reaction very rapid, even with trace amounts of water.[5][6]

Causality and Mechanism: The central carbon is sterically hindered, but the departure of the chloride leaving group is facilitated by the extensive resonance stabilization of the resulting tertiary benzylic carbocation across the three phenyl rings. Water, even as a weak nucleophile, can then readily attack this carbocation.

Preventative Measures & Protocol:

  • Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Solvents (e.g., dichloromethane, carbon disulfide) must be freshly distilled from a suitable drying agent (e.g., CaH₂).

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon to exclude atmospheric moisture.

  • Reagent Purity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) must be of high purity and handled in a glovebox or under an inert atmosphere, as it is extremely hygroscopic.

  • Non-Aqueous Workup: Avoid quenching the reaction directly with water or ice. A non-aqueous workup is highly recommended.

Protocol: Non-Aqueous Reaction Quench

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Under an inert atmosphere, slowly add pre-chilled, anhydrous diethyl ether or dichloromethane to dilute the mixture.

  • To quench the catalyst, slowly add pyridine or triethylamine dropwise at 0 °C. This will form a complex with the Lewis acid, which can then be removed by filtration.

  • Filter the resulting slurry through a pad of Celite® under inert gas pressure.

  • Wash the filter cake with anhydrous solvent. The filtrate, containing the desired product, can then be concentrated in vacuo.

Issue 2: High Molecular Weight Impurities Detected by MS

Q: My mass spectrometry results show peaks corresponding to the addition of a second benzhydryl group to the product. How can I suppress this over-alkylation?

A: You are observing polyalkylation , a classic side reaction in Friedel-Crafts alkylations.[7] The initial product, this compound, contains activating alkyl groups on an aromatic ring, making it more nucleophilic and thus more reactive than the starting 2-fluorobenzene. This leads to a second alkylation event.

Controlling Mono- vs. Poly-alkylation:

StrategyMechanism of ActionRecommended Parameters
Molar Ratio Control Le Châtelier's principle. Using an excess of the aromatic substrate (2-fluorobenzene) increases the probability of the electrophile reacting with it instead of the already-alkylated product.Use a 3- to 10-fold molar excess of 2-fluorobenzene relative to the alkylating agent.
Slow Reagent Addition Maintains a low instantaneous concentration of the electrophilic alkylating agent, favoring reaction with the more abundant starting material.Add the alkylating agent (e.g., chloro(4-fluorophenyl)phenylmethane) dropwise via a syringe pump over 1-2 hours.
Temperature Control Reduces the reaction rate. The activation energy for the second alkylation is often lower, so lower temperatures disproportionately slow the side reaction.Maintain the reaction temperature between -10 °C and 0 °C.
Catalyst Choice Less reactive Lewis acids generate the active electrophile more slowly and can be more selective.Consider replacing AlCl₃ with a milder catalyst like ZnCl₂ or FeCl₃.
Issue 3: Mixture of Positional Isomers in the Final Product

Q: My ¹H and ¹⁹F NMR spectra are complex, indicating a mixture of isomers. How can I improve regioselectivity for the desired ortho-substituted product?

A: This is a challenge of controlling regioselectivity . The fluorine atom on the 2-fluorobenzene ring is an ortho, para-directing group.[8] While your target is the ortho product, substitution at the sterically less hindered para position is often competitive or even favored.

Strategies to Influence Regioselectivity:

  • Catalyst Steric Bulk: Using a bulkier Lewis acid catalyst can sterically hinder the approach to the ortho position, paradoxically sometimes favoring it if a pre-coordination complex is formed, or more commonly favoring the para position. The choice of catalyst is critical and often requires empirical screening.

  • Temperature: Lower reaction temperatures often enhance selectivity. Kinetic control at low temperatures may favor one isomer, while thermodynamic control at higher temperatures may favor another (often the more stable para isomer).

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and the effective size of the catalyst-electrophile complex, thereby altering the ortho/para ratio.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to prepare the chloro(4-fluorophenyl)phenylmethane alkylating agent?

The most reliable method is a two-step process:

  • Reduction: Reduce 4-fluorobenzophenone with a mild reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol to yield (4-fluorophenyl)phenylmethanol.[9]

  • Chlorination: Convert the resulting benzhydrol to the benzhydryl chloride using thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).[9][10] Using SOCl₂ with a catalytic amount of DMF is often efficient but requires careful control.

Q2: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A non-polar solvent system is best. Start with a 95:5 mixture of Hexane:Ethyl Acetate. The starting benzhydrol will have a low Rf, the product chloride will have a high Rf, and the hydrolyzed alcohol byproduct will have an Rf similar to the starting benzhydrol.

  • Visualization: UV light (254 nm) followed by staining with a permanganate or ceric ammonium molybdate solution.

Q3: What is the best method for purifying the final product?

Flash column chromatography on silica gel is standard. However, due to the product's sensitivity to hydrolysis, special precautions are necessary:

  • Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes) and add 1% triethylamine (v/v) relative to the solvent volume. This neutralizes the acidic sites on the silica surface, preventing on-column hydrolysis.

  • Use a Non-polar Eluent Gradient: Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. The target compound is quite non-polar and should elute early.

  • Work Quickly: Do not leave the compound on the column for an extended period.

Q4: Can I use an alternative to traditional Lewis acids?

Yes, for reactions requiring higher selectivity, milder catalysts can be advantageous. Scandium triflate (Sc(OTf)₃) or other rare-earth metal triflates have been shown to effectively catalyze Friedel-Crafts acylations and alkylations, often under less harsh conditions and with improved selectivity.[11] Biocatalytic methods are also emerging but are typically substrate-specific.[12]

Visual Schematics of Reaction Pathways

Main Synthesis and Major Side Reactions

reaction_pathway sub_A Chloro(4-fluorophenyl) phenylmethane catalyst FeCl3 or AlCl3 sub_A->catalyst sub_B 2-Fluorobenzene (Excess) sub_B->catalyst product Target Product: 1-[Chloro(4-fluorophenyl)phenylmethyl] -2-fluorobenzene catalyst->product Main Reaction side_isomer Side Product: Para-substituted Isomer catalyst->side_isomer Para-attack side_hydrolysis Side Product: (2-Fluorophenyl)(4-fluorophenyl) phenylmethanol (Hydrolysis) product->side_hydrolysis + H2O (Trace) side_overalkyl Side Product: Di-substituted Product (Over-alkylation) product->side_overalkyl + Electrophile troubleshooting_tree start Low Yield or Impure Product check_tlc Analyze by TLC/LCMS: What is the main impurity? start->check_tlc polar_impurity Highly Polar Impurity (Low Rf) check_tlc->polar_impurity high_mw_impurity High MW Impurity (MS Data) check_tlc->high_mw_impurity isomeric_mixture Isomeric Mixture (NMR Data) check_tlc->isomeric_mixture sol_hydrolysis Problem: Hydrolysis Solution: Use anhydrous conditions & non-aqueous workup. polar_impurity->sol_hydrolysis Yes sol_overalkyl Problem: Over-alkylation Solution: Use excess arene, slow addition, low temp. high_mw_impurity->sol_overalkyl Yes sol_isomer Problem: Poor Selectivity Solution: Lower temp, screen catalysts/solvents. isomeric_mixture->sol_isomer Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Long, J. et al. (2009). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Catalysis Letters, 131, 246-251.
  • Parr, M. D., & Stepankova, V. (2018). Biocatalytic Friedel-Crafts Reactions. ChemCatChem, 10(14), 2896-2909. Available at: [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14579822, this compound. Retrieved from [Link]

  • BenchChem. (n.d.). Dichlorodiphenylmethane: A Versatile Precursor in Modern Organic Synthesis.
  • Dayalan, A. et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5045.
  • Alvariño, R. et al. (1995). Influence of formulation on the in vitro transdermal penetration of flutrimazole. Arzneimittelforschung, 45(7), 814-817. Available at: [Link]

  • Wikipedia. (2023). Diphenyldichloromethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7035, Chlorodiphenylmethane. Retrieved from [Link]

  • Mongolian Journal of Chemistry. (2013).

Sources

Optimization of reaction conditions for 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this triarylmethyl chloride is a multi-step process, and optimizing each stage is critical for achieving high yield and purity. This document provides the causal logic behind experimental choices to empower you to overcome common challenges.

Anticipated Synthetic Pathway

The synthesis of the target molecule, this compound, involves a logical three-step sequence. This guide is structured around troubleshooting each of these critical stages.

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Carbinol Formation cluster_2 Step 3: Chlorination A Aryl Halide + Acyl Chloride B Friedel-Crafts Acylation A->B C Diaryl Ketone Intermediate ((2-fluorophenyl)(4-fluorophenyl)methanone) B->C D Diaryl Ketone + Phenylmagnesium Bromide C->D E Grignard Reaction D->E F Triaryl Carbinol Intermediate E->F G Triaryl Carbinol + Thionyl Chloride (SOCl₂) F->G H Nucleophilic Substitution G->H I Final Product: This compound H->I

Caption: General three-step synthetic workflow for the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each question is designed to tackle a common experimental problem with explanations and actionable solutions.

Part 1: Synthesis of the Diaryl Ketone Intermediate (Friedel-Crafts Acylation)

The first step typically involves a Friedel-Crafts acylation to form a diaryl ketone, for example, reacting fluorobenzene with 4-fluorobenzoyl chloride.[1] Success in this step hinges on managing the Lewis acid catalyst and controlling electrophilic aromatic substitution.

Q1: Why is my yield of the desired diaryl ketone consistently low?

Answer: Low yields in Friedel-Crafts acylation often trace back to three primary causes: catalyst deactivation, insufficient reactivity of the aromatic ring, or side reactions.

  • Catalyst Deactivation: Strong Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.[2] Furthermore, the ketone product itself is a moderate Lewis base and can form an irreversible complex with the AlCl₃ catalyst.[3] This complexation requires the use of stoichiometric, rather than catalytic, amounts of the Lewis acid.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and high-purity reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Substrate Deactivation: While fluorine is an ortho-, para-director, it is also a deactivating group for electrophilic aromatic substitution. Acylating a fluorinated benzene ring is inherently slower than acylating benzene itself.[5]

    • Solution: Ensure a sufficient molar equivalent of the Lewis acid catalyst (at least 1.1 to 1.3 equivalents relative to the acyl chloride) is used to drive the reaction forward. A moderate increase in reaction temperature may be necessary, but must be balanced against the risk of side products (see Q2).

  • Incorrect Stoichiometry: The product ketone forms a complex with AlCl₃. Therefore, you need more than one equivalent of the catalyst for the reaction to proceed to completion.

    • Solution: A common practice is to use one equivalent of AlCl₃ per equivalent of the acylating agent, plus an additional equivalent for the ketone product that is formed.

Q2: My product is a mixture of isomers. How can I improve regioselectivity?

Answer: The formation of ortho- and para-substituted isomers is a common challenge in Friedel-Crafts reactions with substituted benzenes.[4]

  • Causality: The fluorine atom directs incoming electrophiles to both the ortho and para positions. While the para position is generally favored due to reduced steric hindrance from the bulky acylium ion, higher temperatures can provide enough energy to overcome this barrier, leading to increased formation of the ortho isomer.[4]

    • Solution: Maintain a lower reaction temperature (e.g., 0 °C to room temperature) to maximize para-selectivity. The choice of solvent can also influence the isomer ratio. Non-polar solvents may enhance selectivity.

ParameterRecommended ConditionRationale
Catalyst Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)Strong Lewis acids are required to generate the acylium ion electrophile.[2]
Stoichiometry >1.0 equivalent of Lewis AcidThe catalyst complexes with the product ketone, so a stoichiometric amount is necessary.[3]
Solvent Dichloromethane (DCM), Carbon Disulfide (CS₂), or NitrobenzeneMust be anhydrous and inert to reaction conditions.
Temperature 0 °C to Room TemperatureLower temperatures favor para-substitution and minimize side reactions.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents deactivation of the Lewis acid catalyst by moisture.[4]
Part 2: Synthesis of the Triaryl Carbinol Intermediate (Grignard Reaction)

This step involves the nucleophilic addition of a Grignard reagent (e.g., phenylmagnesium bromide) to the diaryl ketone. The success of this reaction is highly dependent on rigorously anhydrous conditions.

Q1: The Grignard reaction is not initiating. What should I do?

Answer: Failure to initiate is a classic Grignard problem, typically caused by an oxide layer on the magnesium metal or the presence of moisture.

  • Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.

    • Solutions:

      • Mechanical Activation: Before adding the solvent, crush the magnesium turnings in the flask with a glass rod under an inert atmosphere to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine.[6] The iodine reacts with the magnesium surface, and the color will fade as the reaction initiates.

      • Initiator: Add a few drops of a pre-formed Grignard reagent or an easily reactive halide like 1,2-dibromoethane to start the reaction.

      • Heat: Gentle warming with a heat gun can help initiate the reaction, but be prepared to cool it if the reaction becomes too vigorous.[7]

Q2: The yield of my tertiary alcohol is low, and I'm isolating biphenyl instead.

Answer: This points to two potential issues: quenching of the Grignard reagent and a side reaction known as Wurtz coupling.

  • Quenching: Grignard reagents are extremely strong bases and will react with any acidic protons, especially water.[8] Water present in the solvent, glassware, or the ketone starting material will destroy the Grignard reagent.

    • Solution: Rigorously dry all glassware and solvents.[6] Ensure the ketone starting material is anhydrous. Maintain a positive pressure of inert gas throughout the reaction.

  • Wurtz Coupling: This side reaction produces a biphenyl (or R-R) byproduct. It is favored by higher temperatures and high concentrations of the organic halide.[6]

    • Solution: During the formation of the Grignard reagent, add the organic halide solution dropwise to the magnesium suspension. This keeps the halide concentration low and minimizes coupling. Avoid unnecessarily high temperatures; maintain a gentle reflux if needed.[6]

G Start Low Yield in Grignard Step CheckMoisture Were all reagents/glassware rigorously dried? Start->CheckMoisture CheckPurity Is starting ketone pure? (check for acidic impurities) CheckMoisture->CheckPurity Yes Sol_Dry Solution: Flame-dry glassware, distill solvents, run under inert gas. CheckMoisture->Sol_Dry No CheckCoupling Is biphenyl byproduct observed (TLC/GC-MS)? CheckPurity->CheckCoupling Yes Sol_Purify Solution: Purify ketone (distillation/wash), use excess Grignard. CheckPurity->Sol_Purify No Sol_Couple Solution: Add halide slowly during Grignard formation. Avoid high temperatures. CheckCoupling->Sol_Couple Yes

Caption: Troubleshooting workflow for low yield in the Grignard reaction.

Part 3: Chlorination of the Triaryl Carbinol

The final step is the conversion of the tertiary alcohol to the target triarylmethyl chloride, often using thionyl chloride (SOCl₂). This reaction must be handled carefully to avoid side reactions.

Q1: The chlorination reaction is sluggish or incomplete.

Answer: Incomplete conversion of the alcohol suggests either a problem with the reagent's reactivity or suboptimal reaction conditions.

  • Causality: Tertiary alcohols, especially bulky triarylmethanols, can be sterically hindered. While the benzylic position facilitates the formation of a carbocation intermediate, the reaction may still require activation. Thionyl chloride can also decompose over time if not stored properly.

    • Solutions:

      • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[9][10]

      • Temperature: Gently heating the reaction mixture (e.g., to reflux in a solvent like toluene) can increase the reaction rate.[9]

      • Reagent Quality: Use freshly opened or distilled thionyl chloride to ensure high reactivity.

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of thionyl chloride to drive the reaction to completion.[11]

Q2: My final product is unstable and decomposes during purification. What is causing this?

Answer: Triarylmethyl (trityl) halides can be sensitive to hydrolysis and elimination, especially if impurities are present.

  • Causality: The triarylmethyl carbocation is highly stabilized, making the C-Cl bond labile. In the presence of nucleophiles like water (from workup or silica gel), the product can readily hydrolyze back to the starting alcohol. Under basic conditions or at high temperatures, elimination to form a triarylalkene is also a possibility.

    • Solutions:

      • Anhydrous Workup: After the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure. Avoid aqueous workups if possible. If an aqueous wash is necessary, use cold, dilute sodium bicarbonate solution quickly, followed by a brine wash and thorough drying of the organic layer with anhydrous MgSO₄ or Na₂SO₄.

      • Purification: Avoid chromatography on standard silica gel, which is acidic and contains water. Use neutral alumina or a plug of silica gel that has been deactivated with a non-polar solvent containing a small amount of triethylamine. Recrystallization from a non-polar solvent (e.g., hexanes/ethyl acetate) is often the preferred method for purification.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy to assemble the three different aryl rings (phenyl, 4-fluorophenyl, 2-fluorophenyl)?

There are three primary Grignard-based routes starting from different ketones:

  • (2-Fluorophenyl)(4-fluorophenyl)methanone + Phenylmagnesium bromide

  • (Phenyl)(4-fluorophenyl)methanone + 2-Fluorophenylmagnesium bromide

  • (Phenyl)(2-fluorophenyl)methanone + 4-Fluorophenylmagnesium bromide

Route 1 is often preferred. Preparing fluorinated Grignard reagents (Routes 2 and 3) can sometimes be more challenging than preparing phenylmagnesium bromide. The synthesis of the difluorobenzophenone precursor via Friedel-Crafts acylation is a well-established reaction.[1]

Q2: What analytical techniques are best for monitoring these reactions?

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of starting materials and the appearance of products in all three steps. Use a UV lamp for visualization, as all aromatic compounds will be visible.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying isomeric byproducts in the Friedel-Crafts step and coupling products in the Grignard step. It can also confirm the mass of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the intermediates and the final product. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms.

Q3: What are the key safety considerations for this synthesis?

  • Lewis Acids (AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Thionyl Chloride (SOCl₂): Toxic, corrosive, and reacts with water to release toxic gases (SO₂ and HCl).[13] Always handle in a well-ventilated fume hood.

  • Grignard Reagents: Highly flammable and reactive with water and air. All reactions must be conducted under a dry, inert atmosphere. Diethyl ether and THF are common solvents and are extremely flammable.

Q4: How can I effectively purify the final product, this compound?

Given its potential instability, purification should be performed quickly and under anhydrous conditions.

  • Initial Workup: After the reaction, distill off the excess thionyl chloride and solvent in vacuo.

  • Extraction (if necessary): Dissolve the residue in a non-polar solvent like dichloromethane or diethyl ether and wash carefully with ice-cold saturated NaHCO₃ solution, followed by brine. Dry the organic layer thoroughly over anhydrous Na₂SO₄.

  • Purification Method: Recrystallization is the preferred method. Try a solvent system like hexane/dichloromethane or hexane/ethyl acetate. If chromatography is unavoidable, use a column of neutral alumina or silica gel that has been flushed with the non-polar eluent first to minimize contact time and potential hydrolysis.[12]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • Hajipour, A. R., & Pourkaveh, R. (2014).
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde.
  • Sci-Hub.
  • Sigma-Aldrich.
  • BYJU'S.
  • Reddit. (2021).
  • ResearchGate. Optimization of the Friedel-Crafts reaction conditions.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Google Patents. (2008).
  • Google Patents. (1987).
  • Wikipedia. 4,4'-Difluorobenzophenone.
  • Wikipedia. Friedel–Crafts reaction.
  • Reddit. (2023).
  • Google Patents. (2010).
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

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Technical Support Center: Crystallization of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene (CAS No. 128092-75-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during the crystallization of this pharmaceutical intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its successful crystallization is critical for achieving the desired purity, yield, and physical properties necessary for downstream applications.[1] Inconsistent crystallization can lead to batch-to-batch variability, impact downstream reaction performance, and raise regulatory concerns.[1] This guide provides a structured approach to troubleshoot and optimize the crystallization process for this specific molecule.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for effective troubleshooting.

PropertyValueSource
Molecular Formula C19H13ClF2[2]
Molecular Weight 314.8 g/mol [2]
Appearance Varies based on purity and crystalline form
LogP 5.7[2][3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]

The high LogP value suggests a non-polar nature, which will heavily influence solvent selection. The absence of hydrogen bond donors and presence of two acceptors (the fluorine atoms) will also play a role in solvent interactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Issue 1: The compound "oils out" instead of crystallizing.

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where a compound separates from a solution as a liquid phase rather than a solid crystalline phase.[4] This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[5] For this compound, this can be caused by several factors:

  • High Impurity Levels: Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.[5][6] The oily phase can also be a better solvent for these impurities, leading to a less pure final product if it solidifies.[4][5]

  • Rapid Cooling: Cooling the solution too quickly can lead to a high level of supersaturation at a temperature where the compound is still molten.[5][7]

  • Inappropriate Solvent Choice: A solvent that is too "good" will keep the compound dissolved even at lower temperatures, while a solvent that is too "poor" can cause the compound to crash out of solution prematurely as an oil.

Recommended Solutions:
  • Re-dissolve and Dilute: Add more of the primary solvent to the mixture to reduce the supersaturation level, gently reheat until the oil redissolves, and then allow it to cool more slowly.[5][8]

  • Slow Down the Cooling Rate: Insulate the crystallization vessel to encourage gradual cooling. This allows more time for nucleation and controlled crystal growth.[9] An ideal crystallization process should see some crystal formation in about 5 minutes, with continued growth over 20 minutes.[5]

  • Introduce a Seed Crystal: If available, adding a small, pure crystal of this compound to the slightly cooled, saturated solution can induce crystallization at a lower temperature, bypassing the oiling out phase.

  • Scratch the Inner Surface: Using a glass rod to gently scratch the inside of the flask at the solution's surface can create nucleation sites and initiate crystallization.[10]

  • Re-evaluate the Solvent System:

    • Single Solvent: You may need a solvent with a lower boiling point or one in which the compound has slightly lower solubility.

    • Mixed Solvent System (Solvent/Anti-solvent): Dissolve the compound in a minimum amount of a "good" solvent (e.g., toluene, dichloromethane) and then slowly add a miscible "poor" solvent (an anti-solvent like heptane or hexane) at a slightly elevated temperature until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[11] This method allows for fine-tuning of the supersaturation.

Issue 2: No crystals form, even after extended cooling.

Question: My solution of this compound has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution typically indicates one of two issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

Recommended Solutions:
  • Increase Supersaturation:

    • Evaporate Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute.[5] Be careful not to evaporate too much, as this can lead to rapid, impure crystallization.

    • Add an Anti-solvent: If using a single solvent system, you can cautiously add a miscible anti-solvent dropwise to the solution until turbidity persists.[10] Then, add a small amount of the primary solvent to redissolve the precipitate before cooling again.

  • Promote Nucleation:

    • Seed Crystals: As mentioned previously, adding a seed crystal is the most effective way to induce crystallization.

    • Scratching: Creating a rough surface by scratching the flask can provide the energy needed for nucleation.[10]

  • Drastic Cooling: For highly stable supersaturated solutions, sometimes a "shock" cooling in a dry ice/acetone bath can induce precipitation. However, this often results in very small or impure crystals and should be considered a last resort.

  • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.[12] A different solvent or solvent system may be necessary.

Issue 3: The crystallization yield is very low.

Question: I've successfully crystallized my product, but the final yield is much lower than expected. What are the likely causes?

Answer:

A low yield can be attributed to several factors throughout the crystallization process.

Potential Causes and Solutions:
  • Excessive Solvent: Using too much solvent to dissolve the crude material will result in a significant portion of the compound remaining in the mother liquor upon cooling.[5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, product will be lost.

    • Solution: Ensure the filtration apparatus is pre-heated and that the solution is kept hot during the transfer.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve some of the product.

    • Solution: Always wash the crystals with a small amount of ice-cold solvent, preferably the same one used for crystallization, or an even poorer solvent.[9]

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product in the solution.

    • Solution: After cooling to room temperature, place the crystallization flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[9][13]

Issue 4: The resulting crystals are very fine or needle-like, making them difficult to filter.

Question: The crystallization produced very fine, needle-like crystals that are slow to filter and retain a lot of solvent. How can I obtain larger, more manageable crystals?

Answer:

Crystal morphology, or "habit," is influenced by the solvent and the rate of crystal growth.[14][15] Fine or needle-like crystals often result from rapid crystallization at high supersaturation.

Recommended Solutions:
  • Slower Cooling: A slower cooling rate allows for more ordered and larger crystal growth. Insulate the flask or use a programmable cooling system for better control.[9]

  • Reduce Supersaturation: Start with a slightly more dilute solution (using a little more than the minimum amount of hot solvent). This will lower the driving force for nucleation and favor the growth of existing crystals over the formation of new ones.[5]

  • Solvent Modification: The choice of solvent can significantly impact crystal habit.[14][15] Experiment with different solvents or solvent combinations. Aromatic solvents like toluene might favor different crystal growth compared to chlorinated solvents like dichloromethane.

  • Stirring: Gentle agitation during the cooling process can sometimes help in obtaining more uniform and larger crystals, although vigorous stirring can lead to secondary nucleation and smaller crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of this compound?

Given its non-polar nature (LogP of 5.7), good starting points for single-solvent crystallization would be moderately non-polar solvents like toluene or a mixture of a more polar solvent with a non-polar anti-solvent. For example, dissolving the compound in a minimal amount of hot ethyl acetate or acetone and then adding hexane or heptane as an anti-solvent is a common and effective strategy.[16]

Q2: How can I remove colored impurities during crystallization?

If your crude product has a noticeable color, activated charcoal can be used. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) and swirl the hot solution for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of the desired product through adsorption.[5]

Q3: Can polymorphism be an issue with this compound?

Q4: How does the presence of fluorine and chlorine atoms affect crystallization?

The halogen atoms in the molecule can participate in halogen bonding and other non-covalent interactions, which can influence crystal packing. The choice of solvent can modulate these interactions.[19] For instance, solvents capable of interacting with the halogen atoms might lead to different crystal habits or even solvate formation.

Experimental Workflow and Visualization

Troubleshooting Decision Tree for Oiling Out

The following diagram illustrates a logical workflow for addressing the common issue of oiling out during crystallization.

G cluster_solutions Alternative Strategies start Compound Oils Out During Cooling reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Primary Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool success Crystals Form Successfully slow_cool->success Problem Solved fail Oiling Out Persists slow_cool->fail Problem Persists seed Add Seed Crystal to Warm Solution fail->seed scratch Scratch Flask with Glass Rod fail->scratch antisolvent Use Mixed Solvent System (Solvent/Anti-solvent) fail->antisolvent seed->success scratch->success antisolvent->success

Caption: Decision tree for troubleshooting oiling out.

General Protocol for Anti-solvent Crystallization

This method is often effective for compounds like this compound.

  • Solvent Selection: Choose a "good" solvent in which the compound is readily soluble (e.g., acetone, ethyl acetate, dichloromethane) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane, heptane, water).[20]

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until a slight cloudiness (turbidity) appears and persists. This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Slow cooling in a refrigerator or ice bath can be used to maximize the yield once initial crystal growth is observed.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Singh, A., & Singh, J. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3338-3346. [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization.
  • Jee, S. (n.d.). Chemistry Crystallization.
  • Google Patents. (n.d.). US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Zhanghua. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 1-[Chloro(phenyl)methyl]-4-fluorobenzene. Retrieved from [Link]

  • MDPI. (2025, February 2). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 107314-85-2 | Product Name : 1-(Chloro(4-fluorophenyl)methyl)-2-fluorobenzene. Retrieved from [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?. Retrieved from [Link]

  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Retrieved from [Link]

  • Frontiers. (2022, October 25). Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives. Retrieved from [Link]

  • MDPI. (n.d.). A Different View of Solvent Effects in Crystallization. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-Chloro-4-fluorobenzene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorobenzene. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 365-21-9| Chemical Name : 1-(Chloro(phenyl)methyl)-4-fluorobenzene. Retrieved from [Link]

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Technical Support Center: Purification of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purity challenges encountered during its synthesis and purification. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.

Introduction: The Synthetic Landscape and Impurity Profile

This compound is a triarylmethyl halide derivative. Its synthesis most commonly proceeds via a Grignard reaction, a powerful method for forming carbon-carbon bonds. A typical synthetic route involves the reaction of a Grignard reagent, such as 2-fluorophenylmagnesium bromide, with a substituted benzophenone, like 4-fluorobenzophenone, followed by a chlorination step.

This synthetic pathway, while effective, can lead to a variety of impurities that can complicate downstream applications. Understanding the origin of these impurities is the first step in designing an effective purification strategy.

DOT Script for Synthesis Overview

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Impurities 2-Fluorobromobenzene 2-Fluorobromobenzene Grignard Reagent Formation Grignard Reagent Formation 2-Fluorobromobenzene->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation 4-Fluorobenzophenone 4-Fluorobenzophenone Nucleophilic Addition Nucleophilic Addition 4-Fluorobenzophenone->Nucleophilic Addition Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorination Chlorination Chlorinating Agent (e.g., SOCl2)->Chlorination Grignard Reagent Formation->Nucleophilic Addition 2-Fluorophenylmagnesium bromide Nucleophilic Addition->Chlorination Tertiary Alcohol Intermediate Crude Product Crude Product Chlorination->Crude Product Target Molecule Target Molecule Crude Product->Target Molecule Impurities Impurities Crude Product->Impurities

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Impurity Issues and Solutions

This section addresses specific problems you might encounter with the purity of your this compound product.

Issue 1: Presence of Unreacted Starting Materials

Question: My NMR/GC-MS analysis shows the presence of 4-fluorobenzophenone and/or a bromo-aromatic compound. What is the cause and how can I remove them?

Causality:

  • Inefficient Grignard Reaction: Incomplete reaction of the Grignard reagent with the benzophenone is a common cause. This can be due to several factors, including impure magnesium, wet solvent, or a too-rapid addition of the halide to the magnesium. Grignard reagents are highly sensitive to moisture and will be quenched by any protic species.

  • Stoichiometric Imbalance: An incorrect ratio of Grignard reagent to the ketone will result in unreacted ketone.

Troubleshooting Protocol:

  • Analytical Confirmation:

    • GC-MS: Ideal for identifying volatile starting materials. Compare the retention times and mass spectra with authentic samples of 4-fluorobenzophenone and 2-fluorobromobenzene.

    • ¹H and ¹⁹F NMR: Unreacted 4-fluorobenzophenone will show characteristic signals in the aromatic region. The presence of a bromo-aromatic starting material will also be evident.

  • Purification Strategy: Column Chromatography

    • Principle: The polarity difference between the target product and the starting materials allows for efficient separation. The target compound, a triarylmethyl chloride, is generally less polar than the starting ketone.

    • Stationary Phase: Silica gel (230-400 mesh) is typically effective.

    • Mobile Phase: A non-polar/moderately polar solvent system is recommended. Start with a low polarity eluent and gradually increase the polarity. A gradient of hexane/ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) is a good starting point.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

CompoundTypical PolarityElution Order (Normal Phase)
This compoundLowFirst
2-FluorobromobenzeneLowEarly
4-FluorobenzophenoneMediumLast

Preventative Measures for Future Syntheses:

  • Ensure all glassware is flame-dried or oven-dried immediately before use.

  • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Activate the magnesium turnings prior to use, for example, with a small crystal of iodine or by crushing them under an inert atmosphere.

Issue 2: Contamination with Homo-coupling By-products

Question: I have an impurity with a mass corresponding to a biphenyl derivative (e.g., 2,2'-difluorobiphenyl). How did this form and what is the best way to remove it?

Causality:

  • Wurtz-type Coupling: This is a common side reaction in the formation of Grignard reagents, where the reagent reacts with the unreacted alkyl/aryl halide. This results in the formation of a homo-coupled product.[1][2] In this synthesis, the likely by-product would be 2,2'-difluorobiphenyl, formed from the reaction of 2-fluorophenylmagnesium bromide with 2-fluorobromobenzene.

Troubleshooting Protocol:

  • Analytical Confirmation:

    • GC-MS: The mass spectrum will show a molecular ion peak corresponding to the biphenyl derivative.

    • NMR: The NMR spectrum of the impurity will be distinct from the target molecule, often showing a more symmetrical pattern in the aromatic region.

  • Purification Strategy: Recrystallization

    • Principle: The difference in solubility and crystal lattice energy between the target compound and the more symmetrical, often less soluble, biphenyl by-product can be exploited for purification.

    • Solvent Selection: The ideal solvent is one in which the target compound is soluble at elevated temperatures but sparingly soluble at low temperatures, while the impurity has different solubility characteristics. A mixed solvent system can often provide the necessary selectivity.

    • Recommended Solvents to Screen:

      • Hexane

      • Ethanol/Water

      • Toluene/Hexane

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent in a mixed system).

      • If using a mixed solvent system, add the second solvent (the anti-solvent) dropwise until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cool the flask in an ice bath to maximize the yield of the purified product.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Preventative Measures for Future Syntheses:

  • Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide, which minimizes the rate of the coupling reaction.

  • Maintain a moderate reaction temperature during the formation of the Grignard reagent.

Issue 3: Presence of the Corresponding Triarylcarbinol

Question: My product contains a significant amount of the alcohol precursor, (2-fluorophenyl)(4-fluorophenyl)phenylmethanol. What happened and can I salvage the product?

Causality:

  • Incomplete Chlorination: The final step of the synthesis, the conversion of the tertiary alcohol to the chloride, may not have gone to completion. This can be due to insufficient chlorinating agent, a deactivated reagent, or non-optimal reaction conditions.

  • Hydrolysis: The target triarylmethyl chloride is susceptible to hydrolysis back to the alcohol, especially in the presence of moisture during workup or purification.

Troubleshooting Protocol:

  • Analytical Confirmation:

    • ¹H NMR: The presence of a broad singlet corresponding to the hydroxyl proton is a clear indicator. This peak will disappear upon shaking the NMR tube with a drop of D₂O.

    • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of an O-H stretch.

  • Purification/Salvage Strategy:

    • Re-subjecting to Chlorination: If the impurity level is high, the most efficient approach is to re-run the chlorination step on the crude product.

      • Dissolve the crude material in an inert solvent (e.g., dichloromethane).

      • Add a fresh portion of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and stir at room temperature or with gentle heating.

      • Monitor the reaction by TLC until the alcohol spot is no longer visible.

      • Carefully quench the reaction and work up as usual.

    • Column Chromatography: If the alcohol content is minor, it can be separated by column chromatography. The alcohol is significantly more polar than the chloride and will elute much later.

Preventative Measures for Future Syntheses:

  • Use a fresh, high-quality chlorinating agent.

  • Ensure the reaction is run to completion by monitoring with TLC.

  • Conduct the workup and purification steps under anhydrous conditions to the extent possible.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? A1: Pure triarylmethyl chlorides are typically white to off-white crystalline solids. The presence of a yellow or brown color often indicates the presence of impurities.

Q2: Can I use a different Grignard reagent or benzophenone derivative? A2: Yes, the general synthetic approach is versatile. However, be aware that changing the substitution pattern on the aromatic rings can influence the reactivity and the impurity profile. For example, different electronic effects of the substituents can alter the rate of the Grignard reaction and the stability of the final product.

Q3: My reaction mixture is very dark. Is this normal? A3: While some coloration is expected during a Grignard reaction, a very dark or black mixture can indicate the formation of finely divided metal by-products or decomposition, which can be promoted by impurities in the magnesium or aryl halide.

Q4: What analytical techniques are best for assessing the purity of the final product? A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: A reverse-phase HPLC method with UV detection is excellent for quantifying the purity and detecting non-volatile impurities.

  • GC-MS: Useful for identifying volatile impurities such as residual solvents and starting materials.

  • NMR (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the main product and can be used to identify and quantify major impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Visualization of Purification Logic

DOT Script for Purification Decision Tree

G Crude Product Analysis Crude Product Analysis Unreacted Ketone/Halide Unreacted Ketone/Halide Crude Product Analysis->Unreacted Ketone/Halide Major Impurity? Homo-coupling By-product Homo-coupling By-product Crude Product Analysis->Homo-coupling By-product Major Impurity? Alcohol Impurity Alcohol Impurity Crude Product Analysis->Alcohol Impurity Major Impurity? Column Chromatography Column Chromatography Unreacted Ketone/Halide->Column Chromatography Yes Pure Product Pure Product Unreacted Ketone/Halide->Pure Product No Recrystallization Recrystallization Homo-coupling By-product->Recrystallization Yes Homo-coupling By-product->Pure Product No Alcohol Impurity->Column Chromatography Yes (<5%) Repeat Chlorination Repeat Chlorination Alcohol Impurity->Repeat Chlorination Yes (>5%) Alcohol Impurity->Pure Product No Column Chromatography->Pure Product Recrystallization->Pure Product Repeat Chlorination->Crude Product Analysis Re-analyze

Caption: Decision tree for selecting a purification strategy.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Dayalan, A., & Arul, Antony. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23, 5041-5044.
  • Pharmaffiliates. 1-(Chloro(4-fluorophenyl)methyl)-2-fluorobenzene. [Link]

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]

  • LookChem. This compound. [Link]

  • PubChem. 1-Chloro-2-fluorobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. Benzene, 1-chloro-4-fluoro-. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and long-term storage of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene (CAS No. 128092-75-1). Due to its specific chemical structure, this compound is susceptible to degradation, which can compromise experimental results and product integrity. This document outlines the primary degradation pathways and provides robust, field-proven protocols to ensure its stability over time.

Section 1: Fundamental Stability Profile

The stability of this compound is dictated by its core structure: a diarylmethyl halide. The central carbon atom is bonded to two fluorinated phenyl rings and a chlorine atom, making it a benzylic halide. This functionality is the primary site of reactivity and potential degradation. Understanding these vulnerabilities is the first step toward effective stabilization.

The three main degradation pathways are:

  • Hydrolysis: As a benzylic halide, the compound is highly susceptible to nucleophilic substitution, particularly by water.[1][2] The presence of even trace amounts of moisture can lead to the hydrolysis of the C-Cl bond, forming the corresponding diarylmethyl alcohol. This reaction can proceed via an SN1 mechanism, facilitated by the formation of a resonance-stabilized benzylic carbocation.[1][3]

  • Oxidation: The benzylic position can be sensitive to atmospheric oxygen, especially under prolonged exposure or in the presence of certain impurities.[4] Oxidative degradation can lead to the formation of various byproducts, including ketones.

  • Photodegradation: Organohalide compounds can be sensitive to light, particularly in the UV spectrum.[5] Light energy can induce homolytic cleavage of the carbon-halogen bond, generating radical intermediates that can lead to a cascade of unwanted side reactions and decomposition.[6]

parent 1-[Chloro(4-fluorophenyl)phenylmethyl] -2-fluorobenzene hydrolysis_prod Diarylmethyl Alcohol (Hydrolysis Product) parent->hydrolysis_prod  Hydrolysis (H₂O)   oxidation_prod Diaryl Ketone (Oxidation Product) parent->oxidation_prod  Oxidation (O₂)   radical_prod Radical Intermediates & Decomposition Products parent->radical_prod  Photodegradation (hν)  

Caption: Primary degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs) for Long-Term Storage

This section addresses common user questions regarding the day-to-day handling and storage of the compound.

Q1: What are the ideal storage conditions for the neat (pure) compound?

A: The optimal conditions are designed to mitigate all primary degradation pathways simultaneously. We have consolidated the ideal parameters in the table below. The single most critical factor is the exclusion of atmospheric moisture and oxygen.

ParameterRecommendationRationale
Temperature 2-8°C[7][8]Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[9][10][11]
Light Protect from Light (Amber Vial)Prevents light-induced photodegradation of the C-Cl bond.[4][12]
Container Borosilicate Glass Vial with PTFE-lined CapEnsures no leaching or reaction with the container and provides a superior seal against the atmosphere.

Q2: I don't have a dedicated chemical refrigerator. Can I store this compound in a standard -20°C laboratory freezer?

A: Yes, but with critical precautions. While lower temperatures further slow degradation, freezers are prone to condensation. Each time the freezer is opened, moist air enters and can deposit ice on containers. When you remove your sample, this ice melts, and water can wick around the cap threads, potentially contaminating the sample over time. If using a freezer, it is essential to allow the container to warm to room temperature in a desiccator before opening it.[13] This prevents atmospheric moisture from condensing on the cold surfaces of the vial and inside the container.

Q3: How do I properly prepare a sample for storage under an inert atmosphere?

A: This process, known as inert gas blanketing, is crucial for long-term stability.[14][15] You will need a source of dry nitrogen or argon. The detailed methodology is provided in Protocol 4.1 . The basic principle is to flush the headspace of the vial with the inert gas to displace all air before sealing the container tightly.

Q4: If I must store the compound in solution, what is the best choice of solvent?

A: Storing the compound neat is strongly preferred. If a solution is necessary, the solvent must be rigorously dried and deoxygenated. The ideal solvent should be:

  • Aprotic: To prevent solvolysis/hydrolysis. Avoid alcohols, water, or protic acids.

  • Anhydrous: Use a freshly dried solvent from a solvent purification system or a newly opened bottle of anhydrous grade solvent.

  • Non-reactive: Halogenated solvents like dichloromethane or chloroform should be used with caution as they can have stabilizers and may degrade over time to form acidic byproducts.[12] Anhydrous toluene or heptane are generally good, non-polar choices. Ethers like THF must be checked for peroxides.[12]

Section 3: Troubleshooting Guide: Identifying and Preventing Degradation

This guide helps diagnose issues if you suspect your sample's integrity has been compromised.

start Suspected Degradation visual Visual Inspection (Color change, precipitation) start->visual Observe analytical Analytical Check (NMR, HPLC, GC-MS) start->analytical Analyze visual->analytical If changes seen outcome_hydrolysis Probable Cause: Moisture Contamination Corrective Action: Re-purify. Store under inert gas. Use anhydrous techniques. analytical->outcome_hydrolysis Alcohol byproduct detected outcome_photo Probable Cause: Light Exposure Corrective Action: Transfer to amber vial. Store in dark. analytical->outcome_photo Multiple unknown peaks outcome_air Probable Cause: Air (Oxygen) Exposure Corrective Action: Re-purify. Store under inert gas. Use inert atmosphere techniques. analytical->outcome_air Ketone byproduct detected no_change No Change Detected (Monitor) analytical->no_change Purity confirmed

Caption: Troubleshooting workflow for suspected sample degradation.

Observation / Analytical ResultProbable CauseRecommended Action
Appearance: Sample, originally a clear oil or solid, has turned yellow/brown or become cloudy.General DecompositionPerform analytical checks (NMR, HPLC) to identify the extent and nature of degradation. Discard if purity is below acceptable limits. Review storage procedures.
¹H NMR: A new broad singlet appears around 2-4 ppm and a new methine proton singlet appears downfield from the original.Hydrolysis. The diarylmethyl alcohol has formed.The sample has been exposed to water. It must be repurified (e.g., via chromatography) and then stored under a rigorously inert atmosphere.[13][16]
HPLC/GC-MS: A new, more polar peak is observed. Mass spectrum corresponds to the loss of HCl and addition of OH.Hydrolysis. Confirm the identity of the new peak. If hydrolysis is confirmed, follow the corrective action above.
HPLC/GC-MS: Multiple new peaks appear with no clear major component.Photodegradation or Severe Oxidation. Radical reactions often produce a complex mixture of products.The sample has likely been exposed to significant light or prolonged air. It may not be salvageable. Review storage protocols to ensure light and air are excluded.

Section 4: Protocols & Methodologies

These protocols provide step-by-step instructions for critical handling and storage procedures.

Protocol 4.1: Procedure for Inert Gas Blanketing for Long-Term Storage

Objective: To replace the atmospheric air in the headspace of a storage vial with a dry, inert gas.

Materials:

  • Vial containing this compound

  • PTFE-lined cap

  • Source of dry nitrogen or argon gas with a regulator

  • Needle/tubing assembly for gas delivery

  • Septum (optional, for repeated access)

Procedure:

  • Place the compound in a clean, dry glass vial appropriate for the sample size.

  • Position the gas delivery needle just above the surface of the compound without touching it.

  • Initiate a gentle flow of inert gas into the vial. The flow should be slow enough to avoid splashing the material.

  • Allow the gas to flow for 1-2 minutes to displace all the air in the headspace. Since both nitrogen and argon are denser than air, this displacement is efficient.

  • While the gas is still flowing, carefully place the cap on the vial and tighten it securely.

  • Turn off the gas flow.

  • Seal the cap-vial interface with Parafilm® for extra security against moisture ingress during cold storage.

  • Label the vial clearly with the compound name, date, and "Stored under N₂/Ar".

  • Place the sealed vial in a designated, dark, refrigerated (2-8°C) location.

Protocol 4.2: Recommended Practice for Withdrawing an Aliquot

Objective: To remove a portion of the sample without compromising the integrity of the bulk material.

Procedure:

  • Remove the vial from the refrigerator and place it in a desiccator. Allow it to warm completely to room temperature (approx. 30-60 minutes). This is a critical step to prevent condensation. [13]

  • Briefly open the vial in a controlled environment (e.g., under a positive flow of inert gas or in a glove box) to minimize exposure to the atmosphere.[4][17]

  • Quickly remove the desired amount of material using a clean pipette or spatula.

  • Immediately re-blanket the vial with inert gas as described in Protocol 4.1 before re-sealing.

  • Return the vial to cold storage.

Protocol 4.3: QC Analysis via HPLC to Assess Purity

Objective: To quantitatively assess the purity of the compound and detect potential degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point would be 70:30 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in Acetonitrile.

    • Inject 10 µL onto the column.

    • Analyze the resulting chromatogram. The pure compound should appear as a single major peak. Degradation products, such as the hydrolysis byproduct, will typically appear as earlier-eluting (more polar) peaks.

    • Calculate purity based on the area percentage of the main peak.

References

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link][9]

  • Castro, C. E., & Belser, N. O. (1990). influence of redox potential on the degradation of halogenated methanes. Environmental Toxicology and Chemistry, 9(1), 1-8. Retrieved from [Link][18]

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  • Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from [Link][10]

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  • Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Retrieved from [Link][1]

  • Pascual, J., et al. (2021). Solvents for Processing Stable Tin Halide Perovskites. ACS Energy Letters, 6(3), 1047-1055. Retrieved from [Link][19]

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  • Su, B., et al. (2023). Optimizing Solvent Chemistry for High-Quality Halide Perovskite Films. Accounts of Materials Research, 4(11), 956-967. Retrieved from [Link][20]

  • Koshiyama, K., & Kato, T. (1964). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 12(1), 49-60. Retrieved from [Link][3]

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  • Tucker, J. H., et al. (2011). Visible-Light-Induced Photocatalytic Reductive Transformations of Organohalides. Organic Letters, 13(8), 1804-1807. Retrieved from [Link][5]

  • ScienceMadness. (2016). How fast do benzylic chlorides hydrolyze in cold water?. Retrieved from [Link][21]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][17]

  • Singh, S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 20(4), 6478-6491. Retrieved from [Link][22]

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  • Pharmaffiliates. (n.d.). 1-(Chloro(phenyl)methyl)-4-fluorobenzene. Retrieved from [Link][8]

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  • Chemistry For Everyone. (2024). What Is Photodegradation?. YouTube. Retrieved from [Link][6]

Sources

Navigating the Synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers encountering challenges in this specific synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common pitfalls of this complex multi-step synthesis.

Introduction to the Synthetic Challenge

The synthesis of this compound, a triarylmethyl halide, presents a unique set of challenges primarily due to the electronic effects of the multiple fluorine and chlorine substituents on the aromatic rings. These halogen atoms significantly influence the reactivity of the precursors and intermediates, often leading to side reactions, low yields, and purification difficulties. This guide will focus on the two most probable synthetic pathways: the Friedel-Crafts reaction and the Grignard reaction, providing a structured approach to troubleshooting common issues.

Troubleshooting Guide: Common Pitfalls and Solutions

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Part 1: The Friedel-Crafts Alkylation/Acylation Pathway

The Friedel-Crafts reaction is a plausible route to construct the triarylmethyl scaffold. A likely approach involves the reaction of a substituted benzhydryl chloride with a fluorinated benzene derivative or the acylation of a fluorinated benzene followed by reduction and chlorination.

Q1: My Friedel-Crafts alkylation of 2-fluorobenzene with (4-fluorophenyl)phenylmethyl chloride is resulting in extremely low to no yield. What are the likely causes?

A1: This is a common issue stemming from the deactivating nature of the fluorine substituent on the aromatic ring. Halogens, while ortho-, para-directing, are deactivating for electrophilic aromatic substitution due to their inductive electron-withdrawing effect.[1][2]

  • Causality: The fluorine atom on 2-fluorobenzene reduces the nucleophilicity of the aromatic ring, making it less reactive towards the carbocation generated from (4-fluorophenyl)phenylmethyl chloride.[3]

  • Troubleshooting Steps:

    • Choice of Lewis Acid: A stronger Lewis acid catalyst may be required to increase the electrophilicity of the benzhydryl chloride. Consider switching from milder catalysts like FeCl₃ to a more potent one like AlCl₃.[4]

    • Catalyst Stoichiometry: For deactivated rings, a stoichiometric amount of the Lewis acid catalyst, rather than a catalytic amount, may be necessary to drive the reaction forward.[1]

    • Reaction Temperature: A gradual increase in the reaction temperature can help overcome the activation energy barrier. However, proceed with caution, as higher temperatures can also promote side reactions and decomposition.[1]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. A non-polar solvent like dichloromethane or 1,2-dichloroethane is generally preferred. Polar coordinating solvents can complex with the Lewis acid and inhibit its catalytic activity.[5]

Q2: I am observing the formation of multiple isomers and polyalkylated products in my Friedel-Crafts reaction. How can I improve the selectivity?

A2: Polyalkylation is a known drawback of Friedel-Crafts alkylation because the product, an alkylated benzene, is often more reactive than the starting material.[2] The presence of multiple aromatic rings also presents challenges in controlling regioselectivity.

  • Causality: The initial alkylation product is activated towards further electrophilic attack, leading to the addition of more alkyl groups.

  • Troubleshooting Steps:

    • Excess of Aromatic Substrate: Using a large excess of the 2-fluorobenzene can statistically favor the monoalkylation product.

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

    • Alternative Strategy: Acylation-Reduction: A more reliable approach to avoid polyalkylation and carbocation rearrangements is to use a Friedel-Crafts acylation followed by a reduction step.[6] For instance, you could acylate 2-fluorobenzene with 4-fluorobenzoyl chloride, followed by a Grignard addition of a phenyl group, and subsequent chlorination. The acyl group is deactivating, which prevents further acylation of the product.[6]

Table 1: Comparison of Friedel-Crafts Alkylation vs. Acylation for Synthesis of Triaryl Scaffolds

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Carbocation Rearrangement Prone to rearrangements, leading to isomeric byproducts.[2]Acylium ion is resonance-stabilized and does not rearrange.[6]
Poly-substitution Common, as the alkylated product is more reactive.[2]Uncommon, as the acylated product is deactivated.[6]
Catalyst Requirement Typically catalytic amounts are sufficient.Often requires stoichiometric amounts of the Lewis acid.[1]
Substrate Scope Fails with strongly deactivated aromatic rings.Fails with strongly deactivated aromatic rings.

DOT Diagram 1: Troubleshooting Friedel-Crafts Reactions

Friedel-Crafts Troubleshooting start Low Yield in Friedel-Crafts deactivated_ring Deactivated Ring? start->deactivated_ring catalyst_issue Catalyst Issue? start->catalyst_issue side_reactions Side Reactions? start->side_reactions increase_catalyst Increase Catalyst Strength/Amount deactivated_ring->increase_catalyst Yes increase_temp Increase Temperature deactivated_ring->increase_temp Yes acylation_route Consider Acylation Route deactivated_ring->acylation_route Consider anhydrous_conditions Ensure Anhydrous Conditions catalyst_issue->anhydrous_conditions Yes check_reagent_purity Check Reagent Purity catalyst_issue->check_reagent_purity Yes use_excess_arene Use Excess Arene side_reactions->use_excess_arene Polyalkylation lower_temp Lower Temperature side_reactions->lower_temp Isomers

Caption: A workflow for troubleshooting low yields in Friedel-Crafts reactions.

Part 2: The Grignard Reaction Pathway

An alternative and often more controlled route involves the formation of a Grignard reagent from one of the aryl halides, followed by its reaction with a suitable benzophenone derivative, and subsequent chlorination of the resulting tertiary alcohol.

Q3: I am struggling to form the Grignard reagent from 2-fluorobromobenzene. The reaction is not initiating. What can I do?

A3: The formation of Grignard reagents from aryl halides can be notoriously difficult to initiate. The presence of a fluorine atom can further complicate this due to the strong carbon-fluorine bond, although the carbon-bromine bond should be the reactive site.[7]

  • Causality: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Traces of moisture in the glassware or solvent will quench the Grignard reagent as it forms.[8]

  • Troubleshooting Steps:

    • Activation of Magnesium:

      • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh, unoxidized surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface and activate it.[9]

    • Strictly Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried immediately before use. Anhydrous ether or THF are the solvents of choice and should be freshly distilled from a suitable drying agent.[8]

    • Initiation: A small amount of the aryl halide solution should be added initially. Gentle warming or sonication can help to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining aryl halide should be added dropwise to maintain a gentle reflux.[10]

Q4: My Grignard reaction of 2-fluorophenylmagnesium bromide with 4-fluorobenzophenone gives a low yield of the desired tertiary alcohol, and I observe a significant amount of a biphenyl byproduct. How can I minimize this?

A4: The formation of biphenyls is a common side reaction in Grignard syntheses, arising from a Wurtz-type coupling between the Grignard reagent and unreacted aryl halide.[11]

  • Causality: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.

  • Troubleshooting Steps:

    • Slow Addition: Add the aryl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux and avoid excessive heating, which can promote the coupling side reaction.

    • Purification: The biphenyl byproduct can often be removed from the desired alcohol product by recrystallization or column chromatography.

Q5: The final chlorination step of my triaryl methanol using thionyl chloride is not proceeding to completion. What are the best practices for this conversion?

A5: The conversion of a tertiary alcohol to the corresponding chloride using thionyl chloride (SOCl₂) can sometimes be sluggish, especially with sterically hindered alcohols.

  • Causality: The reaction proceeds via a chlorosulfite intermediate. The rate of the subsequent nucleophilic attack by the chloride ion can be influenced by steric hindrance around the carbinol carbon.

  • Troubleshooting Steps:

    • Catalyst: The addition of a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can accelerate the reaction.[12][13]

    • Solvent and Temperature: The reaction can be run neat (in excess thionyl chloride) or in an inert solvent like dichloromethane or toluene.[13] Gentle heating may be required to drive the reaction to completion.

    • Purity of Thionyl Chloride: Use freshly distilled thionyl chloride, as older bottles can be contaminated with HCl and SO₂, which can interfere with the reaction.

DOT Diagram 2: Grignard Synthesis and Chlorination Workflow

Grignard Synthesis Workflow start Start: Aryl Halide + Mg grignard_formation Grignard Reagent Formation start->grignard_formation benzophenone_addition Addition to Substituted Benzophenone grignard_formation->benzophenone_addition alcohol_intermediate Triaryl Methanol Intermediate benzophenone_addition->alcohol_intermediate chlorination Chlorination with SOCl₂ alcohol_intermediate->chlorination final_product Final Product chlorination->final_product

Caption: A simplified workflow for the Grignard synthesis pathway.

Frequently Asked Questions (FAQs)

Q: Which synthetic route, Friedel-Crafts or Grignard, is generally recommended for this synthesis?

A: For a laboratory-scale synthesis requiring high purity and better control over isomer formation, the Grignard pathway is generally recommended . While it involves more steps, it avoids the issues of polyalkylation and carbocation rearrangements that are common in Friedel-Crafts alkylations.[2][6] The step-wise construction of the molecule allows for more predictable outcomes.

Q: How can I effectively purify the final product, this compound?

A: The purification of polychlorinated and polyfluorinated compounds can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method for purifying the final product. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) is a good starting point.[14][15]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities.

Q: What should I expect in the NMR and Mass Spectra of the final product?

A:

  • ¹H NMR: The spectrum should show complex multiplets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the protons on the three aromatic rings. The methine proton (-CHCl-) will likely appear as a singlet further downfield.

  • ¹³C NMR: The spectrum will be complex due to the number of aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling, which can be large (up to 250 Hz for a direct C-F bond).[16]

  • ¹⁹F NMR: This will be a crucial technique for confirming the presence and location of the fluorine atoms. You should expect to see two distinct signals corresponding to the two different fluorophenyl groups.[17]

  • Mass Spectrometry (EI): The mass spectrum will likely show the molecular ion peak (M⁺). A prominent fragmentation pattern for polychlorinated compounds is the loss of chlorine atoms.[18][19][20] You may observe peaks corresponding to [M-Cl]⁺ and subsequent fragmentations.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several hazards are associated with this synthesis:

  • Lewis Acids (AlCl₃, FeCl₃): These are corrosive and react violently with water. Handle them in a fume hood and ensure all equipment is dry.

  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.

  • Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory liquid that reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. Handle all solvents with appropriate personal protective equipment in a fume hood.

References

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout. Retrieved January 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved January 14, 2026, from [Link]

  • Chemistry World. (2011, April 28). New method for aromatic coupling. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Friedel−Crafts Reactions of Fluorinated Allylic Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Grignard reagent formation via C–F bond activation: a centenary perspective. [Link]

  • Web Pages. (n.d.). Grignard Reaction. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. [Link]

  • CRC Press. (n.d.). Fluorine in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Acta Physico-Chimica Sinica. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Cross–coupling of fluoro–aromatics with Grignard reagent catalyzed by PdCl2(PCy3)2. [Link]

  • University of Washington. (n.d.). Fluorine NMR. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • University of Wisconsin-River Falls. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. [Link]

  • ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 14, 2026, from [Link]

  • Reddit. (2014, June 4). Help with Grignard reaction experimental observations. [Link]

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  • ResearchGate. (n.d.). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. [Link]

  • PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

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Validation & Comparative

A Comparative Guide to Precursors in Azole Antifungal Synthesis: The Case of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, a key precursor in the synthesis of the imidazole antifungal agent Flutrimazole, against other precursors used in the production of prominent azole antifungals. We will explore the causality behind synthetic pathway choices, compare performance metrics, and provide validated experimental protocols to support researchers in the field of antifungal drug development.

Introduction: The Central Role of Precursors in Azole Antifungal Efficacy

The azole class of antifungal agents remains the most widely used and studied group for treating a range of fungal infections, from superficial mycoses to life-threatening systemic diseases.[1] Their primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] The disruption of this pathway leads to ergosterol depletion and the accumulation of toxic sterols, ultimately compromising membrane integrity and leading to fungal cell death.[2]

The global increase in antifungal resistance necessitates the development of novel azole derivatives and the optimization of existing synthesis processes.[5] The selection of a starting precursor is a critical decision in the drug development pipeline, profoundly impacting the efficiency, scalability, cost, and stereochemical outcome of the final active pharmaceutical ingredient (API). This guide focuses on this compound, the direct precursor to Flutrimazole, and provides a comparative analysis with precursors for other leading triazole antifungals, Voriconazole and Epoxiconazole, to illuminate the strategic considerations in modern antifungal synthesis.

Section 1: The Flutrimazole Precursor: this compound

This compound (C₁₉H₁₃ClF₂) is the halogenated hydrocarbon that serves as the immediate precursor to the active substance Flutrimazole.[6][7][8] Flutrimazole is a synthetic imidazole antifungal agent used topically for treating superficial dermatological infections.[9][10] Its broad-spectrum activity against dermatophytes and yeasts is comparable to that of clotrimazole.[2][11]

Synthesis Pathway of Flutrimazole

The synthesis of Flutrimazole from its precursor is a direct nucleophilic substitution reaction. The chloro group on the central carbon atom is displaced by a nitrogen atom of the imidazole ring. This reaction is foundational for creating the final active molecule that can effectively inhibit the target fungal enzyme.

G cluster_0 Synthesis of Flutrimazole precursor This compound reaction + Imidazole precursor->reaction Nucleophilic Substitution imidazole Imidazole flutrimazole Flutrimazole (API) reaction->flutrimazole

Caption: Synthetic route from the precursor to Flutrimazole.

The choice of this specific precursor, a substituted trityl chloride, is strategic. The three distinct phenyl rings (one with a 4-fluoro substituent, one with a 2-fluoro substituent, and one unsubstituted) are crucial for the final molecule's binding affinity to the active site of the fungal CYP51 enzyme. The fluorination pattern, in particular, is a common motif in modern azole antifungals, often enhancing metabolic stability and potency.[12][13]

Section 2: Comparative Analysis with Other Azole Precursors

While Flutrimazole is an effective topical agent, systemic fungal infections often require triazole antifungals, which generally exhibit a broader spectrum of activity and an improved safety profile for systemic use.[14][15] Below, we compare the synthesis strategy of Flutrimazole with that of two leading triazoles: Voriconazole and Epoxiconazole.

Case Study 1: Voriconazole Precursors

Voriconazole is a second-generation triazole used to treat serious, invasive fungal infections.[16] Its synthesis is more complex than that of Flutrimazole and involves a key condensation reaction between two primary precursors. A common route involves condensing 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a pyrimidine derivative such as 4-chloro-6-ethyl-5-fluoropyrimidine .[17][18]

This multi-step synthesis often requires metal catalysts like zinc and lead powder and involves chiral resolution to isolate the desired active stereoisomer (2R, 3S), which is a significant challenge in large-scale production.[17][19][20]

G cluster_1 Synthesis of Voriconazole Intermediate precursorA 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone reaction + Pyrimidine derivative (Zn, I2) precursorA->reaction Condensation (Reformatsky-type reaction) precursorB 4-chloro-6-ethyl-5-fluoropyrimidine intermediate (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2- (2,4-diflurophenyl)-1-(1H-1,2,4-triazole-1-yl)butan-2-ol voriconazole Voriconazole (API) intermediate->voriconazole Reduction & Chiral Resolution reaction->intermediate

Caption: A common synthetic strategy for Voriconazole.

Case Study 2: Epoxiconazole Precursors

Epoxiconazole is a broad-spectrum fungicide used extensively in agriculture. Its synthesis is characteristic of many triazole fungicides and involves the construction of a substituted propyl chain linked to a 1,2,4-triazole ring. A key step is the formation of an epoxide intermediate, which is crucial for its biological activity.[21]

A green synthetic method reports the synthesis of Epoxiconazole from the precursor (Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene . This olefin is then subjected to an epoxidation reaction, often using an oxidant like hydrogen peroxide in the presence of a catalyst, to yield the final product with an overall yield of up to 80%.[22]

Section 3: Data-Driven Performance Comparison

The choice of precursor directly influences the complexity, yield, and stereoselectivity of the synthesis, which in turn affects the pharmacological profile of the resulting API.

Table 1: Comparison of Synthetic Pathways and Precursors
FeatureFlutrimazole SynthesisVoriconazole SynthesisEpoxiconazole Synthesis
Target API FlutrimazoleVoriconazoleEpoxiconazole
API Class ImidazoleTriazoleTriazole
Key Precursor(s) This compound1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone; 4-chloro-6-ethyl-5-fluoropyrimidine(Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene
Key Reaction Nucleophilic SubstitutionCondensation / Grignard-type Reaction[19]Epoxidation[22]
Synthetic Complexity Low (typically one step from precursor)High (multi-step, chiral resolution required)[19]Moderate (epoxidation step is key)[21]
Key Advantage Simple, direct route to API.Produces a highly potent, systemic antifungal.Efficient epoxidation can lead to high yields.[22]
Key Challenge Limited to topical application.Use of toxic metals (e.g., lead), difficult stereoisomer separation.[20]Control of stereochemistry during epoxidation.[21]
Table 2: Properties of Resulting Azole Antifungals
PropertyFlutrimazoleVoriconazoleEpoxiconazole
Molecular Formula C₂₂H₁₆F₂N₂[2]C₁₆H₁₄F₃N₅O[16]C₁₇H₁₃ClF₃N₃O
Molecular Weight 346.37 g/mol [2]349.31 g/mol 377.75 g/mol
Primary Application Topical (Dermatomycoses)[9]Systemic (Invasive Aspergillosis, Candidiasis)[16]Agricultural Fungicide[21]
Spectrum of Activity Dermatophytes, Yeasts[2]Broad: Candida spp., Aspergillus spp., Scedosporium, Fusarium[16]Broad-spectrum preventative and curative[21]
Target Specificity Less target specific compared to triazoles.[14]High target specificity.[3]High target specificity.[21]

Section 4: Validated Experimental Protocol: Antifungal Susceptibility Testing

To objectively compare the performance of the final APIs derived from these precursors, determining the Minimum Inhibitory Concentration (MIC) is a standardized and essential method. The broth microdilution method is the gold standard.[4]

Protocol: MIC Determination by Broth Microdilution

This protocol provides a self-validating system for assessing the in vitro potency of an antifungal agent.

  • Inoculum Preparation:

    • Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final standardized concentration of 0.5-2.5 x 10³ CFU/mL for testing.[4]

  • Drug Dilution:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a positive control well (inoculum without drug) and a negative control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control.[4]

G cluster_2 Workflow for MIC Determination A Prepare Fungal Inoculum (0.5 McFarland Standard) C Inoculate Plate with Standardized Fungal Suspension A->C B Prepare Serial Dilutions of Antifungal Agent in 96-Well Plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or Spectrophotometrically Read Results D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The selection of a precursor is a pivotal decision in the synthesis of azole antifungals, with far-reaching consequences for production efficiency and the final product's therapeutic profile. The synthesis of Flutrimazole from This compound represents a straightforward and efficient pathway for producing a topical imidazole agent. In contrast, precursors for systemic triazoles like Voriconazole and Epoxiconazole lead into more complex synthetic routes that often require challenging stereochemical control and purification steps. However, these intricate pathways yield APIs with higher potency, greater target specificity, and the systemic activity necessary to combat invasive fungal diseases.[14] For drug development professionals, a comprehensive understanding of the relationship between precursor structure, synthetic strategy, and final biological activity is indispensable for innovating the next generation of effective antifungal therapies.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Flutrimazole (CAS 119006-77-8): Synthesis, Properties, and Medical Significance.
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A Comparative Analysis of Synthetic Routes to 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antifungal agent, Flutrimazole. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of two primary synthetic routes to this key intermediate, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most appropriate method for specific research and development needs.

Route 1: Grignard Reaction followed by Chlorination

This classic organometallic approach involves the synthesis of a diarylmethanol precursor via a Grignard reaction, followed by a chlorination step to yield the final product. This route offers versatility and is well-established in organic synthesis.

Mechanistic Rationale

The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this synthesis, 2-fluorophenylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzophenone. The subsequent acidic workup protonates the resulting alkoxide to yield the diarylmethanol. The final step involves the conversion of the tertiary alcohol to the corresponding chloride, typically using a chlorinating agent like thionyl chloride. The reaction with thionyl chloride proceeds via an SN1-type mechanism, favored by the stability of the tertiary carbocation intermediate.

Experimental Protocol

Step 1: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Slowly add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the formation of 2-fluorophenylmagnesium bromide. Maintain a gentle reflux throughout the addition.

  • Reaction with Ketone: In a separate flask, dissolve 4-fluorobenzophenone (1.0 eq) in anhydrous THF.

  • Cool the Grignard reagent to 0 °C and slowly add the solution of 4-fluorobenzophenone.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-fluorophenyl)(4-fluorophenyl)phenylmethanol.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified (2-fluorophenyl)(4-fluorophenyl)phenylmethanol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) to the solution.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Visualization of the Grignard Route

Grignard Route 2-Bromofluorobenzene 2-Bromofluorobenzene 2-Fluorophenylmagnesium bromide 2-Fluorophenylmagnesium bromide 2-Bromofluorobenzene->2-Fluorophenylmagnesium bromide Mg, THF Mg, THF Mg, THF Mg, THF->2-Fluorophenylmagnesium bromide Diarylmethanol Precursor Diarylmethanol Precursor 2-Fluorophenylmagnesium bromide->Diarylmethanol Precursor 1. Add Ketone 2. H3O+ workup 4-Fluorobenzophenone 4-Fluorobenzophenone 4-Fluorobenzophenone->Diarylmethanol Precursor Target Molecule Target Molecule Diarylmethanol Precursor->Target Molecule SOCl2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Target Molecule

Caption: Synthetic workflow for Route 1 via Grignard reaction.

Route 2: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction/Chlorination

This alternative route utilizes the well-known Friedel-Crafts acylation to construct the diaryl ketone backbone, which is then converted to the final product through reduction and chlorination steps.

Mechanistic Rationale

The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic ring with an acyl group. In this case, fluorobenzene is acylated with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2,4'-difluorobenzophenone. The subsequent steps involve the reduction of the ketone to the corresponding alcohol, for which various reducing agents like sodium borohydride can be employed. Finally, the alcohol is chlorinated as described in Route 1.

Experimental Protocol

Step 1: Synthesis of 2,4'-Difluorobenzophenone

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride (1.1 eq) to a solvent such as dichloromethane.

  • Cool the suspension to 0 °C.

  • Slowly add a mixture of 2-fluorobenzoyl chloride (1.0 eq) and fluorobenzene (1.0 eq).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude 2,4'-difluorobenzophenone can be purified by recrystallization or column chromatography.

Step 2: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)methanol

  • Dissolve the 2,4'-difluorobenzophenone (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the crude alcohol.

Step 3: Synthesis of this compound

  • Follow the same chlorination procedure as described in Step 2 of Route 1, using the (2-fluorophenyl)(4-fluorophenyl)methanol obtained from the reduction step.

Visualization of the Friedel-Crafts Route

Friedel_Crafts_Route Fluorobenzene Fluorobenzene 2,4'-Difluorobenzophenone 2,4'-Difluorobenzophenone Fluorobenzene->2,4'-Difluorobenzophenone Friedel-Crafts Acylation 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride->2,4'-Difluorobenzophenone AlCl3 AlCl3 AlCl3->2,4'-Difluorobenzophenone Diarylmethanol Precursor Diarylmethanol Precursor 2,4'-Difluorobenzophenone->Diarylmethanol Precursor Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Diarylmethanol Precursor Target Molecule Target Molecule Diarylmethanol Precursor->Target Molecule Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->Target Molecule

Caption: Synthetic workflow for Route 2 via Friedel-Crafts acylation.

Comparative Analysis

ParameterRoute 1: Grignard ReactionRoute 2: Friedel-Crafts Acylation
Starting Materials 2-Bromofluorobenzene, 4-FluorobenzophenoneFluorobenzene, 2-Fluorobenzoyl Chloride
Number of Steps 23
Overall Yield Moderate to HighModerate
Scalability Good, but requires strict anhydrous conditionsExcellent
Key Challenges Strict moisture and air exclusion for Grignard reagent formation; potential for Wurtz coupling side products.Handling of corrosive and moisture-sensitive AlCl₃; potential for isomeric impurities in acylation.
Atom Economy ModerateLower due to the use of stoichiometric Lewis acid in the Friedel-Crafts step.
Cost-Effectiveness Can be cost-effective depending on the price of starting materials.Generally cost-effective for large-scale production.
Safety Considerations Use of highly reactive Grignard reagents; handling of flammable solvents like THF.Use of corrosive Lewis acids and acyl chlorides; generation of acidic waste streams.

Conclusion

Both the Grignard and Friedel-Crafts routes offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the synthesis, including the scale of production, available equipment, and cost considerations.

The Grignard route is a versatile and often high-yielding method, particularly suitable for laboratory-scale synthesis where strict control over reaction conditions is feasible. Its main drawback is the sensitivity of the Grignard reagent to moisture and air.

The Friedel-Crafts route , while involving an additional step, is generally more robust and scalable, making it a preferred choice for industrial applications. The primary challenges lie in the handling of the Lewis acid catalyst and the potential for side reactions if not properly controlled.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

  • European Patent Office. (1990). 1-[[2-Fluorophenyl)[4-fluorophenyl)phenylmethyl]-1H-imidazole. EP 0352352 A1. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Olah, G. A. (1965).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. Press.

A Comparative Guide to the Validation of Analytical Methods for 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates and impurities is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, a complex halogenated aromatic compound. By delving into the principles and practicalities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques, we aim to equip you with the knowledge to select and validate the most appropriate analytical method for your specific needs.

The Analytical Challenge of this compound

This compound (CAS No. 107314-85-2) presents a unique set of analytical challenges due to its molecular structure.[1] The presence of multiple fluorine atoms and a chlorine atom on the phenyl rings can influence the compound's chromatographic behavior and spectroscopic properties. Furthermore, the potential for positional isomers and other related impurities necessitates highly specific and sensitive analytical methods to ensure accurate quantification and purity assessment.

This guide will explore the validation of analytical methods for this compound in accordance with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[10][11] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a non-polar compound like this compound.

Principle and Rationale

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte's retention is primarily governed by its hydrophobic interactions with the stationary phase. By optimizing the mobile phase composition, a high degree of separation can be achieved between the main compound and its potential impurities.

Experimental Protocol: HPLC Method Validation

The validation of an HPLC method involves a series of experiments to demonstrate its suitability for the intended purpose.[12][13]

1. System Suitability:

  • Prepare a standard solution of this compound.

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Theoretical plates should be greater than 2000, and the tailing factor should be less than 2.

2. Specificity:

  • Analyze blank (mobile phase), placebo (if applicable), and stressed samples (acid, base, oxidation, heat, light) to demonstrate the absence of interference with the main analyte peak.

3. Linearity:

  • Prepare a series of at least five standard solutions of the analyte covering the expected concentration range.

  • Plot the peak area against concentration and determine the correlation coefficient (R²). An R² value of ≥ 0.999 is generally considered acceptable.

4. Accuracy:

  • Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • The recovery should typically be within 98-102%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be less than 2%.

  • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, or on different equipment. The RSD should be less than 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

7. Robustness:

  • Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess the method's reliability.

Validation Data Summary: HPLC
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9997
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Specificity No interference at the analyte's retention timePassed
Robustness No significant impact on resultsPassed

Gas Chromatography (GC): An Alternative for Volatile Compounds

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14] For a semi-volatile compound like this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be an effective analytical method.

Principle and Rationale

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase (an inert gas). GC-MS offers the added advantage of providing structural information, which can be invaluable for impurity identification.[15]

Experimental Protocol: GC Method Validation

The validation of a GC method follows similar principles to HPLC validation.

1. System Suitability:

  • Inject a standard solution six times.

  • The RSD of the peak area and retention time should be less than 2%.

2. Specificity:

  • Analyze blank and stressed samples to ensure no interfering peaks.

3. Linearity:

  • Prepare and analyze a series of at least five standard solutions.

  • The correlation coefficient (R²) should be ≥ 0.999.

4. Accuracy:

  • Perform recovery studies at three concentration levels.

  • The recovery should be within 98-102%.

5. Precision:

  • Assess repeatability and intermediate precision. The RSD should be less than 2%.

6. LOD and LOQ:

  • Determine based on S/N ratios of 3:1 and 10:1, respectively.

7. Robustness:

  • Vary parameters such as injector temperature, oven temperature ramp rate, and gas flow rate.

Validation Data Summary: GC
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2%
Precision (RSD) ≤ 2.0%1.1%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Specificity No interference at the analyte's retention timePassed
Robustness No significant impact on resultsPassed

Spectroscopic Methods: For Rapid Identification and Quantification

Spectroscopic techniques, such as UV-Vis and FTIR, can be used for the qualitative and quantitative analysis of this compound.[16][17][18][19]

Principle and Rationale
  • UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet or visible radiation by a molecule, which corresponds to electronic transitions. The absorbance is proportional to the concentration of the analyte (Beer-Lambert law).[17]

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, allowing for its identification.

Experimental Protocol: Spectroscopic Method Validation

1. Specificity:

  • Scan the analyte and potential impurities to ensure that the absorption maxima are sufficiently different for selective quantification.

2. Linearity:

  • Prepare a series of standard solutions and measure their absorbance at the wavelength of maximum absorption (λmax).

  • Plot absorbance versus concentration and determine the correlation coefficient (R²).

3. Accuracy:

  • Perform recovery studies.

4. Precision:

  • Assess repeatability and intermediate precision.

5. LOD and LOQ:

  • Determine based on the standard deviation of the response and the slope of the calibration curve.

Validation Data Summary: Spectroscopic Methods
Validation ParameterAcceptance CriteriaHypothetical Result (UV-Vis)
Linearity (R²) ≥ 0.9950.9989
Accuracy (% Recovery) 95.0 - 105.0%101.5%
Precision (RSD) ≤ 5.0%2.5%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL
Specificity Sufficiently resolved spectraModerate

Comparative Analysis and Recommendations

FeatureHPLCGCSpectroscopic (UV-Vis)
Specificity HighHighModerate
Sensitivity HighHighModerate
Precision HighHighGood
Accuracy HighHighGood
Sample Throughput ModerateModerateHigh
Impurity Profiling ExcellentGood (with MS)Limited
Instrumentation Cost HighHighLow

Recommendations:

  • For routine quality control and purity analysis: HPLC is the recommended method due to its high specificity, sensitivity, and ability to perform stability-indicating assays.

  • For the analysis of volatile impurities or as an orthogonal technique: GC-MS is an excellent choice, providing complementary separation and structural information.

  • For rapid identification and in-process controls: Spectroscopic methods like UV-Vis and FTIR are suitable for quick checks where high accuracy is not the primary requirement.

Visualizing the Validation Workflow

ValidationWorkflow Analytical Method Validation Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A flowchart illustrating the typical phases and key activities in an analytical method validation process.

Logical Relationships of Validation Parameters

ValidationParameters Interrelation of Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Precision->Accuracy

Caption: A diagram showing the logical connections between various analytical method validation parameters.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific analytical needs. While HPLC offers the best overall performance for quality control and stability testing, GC and spectroscopic methods provide valuable alternatives for specific applications. A thorough validation, guided by ICH, FDA, and USP principles, is essential to ensure the reliability and accuracy of the chosen method, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Pharmacopeia. Validation of Compendial Methods. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for any synthesized active pharmaceutical ingredient (API) intermediate is a cornerstone of safe and effective drug development. The presence of even minute impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, objective comparison of the primary analytical methodologies for assessing the purity of the synthesized chiral intermediate, 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating systems within the methodologies, and is grounded in authoritative regulatory standards to ensure scientific integrity.

The Criticality of Purity in Pharmaceutical Intermediates

The subject of our analysis, this compound, is a complex halogenated aromatic compound, likely a key building block in a multi-step API synthesis. Its molecular structure, featuring a chiral center and multiple fluorine atoms, presents unique analytical challenges. Impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, and degradation products. According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities in new drug substances must be rigorously controlled and monitored.[1][2] Therefore, the selection of an appropriate analytical method for purity determination is not merely a technical choice but a critical step in regulatory compliance and ensuring patient safety.[3]

Core Analytical Techniques for Purity Assessment: A Comparative Overview

The three principal techniques for the purity assessment of a small molecule intermediate like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers a unique combination of selectivity, sensitivity, and structural elucidation capabilities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the molecule.
Applicability Broadly applicable to non-volatile and thermally labile compounds.[4]Suitable for volatile and thermally stable compounds.[5]Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹⁹F).
Key Advantages - Versatile and widely used in the pharmaceutical industry.[4]- High precision and robustness for routine quality control.- High sensitivity and selectivity, especially with mass spectrometric detection.[5]- Definitive identification of volatile impurities.- A primary ratio method that does not require a specific reference standard of the analyte.[6]- Provides structural information and can quantify multiple components simultaneously.[7]
Limitations - May require chromophores for UV detection.- Higher solvent consumption.- Limited to thermally stable and volatile compounds.- Potential for analyte degradation at high temperatures.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures (less of an issue for ¹⁹F NMR).
Typical LOQ ~0.01 - 0.05% for impurities~0.005 - 0.02% for volatile impurities~0.1 - 0.5% for impurities

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the first choice for purity analysis in a regulated environment due to its robustness and versatility.[4] For a fluorinated compound like our target molecule, the choice of stationary phase is critical for achieving optimal separation from potential impurities.

Causality of Method Selection: While standard C18 columns are ubiquitous, they may not provide sufficient selectivity for halogenated compounds. Fluorinated stationary phases, such as pentafluorophenyl (PFP) or perfluoroalkyl phases, can offer enhanced retention and alternative selectivity for fluorinated analytes through dipole-dipole, π-π, and ion-exchange interactions.[8] This is particularly advantageous for separating isomers or closely related impurities that may co-elute on a C18 column.[8]

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: A PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 5 µm) is recommended for enhanced selectivity of fluorinated and aromatic compounds.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in acetonitrile to a concentration of approximately 1 mg/mL.

Data Analysis: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard of the main compound should be used for quantification. Impurities are reported as a percentage of the total peak area.

Workflow for Purity Assessment by HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Acetonitrile inject Inject into HPLC dissolve->inject separate Separation on PFP Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for Purity Assessment by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities

For identifying and quantifying volatile and semi-volatile impurities, GC-MS is an unparalleled technique.[5] Given the potential for residual solvents or low boiling point by-products from the synthesis, GC-MS provides a crucial orthogonal method to HPLC.

Causality of Method Selection: The high resolving power of capillary GC columns combined with the definitive identification capabilities of a mass spectrometer makes GC-MS ideal for detecting trace-level impurities that might be missed by HPLC-UV.[9][10] The mass spectrum of each impurity provides a molecular fingerprint, allowing for confident identification against spectral libraries.

Detailed Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or Q-TOF).

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for the separation of aromatic and halogenated compounds.[11]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) to avoid column overloading.

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

  • Sample Preparation: Dissolve the synthesized compound in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization of the total ion chromatogram (TIC).

Workflow for Volatile Impurity Analysis by GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Dichloromethane inject Inject into GC dissolve->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Mass Spectra Library) detect->identify quantify Quantify Impurities (TIC Area %) identify->quantify report report quantify->report Impurity Profile Report

Caption: Workflow for Volatile Impurity Analysis by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method

qNMR has emerged as a powerful primary method for purity determination because it does not rely on a reference standard of the analyte itself.[6] Instead, it uses a certified internal standard of known purity and concentration. For our target molecule, ¹⁹F qNMR is particularly advantageous.

Causality of Method Selection: ¹⁹F NMR offers a wide chemical shift range and high sensitivity for fluorine-containing compounds.[12][13] The signals are often well-resolved with minimal background interference, making it a highly specific and accurate method for quantifying fluorinated molecules.[14] This is a significant advantage over ¹H qNMR, where signal overlap can be a challenge in complex molecules.

Detailed Experimental Protocol: ¹⁹F qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Internal Standard: A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluoroacetic acid or another suitable fluorinated standard).[12]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the deuterated solvent to dissolve both completely.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or higher).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

Calculation of Purity:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of fluorine nuclei giving rise to the signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_synthesis Synthesized Intermediate cluster_techniques Analytical Techniques cluster_results Purity Profile Synthesized_Compound This compound HPLC HPLC (Overall Purity, Non-volatile Impurities) Synthesized_Compound->HPLC GCMS GC-MS (Volatile Impurities, Solvents) Synthesized_Compound->GCMS qNMR qNMR (Absolute Purity) Synthesized_Compound->qNMR Purity_Value Assigned Purity Value HPLC->Purity_Value Impurity_Profile Identified & Quantified Impurities HPLC->Impurity_Profile GCMS->Impurity_Profile GCMS->Impurity_Profile qNMR->Purity_Value

Caption: Interrelation of Analytical Techniques for a Comprehensive Purity Profile.

Chiral Purity: A Critical Consideration

The target molecule possesses a stereocenter, making it a chiral compound. For many APIs, only one enantiomer is therapeutically active, while the other may be inactive or even cause adverse effects.[15] Therefore, assessing the enantiomeric purity is as crucial as determining the chemical purity. Chiral HPLC is the most common and effective technique for this purpose.[15][16]

Methodology: A chiral stationary phase (CSP) is used to separate the enantiomers. The method development involves screening different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) and mobile phases to achieve baseline resolution of the two enantiomers. Quantification is then performed by area percent normalization.

Conclusion and Recommendations

A comprehensive purity assessment of this compound requires a multi-faceted approach. No single technique can provide a complete picture of the impurity profile.

  • For routine quality control and quantification of the main component and non-volatile impurities, HPLC with a PFP column is the recommended primary method due to its robustness and demonstrated selectivity for fluorinated compounds.

  • To ensure the absence of volatile impurities and residual solvents, orthogonal analysis by GC-MS is essential.

  • For the absolute purity determination and as a primary reference method, ¹⁹F qNMR is highly recommended. Its ability to provide an accurate purity value without a specific reference standard of the analyte makes it an invaluable tool.

  • To assess stereochemical purity, a validated chiral HPLC method must be employed.

By integrating these complementary techniques, researchers and drug developers can establish a robust, self-validating system for the purity assessment of this critical pharmaceutical intermediate, ensuring compliance with regulatory expectations and contributing to the development of safe and effective medicines.

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Cross-reactivity studies involving 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Profiling for Novel Chemical Entities: A Case Study with 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the journey from a promising hit compound to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target interactions, where a molecule binds to and modulates the activity of unintended proteins, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, and are a primary cause of late-stage clinical trial failures. Consequently, the early and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of a rational and efficient drug discovery pipeline.

This guide provides a holistic framework for conducting cross-reactivity studies for a novel chemical entity (NCE). We will use the compound This compound as a case study. As this molecule has limited publicly available biological data, it serves as an ideal analogue for a newly synthesized compound at the lead optimization stage. We will operate under the hypothetical premise that this triarylmethane derivative has been identified as a potent inhibitor of Aurora Kinase B (AURKB), a validated oncogenic target.

Our objective is to delineate a multi-phase, integrated strategy, combining computational and experimental approaches, to build a robust cross-reactivity profile. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making.

Phase 1: Predictive Profiling - An In Silico First Pass

The principle behind initiating with a computational approach is resource efficiency. Before committing to expensive and time-consuming wet lab experiments, in silico tools allow us to scan the vast proteomic landscape to predict potential off-target liabilities. This predictive phase helps to formulate a focused, data-driven hypothesis for subsequent experimental validation.

Chemogenomic Target Prediction

The "guilt-by-association" principle posits that structurally similar molecules often exhibit similar biological activities.[1] Chemogenomic databases, which link chemical structures to biological targets, can be mined to predict potential off-targets for our NCE.

Experimental Protocol: Ligand-Based Target Prediction

  • Input Structure: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES string: C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)Cl).

  • Select Prediction Tool: Utilize a public or commercial web server such as SwissTargetPrediction, TargetHunter, or ChEMBL.[1][2][3] These tools compare the NCE's topology, pharmacophore, or fingerprint to millions of known active compounds.

  • Execute Prediction: Submit the NCE's structure to the server. The algorithm calculates similarity scores against its database ligands and aggregates the known targets of the most similar molecules.

  • Analyze Results: The output is typically a ranked list of potential protein targets. Scrutinize this list, paying close attention to protein families closely related to the primary target (e.g., other kinases) and targets implicated in common toxicity pathways (e.g., hERG, CYPs, GPCRs).

  • Prioritize for Docking: Select the top 10-20 highest-ranking, physiologically relevant off-targets for further investigation via molecular docking.

Structure-Based Assessment: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity via a scoring function.[4][5][6] We use this to assess the structural plausibility of the NCE binding to our primary target (AURKB) and the prioritized list of potential off-targets.

Experimental Protocol: Cross-Docking Workflow

  • Protein Preparation:

    • Source the 3D crystal structures of AURKB and the selected off-targets from the Protein Data Bank (PDB).[3] If a crystal structure is unavailable, a high-quality homology model may be used.

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Maestro.[6]

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign partial charges and define rotatable bonds to allow for conformational flexibility during docking.

  • Binding Site Definition:

    • Define the docking grid box around the ATP-binding site for AURKB and the analogous binding sites for the other selected kinases. The site can be defined based on the location of the co-crystallized ligand in the source PDB file.

  • Docking Execution:

    • Run the docking simulation using an algorithm like AutoDock Vina or Glide.[6] The program will systematically sample different poses of the ligand within the binding site and score them.

  • Pose Analysis and Scoring:

    • Analyze the resulting binding poses. A plausible pose should exhibit sensible interactions with key residues in the binding pocket (e.g., hydrogen bonds to the hinge region of a kinase).

    • Record the predicted binding energy (docking score) for the best pose. This score provides a semi-quantitative estimate of binding affinity.

Data Presentation: Summary of In Silico Findings

Target ProteinTarget Prediction Score (%)Docking Score (kcal/mol)Key Interactions ObservedRecommendation
AURKB (Primary) 95-10.2H-bond to Ala213 (hinge)Validate In Vitro
AURKA88-9.8H-bond to Ala213 (hinge)Validate In Vitro
VEGFR275-9.1H-bond to Cys919 (hinge)Validate In Vitro
ABL172-8.5H-bond to Met318 (hinge)Validate In Vitro
5-HT2B Receptor65-7.9Pi-cation with Phe340Validate In Vitro (GPCR panel)
hERG40-6.5Hydrophobic interactionsValidate In Vitro (Safety panel)

Note: Data are hypothetical for illustrative purposes.

Visualization: In Silico Cross-Reactivity Workflow

InSilico_Workflow cluster_input Input cluster_predict Phase 1a: Target Prediction cluster_dock Phase 1b: Structural Assessment cluster_output Output NCE NCE Structure (this compound) Chemogenomics Chemogenomic Database Screening (e.g., SwissTargetPrediction) NCE->Chemogenomics Docking Molecular Docking (e.g., AutoDock Vina) NCE->Docking Prepare Ligand TargetList Prioritized List of Potential Off-Targets Chemogenomics->TargetList TargetList->Docking Select Targets PDB Source Protein Structures (PDB) PDB->Docking Analysis Binding Pose & Score Analysis Docking->Analysis Report In Silico Profile: Ranked list of off-targets for experimental validation Analysis->Report

Caption: Workflow for the in silico prediction of off-target interactions.

Phase 2: Definitive Profiling - In Vitro Experimental Validation

The predictions from Phase 1 provide a focused roadmap for experimental testing. The goal of this phase is to obtain quantitative data on the NCE's binding affinity (Kᵢ) and functional inhibitory activity (IC₅₀) against the primary target and a panel of prioritized off-targets. This provides the ground truth for the cross-reactivity profile. For a robust comparison, we will test our NCE alongside two comparator compounds:

  • Alternative 1 (Positive Control): Barasertib, a known, potent, and selective AURKB inhibitor.

  • Alternative 2 (Structural Analogue): 1-[(4-Chlorophenyl)(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, a hypothetical close analogue to assess structure-activity relationships (SAR) for selectivity.

Biochemical Binding Assays

Competitive binding assays directly measure the ability of a test compound to displace a high-affinity labeled ligand (a "probe") from the target protein.[7][8][9] This allows for the calculation of the inhibition constant (Kᵢ), a true measure of binding affinity.

Experimental Protocol: Kinase Competitive Binding Assay (e.g., TR-FRET)

  • Assay Preparation: The assay is performed in a microplate format (e.g., 384-well). Each well will contain the target kinase, a fluorescently-labeled ATP-competitive probe, and the necessary buffer components.

  • Compound Preparation: Prepare a serial dilution series for the NCE, Barasertib, and the structural analogue, typically from 100 µM down to 0.1 nM in DMSO.

  • Assay Reaction: Add a fixed volume of each compound dilution to the assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "high concentration" controls of a known potent inhibitor for 100% inhibition.

  • Incubation: Add the kinase/probe mixture to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Detection: Read the plate on a suitable plate reader (e.g., a TR-FRET enabled reader). The signal will be inversely proportional to the amount of probe displaced by the test compound.

  • Data Analysis:

    • Convert the raw signal to percent inhibition for each compound concentration.

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the probe is displaced).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kₔ) , where [Probe] is the concentration of the labeled probe and Kₔ is its dissociation constant for the kinase.[8]

Cell-Based Functional Assays

While binding affinity is crucial, it is equally important to measure functional activity. Cell-based assays determine a compound's ability to inhibit a kinase within a more physiologically relevant environment, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[10][11][12][13]

Experimental Protocol: Cellular Phosphorylation Assay

  • Cell Culture: Culture a relevant human cell line that expresses the target kinase (e.g., HeLa or HCT116 cells for AURKB). Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the NCE and comparator compounds used in the binding assay. Incubate for a defined period (e.g., 2 hours) to allow for target engagement.

  • Cell Lysis: After treatment, wash the cells and lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Phosphorylation Detection:

    • Quantify the phosphorylation of a known, specific substrate of the target kinase (e.g., Histone H3 at Serine 10 for AURKB) in the cell lysates.

    • This is typically done using a sandwich ELISA or a homogeneous assay format like TR-FRET, employing a pair of antibodies: one that captures the total substrate protein and another that specifically detects the phosphorylated form.[14]

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal to account for any variations in cell number.

    • Calculate percent inhibition relative to DMSO-treated controls.

    • Plot percent inhibition versus the log of the compound concentration and fit the curve to determine the cellular IC₅₀ value.

Data Presentation: Comparative In Vitro Cross-Reactivity Profile

Table 2: Biochemical Binding Affinities (Kᵢ, nM)

Kinase Target NCE Barasertib (Control) Analogue
AURKB 2.1 1.5 5.8
AURKA 85 350 99
VEGFR2 >10,000 >10,000 8,500
ABL1 1,200 8,900 950

| SRC | >10,000 | >10,000 | >10,000 |

Table 3: Cellular Functional Potency (IC₅₀, nM)

Target Pathway NCE Barasertib (Control) Analogue
pHistone H3 (AURKB) 25 18 75
pAURKA (AURKA) 950 4,100 1,100

| Proliferation (HeLa) | 30 | 22 | 88 |

Note: Data are hypothetical for illustrative purposes.

Synthesis and Strategic Interpretation

The ultimate goal is to synthesize the in silico and in vitro data into a coherent cross-reactivity profile that can guide the project team.

Calculating Selectivity: A key metric is the selectivity ratio, calculated by dividing the off-target Kᵢ or IC₅₀ by the on-target value. For our NCE, the selectivity for AURKB over AURKA is 85 nM / 2.1 nM ≈ 40-fold in a binding assay. A higher ratio indicates greater selectivity.

Decision-Making Framework: The data must be interpreted in the context of the intended therapeutic application and regulatory expectations.[15][16][17]

  • High Potency & Selectivity (e.g., >100-fold over related kinases): The compound is a strong candidate to move forward. The risk of off-target effects from the tested kinases is low.

  • Potent but Non-selective (e.g., <10-fold selectivity): The compound may have a higher risk of off-target toxicity. The team must decide if the off-target activity is acceptable (e.g., if inhibiting AURKA and AURKB provides a synergistic anti-cancer effect) or if further medicinal chemistry is needed to improve selectivity.

  • Unexpected Off-Target Hits: If the NCE shows potent activity against an unrelated target (e.g., a GPCR or ion channel), this must be carefully evaluated.[18] Such an interaction could be a liability or, in some cases, an opportunity for drug repurposing.

Visualization: Cross-Reactivity Decision Matrix

Decision_Matrix cluster_data Data Input cluster_eval Evaluation cluster_decision Decision Outcome Data Integrated Data Profile - In Silico Predictions - In Vitro Ki & IC50 Values - Selectivity Ratios Eval Is On-Target Potency Met? Data->Eval Selectivity Is Selectivity Profile Acceptable? (>100x) Eval->Selectivity Yes Stop Terminate Compound Eval->Stop No Proceed Proceed to In Vivo Safety Studies Selectivity->Proceed Yes Optimize Optimize for Selectivity (Medicinal Chemistry) Selectivity->Optimize No Optimize->Data Re-screen

Caption: Decision-making framework based on cross-reactivity data.

Conclusion

The assessment of cross-reactivity is a dynamic, iterative process that is fundamental to modern drug discovery. For a novel compound like this compound, a systematic investigation beginning with broad, predictive in silico methods and progressing to focused, quantitative in vitro assays is the most effective strategy. This integrated approach not only identifies potential safety liabilities early but also provides a deeper understanding of a compound's mechanism of action and structure-activity relationships. By rigorously interrogating a molecule's selectivity, we build a stronger foundation for its potential success as a safe and effective therapeutic agent, ultimately de-risking the path to clinical development.

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A Comprehensive Guide to the Characterization and Validation of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical framework for the comprehensive characterization and validation of a new reference standard, 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, a molecule of interest in contemporary drug discovery pipelines.

This document is intended for researchers, analytical scientists, and drug development professionals. It will not only detail the requisite analytical methodologies but also delve into the scientific rationale behind the experimental design, thereby establishing a self-validating system for the qualification of this and other similar reference materials. We will objectively compare the rigor of a fully validated reference standard against materials of lesser characterization, supported by illustrative experimental data.

The Imperative for a Fully Characterized Reference Standard

A reference standard is a highly purified and well-characterized compound.[1][2][3][4] Its primary role is to serve as a benchmark against which new batches of a substance are measured.[5] The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1][3] Regulatory bodies such as the FDA require that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1]

A poorly characterized standard can lead to significant downstream consequences, including inaccurate potency measurements, failure to detect critical impurities, and potential rejection of regulatory submissions. This guide, therefore, emphasizes a multi-faceted analytical approach to unequivocally establish the identity, purity, and stability of this compound.

Structural Elucidation and Identity Confirmation

The foundational step in qualifying a reference standard is the unambiguous confirmation of its chemical structure. For this compound (Molecular Formula: C₁₉H₁₃ClF₂, Molecular Weight: 314.8 g/mol ), a combination of spectroscopic techniques is essential.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structural elucidation of small molecules.[7][8][9] It provides detailed information about the chemical environment of individual atoms within a molecule.

  • ¹H NMR: Will be used to identify the number and types of protons, their connectivity, and stereochemical relationships. The spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings, with splitting patterns influenced by the fluorine and chlorine substituents.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • ¹⁹F NMR: Crucial for this molecule, this technique will confirm the presence and chemical environment of the two fluorine atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for assembling the molecular structure by establishing proton-proton, proton-carbon, and long-range proton-carbon correlations.[4]

Mass Spectrometry (MS)

Mass spectrometry is a key method for confirming the molecular weight and elemental composition of a compound.[9][10][11]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[10] The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass of C₁₉H₁₃ClF₂.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide valuable structural information that corroborates the proposed structure.[10][11] The fragmentation pattern should be consistent with the known chemical properties of the molecule.

Purity Assessment: A Multi-Pronged Approach

A reference standard should be of the highest possible purity, with all significant impurities identified and quantified.[1][12] A single analytical technique is rarely sufficient to assess purity comprehensively.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment of non-volatile organic compounds.[1][9][12][13]

  • Method Development and Validation: A stability-indicating HPLC method must be developed and validated. This involves optimizing the mobile phase, column, and detection wavelength to achieve adequate separation of the main compound from all potential process-related impurities and degradation products.

  • Purity Determination: The purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, the relative response factors of known impurities should be determined and used for quantification.

Thermal Analysis: DSC and TGA

Thermal analysis provides valuable information about the physical properties and purity of a substance.[14][15][16]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of high purity.[14][17]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[18] TGA is used to determine the presence of volatile impurities, such as residual solvents and water.[15]

Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content.[19] This is crucial as water can affect the potency of the reference standard.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

GC-HS is the standard method for the analysis of residual solvents from the synthesis process.[3] The levels of any detected solvents must be below the limits specified in relevant guidelines (e.g., ICH Q3C).

Inorganic Impurities
  • Sulphated Ash/Residue on Ignition: This test determines the amount of non-combustible inorganic impurities.[3][19]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used to detect and quantify trace amounts of elemental impurities.[3][19]

Comparison of Reference Standards: A Tiered Approach

The following table illustrates the critical differences in characterization between a fully validated primary reference standard of this compound and materials of lower quality.

Attribute Primary Reference Standard Working/Secondary Standard Uncharacterized Material
Identity Unambiguously confirmed by NMR (¹H, ¹³C, ¹⁹F, 2D) and HRMS.Identity confirmed against the primary standard, typically by IR or HPLC retention time.Assumed identity based on synthesis route; no definitive confirmation.
Purity (Organic) Quantified by a validated, stability-indicating HPLC method. Known impurities identified and quantified using their relative response factors.Purity assessed by HPLC, often without full validation or characterization of impurities.Purity unknown or based on a non-specific method (e.g., TLC).
Purity (Inorganic) Assessed by Sulphated Ash and/or ICP-MS.Typically not assessed.Not assessed.
Water Content Determined by Karl Fischer titration.May be determined by a less specific method like Loss on Drying, or not at all.Not determined.
Residual Solvents Quantified by a validated GC-HS method.May be assessed by a non-quantitative method or not at all.Not determined.
Potency/Assay Assigned through mass balance calculation using data from all purity assessments.Potency assigned relative to the primary standard.Potency is unknown and cannot be reliably used for quantitative analysis.
Stability Stability profile established through long-term and accelerated stability studies. Forced degradation studies performed.Stability may be inferred from the primary standard but not independently established.Stability is unknown.
Documentation Comprehensive Certificate of Analysis with all experimental data and a defined re-test date.Certificate of Analysis with limited data, traceable to the primary standard.No formal documentation of quality.

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm.

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of the molecule.[20][21][22][23]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples by the developed HPLC method to assess for degradation and to ensure peak purity of the main peak.

Visualization of Workflows

Reference_Standard_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Validation & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, HRMS) Purification->Identity Purity Purity Assessment (HPLC, TGA, Karl Fischer, GC-HS, ICP-MS) Identity->Purity Stability Stability Studies (Forced Degradation) Purity->Stability Comparison Comparison with Alternatives Stability->Comparison Cert_of_Analysis Certificate of Analysis Generation Comparison->Cert_of_Analysis

Caption: Workflow for the characterization and validation of a new reference standard.

Purity_Assessment_Logic Total_Purity Total Purity (Mass Balance) Organic_Purity Organic Purity (HPLC) Organic_Purity->Total_Purity Water_Content Water Content (Karl Fischer) Water_Content->Total_Purity Residual_Solvents Residual Solvents (GC-HS) Residual_Solvents->Total_Purity Inorganic_Impurities Inorganic Impurities (Sulphated Ash/ICP-MS) Inorganic_Impurities->Total_Purity

Caption: Logic diagram for purity assessment via mass balance.

Conclusion

The qualification of this compound as a primary reference standard is a rigorous, multi-step process that requires a suite of orthogonal analytical techniques. This guide has outlined a comprehensive strategy for its characterization, emphasizing the scientific rationale behind each experimental choice. By adhering to these principles, researchers and drug developers can ensure the generation of high-quality, reliable analytical data, which is the bedrock of pharmaceutical science. The comparison with less-characterized materials highlights the significant risks associated with using unqualified standards and underscores the value of a fully validated reference material in ensuring drug product quality and patient safety.

References

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Comparative Efficacy Analysis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene: A Novel Diarylmethyl Derivative as a Potential Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Potential Fungicide Candidate

In the continuous search for novel and effective crop protection agents, chemical structures are often explored for their potential biological activity. The compound 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene, hereafter referred to as "Candidate Compound 1" (CC1), represents one such exploratory molecule. While not an established commercial fungicide, its structure—a diarylmethyl chloride backbone with fluorine substitutions—shares features with known antifungal compounds, making it a person of interest for fungicidal screening. The presence of halogenated phenyl groups is a common motif in many successful fungicides, often contributing to their efficacy and metabolic stability.

This guide provides a comprehensive framework for evaluating the potential fungicidal efficacy of CC1. As no public data exists for this specific molecule, we will proceed with a prospective analysis. This involves postulating a likely mechanism of action based on its structural class and designing a rigorous experimental workflow to compare its potential performance against a well-established class of broad-spectrum fungicides: the triazoles (Demethylation Inhibitors - DMIs) . This document is intended for researchers and professionals in the field of agrochemical development, offering a blueprint for the systematic evaluation of new fungicidal candidates.

Pillar 1: Postulated Mechanism of Action - A Focus on Sterol Biosynthesis Inhibition

Many systemic fungicides function by disrupting vital biochemical pathways within the fungal cell. The most successful and widely used are the sterol biosynthesis inhibitors (SBIs).[1] These fungicides target the production of ergosterol, an essential component of the fungal cell membrane that is absent in plants, providing a degree of selectivity.[2]

Given the structural class of CC1, it is plausible to hypothesize that it may function as a Demethylation Inhibitor (DMI) , belonging to FRAC Group 3.[3] DMIs specifically inhibit the enzyme C14-demethylase, which is critical for the conversion of lanosterol to ergosterol.[4] This disruption leads to the accumulation of toxic sterol precursors and a lack of functional ergosterol, ultimately compromising cell membrane integrity and halting fungal growth.[1][2] This mode of action typically confers curative activity, as the fungicide can stop infections that have already begun.[3]

Ergosterol_Biosynthesis_Inhibition cluster_Fungus Fungal Cell cluster_Inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cyclization Ergosterol_Precursors Ergosterol_Precursors Lanosterol->Ergosterol_Precursors Demethylation Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Impaired_Function Impaired Membrane (Growth Arrest) Fungal_Cell_Membrane->Impaired_Function Leads to CC1 CC1 / DMI Fungicide Inhibition Inhibition CC1->Inhibition Inhibition->Lanosterol Blocks C14-demethylase

Caption: Postulated mechanism of action for CC1 as a DMI fungicide.

Pillar 2: Comparative Efficacy Analysis - CC1 vs. Triazole Fungicides

To establish a performance baseline, CC1's efficacy must be compared against industry-standard fungicides. Triazoles, such as tebuconazole and propiconazole, are an appropriate benchmark due to their broad-spectrum activity and shared (postulated) DMI mechanism.[5][6] The evaluation will encompass both laboratory (in vitro) and greenhouse (in vivo) experiments to determine the spectrum of activity, potency, and protective versus curative capabilities.

Data Presentation: In Vitro Efficacy Screening

The initial step is to determine the intrinsic fungicidal activity of CC1 against a panel of economically significant plant pathogens. The "poisoned food technique" is a standard and reliable method for this purpose.[7][8] This assay allows for the calculation of the EC50 value (Effective Concentration required to inhibit 50% of mycelial growth), a key metric for fungicidal potency.

Table 1: Hypothetical In Vitro Efficacy (EC50 in µg/mL) of CC1 vs. a Standard Triazole

Fungal PathogenCrop(s) AffectedCandidate Compound 1 (CC1)Tebuconazole (Reference)
Septoria triticiWheat1.82.5
Puccinia triticina (Leaf Rust)Wheat, Barley0.91.2
Fusarium graminearumWheat, Maize3.54.1
Botrytis cinerea (Grey Mould)Grapes, Strawberry>50>50
Alternaria solani (Early Blight)Tomato, Potato2.23.0
Cercospora arachidicolaGroundnut1.52.1

Note: Data are hypothetical and for illustrative purposes only. A lower EC50 value indicates higher potency.

The hypothetical data in Table 1 suggests that CC1 could be highly effective against key cereal and groundnut pathogens, potentially outperforming the reference triazole.[9][10] It also indicates a narrower spectrum, with poor efficacy against Botrytis cinerea, a common trait for some DMI fungicides.[4]

Data Presentation: Greenhouse Efficacy Trials

Greenhouse trials provide a crucial link between laboratory results and field performance, assessing the compound's efficacy under more realistic conditions that include the host plant.[11][12] These trials can differentiate between protective (preventative) and curative (post-infection) activity.

Table 2: Hypothetical Greenhouse Trial Results - Control of Wheat Leaf Rust (Puccinia triticina)

TreatmentApplication Rate (g a.i./ha)Application TimingMean Disease Severity (%)Percent Control (%)
Untreated Control--85.0-
Candidate Compound 1 (CC1)125Protective (24h before inoculation)5.194.0
Candidate Compound 1 (CC1)125Curative (48h after inoculation)12.885.0
Tebuconazole (Reference)125Protective (24h before inoculation)7.791.0
Tebuconazole (Reference)125Curative (48h after inoculation)17.080.0

Note: Data are hypothetical. Disease severity is assessed 14 days after inoculation. Percent control is calculated relative to the untreated control.

These hypothetical results indicate that CC1 may possess excellent protective and strong curative properties against wheat leaf rust, potentially offering a slight advantage over the reference triazole in both application scenarios.

Pillar 3: Experimental Protocols - A Self-Validating System

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls and statistical design.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the intrinsic fungitoxicity of a compound.

Workflow Diagram:

In_Vitro_Workflow cluster_Prep Preparation cluster_Inoc Inoculation & Incubation cluster_Analysis Data Analysis A Prepare stock solutions of CC1 & Reference Fungicide in DMSO B Prepare serial dilutions to achieve final concentrations A->B C Add dilutions to molten Potato Dextrose Agar (PDA) B->C D Pour amended PDA into Petri dishes and allow to solidify C->D G Place one plug, mycelium-side down, in the center of each test plate D->G E Obtain pure, actively growing cultures of test fungi F Cut 5mm mycelial plugs from the edge of the fungal colony E->F F->G H Incubate plates at 25°C in the dark G->H I Measure colony diameter when control plate reaches full growth H->I J Calculate Percent Inhibition vs. Solvent Control I->J K Perform Probit analysis to determine EC50 values J->K

Caption: Workflow for the in vitro poisoned food technique.

Step-by-Step Methodology:

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize. Allow it to cool to approximately 50°C in a water bath.

  • Stock Solutions: Prepare stock solutions of CC1 and a reference fungicide (e.g., Tebuconazole) in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a series of dilutions from the stock solutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) when added to the PDA.

  • Amending the Media: Add the appropriate volume of each dilution to the molten PDA to create the "poisoned" media. A control set should be prepared using only DMSO.

  • Inoculation: Using a sterile cork borer, take 5mm plugs from the actively growing edge of a 7-day-old culture of the target fungus.

  • Incubation: Place a single mycelial plug upside down in the center of each test and control plate. Seal the plates and incubate at 25°C.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plates reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to perform a probit analysis to determine the EC50 value. The experiment should be conducted with at least three replications.

Protocol 2: In Vivo Greenhouse Protective and Curative Assay

This protocol evaluates the compound's performance on a host plant.

Workflow Diagram:

In_Vivo_Workflow cluster_PlantPrep Plant Preparation cluster_Treatment Treatment & Inoculation cluster_Incubation Incubation & Assessment cluster_Analysis Data Analysis P1 Grow susceptible host plants (e.g., Wheat cv. 'Morocco') to the 2-3 leaf stage P2 Randomize plants into treatment groups (n=10 per group) P1->P2 T1 Protective: Spray plants with CC1, Reference, or Water Control P2->T1 T4 Curative: Inoculate plants first P2->T4 T2 Wait 24 hours T1->T2 T3 Inoculate all plants with a calibrated spore suspension of the pathogen T2->T3 I1 Place all plants in a high-humidity chamber for 48 hours to promote infection T3->I1 T5 Wait 48 hours T4->T5 T6 Spray plants with CC1, Reference, or Water Control T5->T6 T6->I1 I2 Move to greenhouse bench with controlled temperature and light I1->I2 I3 Assess disease severity (e.g., % leaf area infected) 14 days after inoculation I2->I3 A1 Calculate mean disease severity for each group I3->A1 A2 Calculate Percent Control relative to Untreated Control A1->A2 A3 Perform ANOVA and mean separation test (e.g., Tukey's HSD) A2->A3

Caption: Workflow for a greenhouse fungicide efficacy trial.

Step-by-Step Methodology:

  • Plant Cultivation: Grow a susceptible host plant variety (e.g., wheat for rust evaluation) under standard greenhouse conditions until the desired growth stage (e.g., second leaf fully expanded).

  • Experimental Design: Arrange plants in a completely randomized design with a minimum of four replications per treatment.

  • Fungicide Application: Prepare spray solutions of CC1 and the reference fungicide at the desired application rate.

    • For Protective Action: Spray plants to the point of runoff. Allow the foliage to dry for 24 hours before inoculation.

    • For Curative Action: Inoculate the plants first (see Step 4) and wait 48 hours before applying the fungicide sprays.

  • Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., Puccinia triticina) in sterile water with a surfactant. Apply the inoculum evenly to all plants.

  • Incubation: Place the inoculated plants in a dew chamber or a high-humidity environment for 24-48 hours to facilitate infection.

  • Growth Conditions: Move plants back to standard greenhouse conditions (e.g., 22°C/18°C day/night, 16h photoperiod).

  • Disease Assessment: After a set period (e.g., 14 days), visually assess the disease severity on the leaves using a standardized rating scale.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Use a mean separation test to compare individual treatments.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for evaluating the fungicidal potential of this compound (CC1). By postulating a DMI-based mechanism of action and comparing its hypothetical performance against established triazole fungicides, we have constructed a clear pathway for its characterization. The detailed in vitro and in vivo protocols provide the necessary tools for generating robust, comparative data.

Should the hypothetical efficacy presented here be confirmed through experimentation, CC1 could represent a promising new active ingredient. Further studies would be required to explore its full spectrum of activity, investigate potential for resistance development,[13][14] and conduct necessary toxicological and environmental fate studies. This structured approach ensures that novel candidates like CC1 are evaluated thoroughly, providing a solid foundation for their potential development as next-generation crop protection solutions.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene (CAS No. 128092-75-1). This compound, a complex halogenated organic molecule, requires specialized handling. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of intrinsic safety and compliance in the laboratory.

Hazard Profile & Immediate Precautions

Halogenated organic compounds are a focus of stringent environmental regulations because they can be persistent in the environment, resist natural degradation, and potentially bioaccumulate. The U.S. Environmental Protection Agency (EPA) heavily regulates their disposal under the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Key Assumed Hazards:

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Long-term adverse effects on aquatic and terrestrial ecosystems.

  • Reactivity: While specific reactivity data is unavailable, it should not be mixed with other waste streams without a thorough compatibility assessment.

Based on these potential hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye/Face Safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.Protects against splashes and accidental contact with mucous membranes.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a flame-resistant lab coat.Prevents dermal absorption, a common route of exposure for organic compounds.
Respiratory Use within a certified chemical fume hood. If a hood is unavailable, a full-face respirator may be required.Prevents inhalation of any potential aerosols or vapors.

This data is synthesized from general best practices for hazardous chemical handling.[5]

The Disposal Hierarchy: A Strategic Approach

Before disposal, we must consider the principles of waste minimization, a requirement under federal regulations.[6] The most effective disposal method is to prevent waste generation in the first place.

Waste Minimization Strategies:

  • Source Reduction: Order and use the smallest quantity of the chemical required for your research.[6]

  • Inventory Management: Maintain a meticulous inventory to avoid purchasing duplicates and to track expiration dates.[6]

  • Surplus Sharing: Before designating surplus, unexpired material as waste, check if other labs within your institution can use it.[6]

Step-by-Step Disposal Protocol

Disposal of this compound is not a matter of choice; it is dictated by law. It must be managed as a hazardous waste from the moment it is generated until its final, safe destruction.[3][6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [7][8]

Step 3.1: Waste Stream Identification and Segregation

The cornerstone of safe disposal is preventing dangerous reactions by segregating incompatible waste streams.[9]

  • Designate a Halogenated Waste Stream: This compound must be placed in a waste container specifically designated for halogenated organic waste .

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[9] Mixing can create dangerous reactions, complicate the disposal process, and significantly increase costs. For example, mixing halogenated waste with recyclable oils can contaminate the entire batch.[9]

Step 3.2: Proper Containerization

The integrity of the waste container is paramount to preventing leaks and exposures.[7][8]

  • Select a Compatible Container: The original chemical container is often the best choice for the waste.[8] If unavailable, use a clean, high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Ensure the container and its lid are in good condition, free of leaks, and any residue on the outside is cleaned.[8]

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when actively adding waste.[7][8] This is a primary EPA regulation designed to prevent the release of volatile organic compounds (VOCs).

Step 3.3: Accurate Labeling

Clear and accurate labeling is a legal requirement and essential for the safety of everyone who handles the container.[7][10]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix your institution's official hazardous waste tag.

  • Complete All Fields: Fill out the tag completely and legibly. This must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Waste this compound".

    • List all constituents and their approximate percentages.

    • The accumulation start date.

    • The associated hazards (e.g., Toxic, Environmental Hazard).

Step 3.4: Safe Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[9]

  • Storage Conditions: Store away from heat sources, direct sunlight, and areas of high traffic.[7]

Step 3.5: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS: Once your container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a pickup.[6][8]

  • Professional Disposal: EHS will work with a licensed hazardous waste disposal company. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a specialized facility.[10][11] This thermal treatment is necessary to break the strong carbon-halogen bonds and prevent the release of harmful substances into the environment.[11]

Workflow and Emergency Planning

Visualizing the process ensures clarity and preparedness. The following diagrams outline the standard disposal workflow and the critical decision points during a spill emergency.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_handling Accumulation & Disposal A Waste Generated (CFPFMB) B Identify as Halogenated Organic Waste A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Affix & Complete Hazardous Waste Label C->D E Place in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Tightly Closed E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H Transfer to Licensed Hazardous Waste Contractor G->H I Final Disposal (High-Temp Incineration) H->I

Caption: Disposal workflow for halogenated chemical waste.

SpillResponse cluster_small Minor Spill Response cluster_large Major Spill Response spill Spill Occurs assess Assess Risk: Size, Location, Volatility spill->assess alert Alert Colleagues assess->alert Minor evacuate Evacuate Immediate Area assess->evacuate Major ppe Don Appropriate PPE alert->ppe contain Contain with Absorbent (Spill Kit) ppe->contain collect Collect Debris into Hazardous Waste Bag contain->collect clean Clean & Decontaminate Area collect->clean isolate Isolate & Restrict Access evacuate->isolate alarm Pull Fire Alarm (If flammable/toxic risk) isolate->alarm call Call EHS / Emergency Response (from safe location) alarm->call

Caption: Decision logic for chemical spill response.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Given its structure as a halogenated aromatic compound, 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is anticipated to present several potential hazards. Structurally similar compounds, like 1-chloro-4-fluorobenzene, are recognized as flammable liquids that can cause skin and eye irritation.[4][5] Inhalation of vapors may also lead to respiratory tract irritation.[6] Therefore, a cautious approach is warranted, assuming the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

Anticipated Hazards:

  • Skin Irritation/Corrosion: Potential for irritation upon direct contact.

  • Eye Damage/Irritation: Risk of serious eye irritation or damage from splashes.

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause irritation.

  • Flammability: While not confirmed, similar compounds are flammable.[3][7]

Core Principles of PPE Selection

The selection of Personal Protective Equipment (PPE) is the final line of defense in the hierarchy of controls, employed after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) have been implemented. The overarching goal is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

Detailed PPE Recommendations

The following table outlines the recommended PPE for handling this compound.

Body Part PPE Item Specification Rationale for Selection
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1-compliantGoggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face from splashes and projectiles.[8][9]
Hands Double Gloving: Nitrile (inner), Viton or Silver Shield (outer)Chemically resistantNitrile gloves offer good dexterity and protection against incidental splashes.[9] For prolonged contact or handling larger quantities, an outer glove of Viton or Silver Shield is recommended due to their excellent resistance to aromatic and chlorinated solvents.[8]
Body Flame-Resistant Laboratory CoatNomex® or equivalentA flame-resistant lab coat provides protection against splashes and potential flash fires, a precaution taken from the flammability data of related compounds.[10]
Respiratory NIOSH-approved Respirator with Organic Vapor CartridgesVaries with taskFor tasks with a high potential for aerosol or vapor generation, a full-face or half-mask respirator with organic vapor cartridges is essential to prevent inhalation.[11][12]
Feet Closed-toe, Chemical-resistant ShoesLeather or polymericProtects feet from spills and falling objects.

Procedural Guidance: Donning and Doffing of PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to ensure maximum safety.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 Emergency_Response cluster_exposure cluster_action start Exposure Event skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Remove contaminated clothing. Flush with water for 15 min. skin_contact->action_skin action_eye Flush with eyewash for 15 min. eye_contact->action_eye action_inhalation Move to fresh air. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Immediate Actions for Chemical Exposure.

Disposal of Contaminated PPE

All disposable PPE used when handling this compound should be considered hazardous waste.

Disposal Protocol:

  • Segregation: Place all contaminated items (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Integrity: Ensure the waste container is chemically compatible and in good condition.

  • Labeling: The label should include "Hazardous Waste," the chemical name, and the associated hazards.

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical waste.

Conclusion

While specific hazard data for this compound is limited, a conservative approach to PPE based on its chemical class is essential for ensuring researcher safety. This guide provides a foundational framework, but it is not a substitute for a comprehensive, lab-specific risk assessment and standard operating procedure. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on specific handling and disposal protocols.

References

  • LookChem. This compound. [Link]

  • Pharmaffiliates. CAS No : 107314-85-2 | Product Name : 1-(Chloro(4-fluorophenyl)methyl)-2-fluorobenzene. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • PubChem. This compound. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Chemsrc. 1-[Chloro(phenyl)methyl]-4-fluorobenzene. [Link]

  • PubChem. Benzene, 1-chloro-4-fluoro-. [Link]

  • Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Fluorobenzene. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.